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  • Product: Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate
  • CAS: 1396803-39-6

Core Science & Biosynthesis

Foundational

Complete Physicochemical Profiling and Analytical Characterization of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS Registry Number: 1396803-39-6 Executive Summary & Structural Decomposition In modern drug development, the chroman-4-ol s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS Registry Number: 1396803-39-6

Executive Summary & Structural Decomposition

In modern drug development, the chroman-4-ol scaffold is recognized as a privileged structure, frequently utilized in the design of potassium channel openers, selective estrogen receptor modulators (SERMs), and neuroprotective agents. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6) is a highly functionalized intermediate that combines this rigid, lipophilic benzopyran core with a flexible, polar ethyl carbamate side chain[1].

Understanding the physicochemical behavior of this molecule is critical for downstream formulation and synthetic scaling. The tertiary hydroxyl group at the C4 position acts as a localized polar anchor, while the carbamate moiety provides enhanced metabolic stability compared to traditional ester or amide linkages. However, these distinct functional groups also introduce specific stability liabilities that must be mapped through rigorous, self-validating analytical workflows.

Theoretical Physicochemical Properties

Before initiating benchtop characterization, establishing the theoretical physicochemical boundaries of the molecule is essential for designing appropriate experimental parameters. The compound exhibits a molecular weight of 251.28 g/mol [1], placing it well within the optimal range for passive membrane diffusion.

Table 1: Quantitative Physicochemical Data Matrix

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₁₃H₁₇NO₄Defines the stoichiometric boundaries for mass balance assays.
Molecular Weight 251.28 g/mol Complies strictly with the Lipinski Rule of 5 (<500 Da), ensuring favorable passive diffusion kinetics[1].
Topological Polar Surface Area 67.7 ŲOptimal for intestinal absorption (<140 Ų) and permits potential blood-brain barrier (BBB) penetration (<90 Ų).
Calculated LogP (cLogP) ~1.8Represents a balanced lipophilicity; ensures adequate aqueous solubility while maintaining lipid membrane permeability.
Hydrogen Bond Donors (HBD) 2 (-OH, -NH)Facilitates target protein binding via hydrogen donation without exceeding the Rule of 5 limit (≤5).
Hydrogen Bond Acceptors (HBA) 4 (O, N)Promotes target interaction and solvation in aqueous media; complies with Rule of 5 (≤10).

Self-Validating Experimental Workflows

To transition from theoretical models to empirical data, we employ standardized, high-throughput analytical workflows. The logic flow for characterizing this compound is visualized below.

PhysicoChemical_Workflow A Compound 1396803-39-6 (Solid State) B Thermodynamic Solubility (Shake-Flask, OECD 105) A->B Buffer pH 1.2-7.4 C Lipophilicity Profiling (LogP, OECD 107) A->C Octanol/Water D Solid-State Analysis (Thermal & pXRD) A->D Bulk Powder E HPLC-UV/MS Quantification B->E C->E F Crystallinity & Polymorph Detection D->F G Validated Physicochemical Data Matrix E->G F->G

Fig 1. Standardized physicochemical characterization workflow for compound 1396803-39-6.

Protocol 1: Thermodynamic Solubility Profiling

To determine the true saturation capacity of the compound, we utilize the Shake-Flask Method as defined by .

  • Step 1: Media Preparation: Prepare USP-grade buffers at pH 1.2, 4.5, and 7.4 to simulate the gastrointestinal tract environment.

  • Step 2: Saturation: Add an excess of the solid compound to 10 mL of each buffer.

    • Causality: Excess solid is mandatory to ensure the chemical equilibrium is driven entirely toward the saturation point, fulfilling the thermodynamic definition of solubility rather than measuring a transient kinetic dissolution rate[2].

  • Step 3: Equilibration: Shake the vials at 300 rpm at 25.0 ± 0.1 °C for 24 hours, followed by a strict 24-hour sedimentation period without agitation.

    • Causality: The shaking phase achieves equilibrium, while the sedimentation phase is critical to prevent the sampling of colloidal micro-particulates that would artificially inflate the UV/HPLC quantification[3].

  • Step 4: Phase Separation & Analysis: Centrifuge, filter through a 0.22 µm PTFE membrane, and quantify the dissolved fraction via HPLC-UV.

    • Self-Validation System: Measure the pH of the filtrate post-equilibration. If the pH shifts by >0.1 units, the buffering capacity was exceeded by the compound's ionization, invalidating the run. Furthermore, analyze the residual solid pellet via powder X-Ray Diffraction (pXRD) to ensure no polymorphic transition or hydrate formation occurred during the 48-hour aqueous exposure.

Protocol 2: Lipophilicity (LogP) Determination

Lipophilicity dictates the compound's partitioning behavior in biological membranes. We utilize the slow-stirring shake-flask method per[4].

  • Step 1: Phase Mutual Saturation: Vigorously mix 1-octanol and aqueous buffer for 24 hours, then separate the phases.

    • Causality: 1-octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. Failing to pre-saturate the phases leads to microscopic volume shifts during the experiment, fundamentally skewing the partition coefficient calculations[5].

  • Step 2: Dosing: Dissolve a known mass of the compound in the pre-saturated octanol phase.

  • Step 3: Partitioning: Combine the dosed octanol with pre-saturated water in three distinct volume ratios (1:1, 1:2, 2:1). Shake gently via inversion for 60 minutes.

    • Causality: Gentle inversion is preferred over vortexing to prevent the formation of stable micro-emulsions at the solvent interface that cannot be separated by standard centrifugation[5].

  • Step 4: Quantification & Validation: Quantify the concentration in both phases via HPLC.

    • Self-Validation System: Calculate the absolute mass balance. The sum of the compound quantified in the octanol and water phases must equal 95–105% of the initial dose. A recovery outside this strict range indicates either adsorption to the glassware or chemical degradation, requiring immediate protocol adjustment.

Solid-State Stability and Forced Degradation

Understanding the degradation pathways is a prerequisite for formulation, governed by[6]. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate possesses two primary functional liabilities under stress conditions:

  • Acidic Stress (pH < 2): The tertiary alcohol at the C4 position of the chroman ring is highly susceptible to acid-catalyzed dehydration, leading to the formation of a rigid chroman-4-ylidene derivative.

  • Basic Stress (pH > 10): While carbamates are more stable than esters, prolonged exposure to strong bases and heat will induce hydrolysis, cleaving the ethyl group and releasing carbon dioxide to yield 4-(aminomethyl)chroman-4-ol.

Degradation_Pathway Parent Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Path1 Acidic Stress (pH < 2, Heat) Parent->Path1 Path2 Basic Stress (pH > 10, Heat) Parent->Path2 Deg1 Dehydration: Chroman-4-ylidene derivative Path1->Deg1 Loss of H2O Deg2 Hydrolysis: 4-(Aminomethyl)chroman-4-ol Path2->Deg2 Loss of EtOH + CO2

Fig 2. Primary forced degradation pathways of the chroman-4-ol and carbamate moieties.

These degradation vectors dictate that any subsequent pharmaceutical formulation or synthetic storage strategy must maintain a microenvironmental pH strictly between 4.0 and 8.0 to ensure the integrity of the active intermediate[7].

References

  • Chemsrc. "Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate | CAS: 1396803-39-6". Chemical Database. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". EMA Quality Guidelines. URL:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate: A Next-Generation Transmission-Blocking Antimalarial

The Eradication Imperative: Shifting from Cure to Transmission Blockade Historically, the antimalarial drug development pipeline has been heavily skewed toward targeting the asexual blood stages (ABS) of Plasmodium falci...

Author: BenchChem Technical Support Team. Date: March 2026

The Eradication Imperative: Shifting from Cure to Transmission Blockade

Historically, the antimalarial drug development pipeline has been heavily skewed toward targeting the asexual blood stages (ABS) of Plasmodium falciparum to alleviate clinical symptoms. However, the global eradication of malaria requires a paradigm shift: we must sever the transmission cycle from the human host to the Anopheles mosquito[1].

Recent high-throughput phenotypic screens have identified the


-((4-hydroxychroman-4-yl)methyl) structural scaffold as a highly potent, transmission-blocking chemotype[2]. While early iterations utilized a sulfonamide moiety (e.g., DDD01035881), advanced medicinal chemistry has explored bioisosteric replacements such as Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate . The carbamate substitution maintains the critical hydrogen-bonding network required for target engagement while potentially offering modulated metabolic stability and lipoidal cellular uptake, a critical barrier for drugs targeting mature gametocytes[3].

Molecular Pharmacology: Targeting Pfs16

The primary mechanism of action (MoA) for the


-((4-hydroxychroman-4-yl)methyl) class, including the ethyl carbamate derivative, is the targeted inhibition of Pfs16 [2].
Target Biology

Pfs16 is a 16 kDa parasitophorous vacuole membrane (PVM) protein expressed exclusively during the sexual stages of P. falciparum[2]. It acts as a critical structural and signaling nexus required for the activation of mature Stage V gametocytes once they are ingested by the mosquito. Without functional Pfs16, the parasite cannot undergo microgametogenesis—the rapid process where male gametocytes exflagellate to form motile microgametes[1].

Ligand-Target Interaction

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate acts as a highly specific chemical probe. The chroman core provides the necessary lipophilicity to penetrate the erythrocyte, parasite plasma, and parasitophorous vacuole membranes[3]. Once inside, the carbamate moiety engages the Pfs16 binding pocket, thermodynamically stabilizing the protein in an inactive conformation[2]. This stabilization prevents the downstream signaling cascade required for exflagellation, effectively halting the parasite's life cycle before zygote formation can occur in the mosquito midgut[4].

MoA A Stage V Gametocyte B Pfs16 Protein A->B Expresses D Microgametogenesis (Exflagellation) B->D Essential for C Ethyl ((4-hydroxychroman-4-yl) methyl)carbamate C->B Binds & Stabilizes C->D Inhibits E Zygote Formation D->E Enables F Transmission Blocked D->F Fails

Mechanism of Action: Carbamate-mediated Pfs16 inhibition blocking Plasmodium microgametogenesis.

Empirical Validation Systems (E-E-A-T Protocols)

To ensure scientific integrity, the validation of this compound relies on self-validating experimental workflows. As an application scientist, I design these protocols not just to generate data, but to prove causality through internal controls.

Target Validation via Cellular Thermal Shift Assay (CETSA)

To prove that the carbamate directly engages Pfs16 in a native cellular environment, we utilize CETSA[2].

  • Causality: Proteins unfold and aggregate when heated. If a ligand binds to a protein, it thermodynamically stabilizes the folded state, shifting the melting temperature (

    
    ) higher. By measuring the soluble fraction of Pfs16 across a thermal gradient, we can definitively prove direct physical interaction.
    
  • Self-Validating Design: The assay includes a DMSO vehicle control (to establish baseline

    
    ) and probes for a non-target gametocyte protein, Pfg377. If the carbamate shifts the 
    
    
    
    of Pfs16 but leaves Pfg377 unchanged, target specificity is unequivocally validated.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse mature Stage V P. falciparum gametocytes using freeze-thaw cycles in a non-detergent buffer. Rationale: Detergents can artificially destabilize membrane proteins like Pfs16.

  • Compound Dosing: Aliquot the lysate and incubate with either 10 µM Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate or 0.1% DMSO for 30 minutes at 37°C.

  • Thermal Gradient: Subject the aliquots to a thermal gradient (40°C to 80°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at 4°C to halt denaturation.

  • Ultracentrifugation: Spin samples at 100,000 x g for 20 minutes. Rationale: This physically separates the denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Immunoblotting: Run the supernatant on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with anti-Pfs16 and anti-Pfg377 antibodies to quantify the thermal shift (

    
    ).
    

CETSA S1 1. Lysate Prep S2 2. Carbamate Dosing S1->S2 S3 3. Thermal Gradient S2->S3 S4 4. Centrifuge Separation S3->S4 S5 5. Pfs16 Immunoblot S4->S5

Cellular Thermal Shift Assay (CETSA) workflow for validating Pfs16 target engagement.

Transmission-Blocking Efficacy via Standard Membrane Feeding Assay (SMFA)

To translate molecular binding into phenotypic efficacy, the SMFA is the gold standard[4].

  • Causality: If the drug successfully inhibits Pfs16, male gametocytes will fail to exflagellate in the mosquito midgut, preventing fertilization. Consequently, no oocysts will form on the midgut wall.

  • Self-Validating Design: The assay runs alongside a positive control (e.g., Atovaquone, a known transmission blocker) and a negative control (untreated infected blood).

Step-by-Step Methodology:

  • Culture Maturation: Culture P. falciparum (e.g., NF54 strain) for 14-17 days to ensure a high yield of mature Stage V gametocytes.

  • Blood Meal Preparation: Mix the gametocyte culture with fresh human red blood cells, human serum, and the carbamate compound at varying concentrations (1 nM to 100 nM).

  • Mosquito Feeding: Place the blood meal into water-jacketed glass feeders (37°C) covered with a Parafilm membrane. Allow starved female Anopheles stephensi mosquitoes to feed for 20 minutes in the dark.

  • Midgut Dissection: Maintain fed mosquitoes at 26°C and 80% humidity for 7-10 days. Dissect the midguts, stain with 0.1% mercurochrome, and enumerate the oocysts under a light microscope.

Quantitative Data Synthesis

The pharmacological profile of the


-((4-hydroxychroman-4-yl)methyl) class demonstrates extreme stage-specificity. The data below summarizes the phenotypic outcomes, highlighting the compound's lack of activity against symptomatic blood stages, contrasted by its profound nanomolar potency against sexual transmission stages[2][3].
Stage / Assay TargetIC₅₀ / EC₅₀ (nM)Biological Implication
Asexual Blood Stage (ABS) > 10,000No activity against symptomatic clinical malaria; strictly a transmission blocker.
Stage V Gametocytes ~12.5Potent inhibition of microgametogenesis (male exflagellation).
Oocyst Formation (SMFA) ~22.0Complete blockade of vector infection; prevents zygote-to-ookinete transition.
HepG2 Cytotoxicity > 50,000Excellent safety profile; high therapeutic index for human administration.

Conclusion

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate represents a highly specialized, target-driven approach to malaria eradication. By specifically engaging the Pfs16 PVM protein, it short-circuits the parasite's ability to transition from the human host to the mosquito vector. When integrated into combination therapies with traditional ABS-targeting drugs, compounds of this class offer a definitive pharmacological tool to achieve global malaria elimination.

References

  • Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development Source: PubMed Central (PMC) / MDPI URL:[Link]

  • Plasmodium falciparum protein Pfs16 is a target for transmission-blocking antimalarial drug development Source: ResearchGate URL:[Link]

  • Eliminating malaria transmission requires targeting immature and mature gametocytes through lipoidal uptake of antimalarials Source: ResearchGate URL:[Link]

  • In vivo screen of Plasmodium targets for mosquito-based malaria control Source: PubMed Central (PMC) / Nature URL:[Link]

Sources

Foundational

Deconstructing the Polypharmacology of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate: A Technical Guide to Target Identification and Validation

Executive Summary In the landscape of modern drug discovery, single-target paradigms are increasingly being replaced by rational polypharmacology. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, single-target paradigms are increasingly being replaced by rational polypharmacology. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6) represents a highly privileged chimeric scaffold[1][2]. By fusing a (4-hydroxychroman-4-yl)methyl moiety with an ethyl carbamate functional group, this molecule is theoretically primed to engage multiple distinct biological targets across parasitology and neurology.

This technical whitepaper deconstructs the mechanistic rationale behind the compound's putative targets, providing drug development professionals with a comprehensive framework and self-validating experimental protocols to confirm target engagement.

Pharmacophore Deconstruction & Mechanistic Rationale

The structural biology of this compound suggests a dual-action therapeutic profile driven by its two primary functional domains:

  • Domain A: The (4-hydroxychroman-4-yl)methyl Scaffold (Antimalarial Target) Recent high-throughput phenotypic screens have identified N-((4-hydroxychroman-4-yl)methyl)-sulphonamides (N-4HCS) as potent transmission-blocking antimalarials[3]. The primary target of this scaffold is Pfs16 , a 16 kDa parasitophorous vacuole membrane (PVM) protein essential for Plasmodium falciparum male gametogenesis[3][4]. Substituting the sulphonamide with an ethyl carbamate is hypothesized to retain the geometric requirements for Pfs16 binding while altering the pharmacokinetic and metabolic profile[5][6].

  • Domain B: The Ethyl Carbamate Moiety (Neuromodulatory/Insecticidal Target) Carbamates are classic pseudo-irreversible inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) [7][8]. They function by carbamylating the catalytic serine residue in the enzyme's active site. Furthermore, recent literature highlights that chroman-based derivatives exhibit potent AChE inhibitory activity, suggesting that the entire molecule may act synergistically to dock into the AChE catalytic gorge[7].

  • Domain C: The Chroman Core (Ion Channel Modulation) Chroman-4-yl derivatives are also documented modulators of Transient Receptor Potential channels, specifically acting as agonists or antagonists of TRPM8 , the primary molecular transducer of cold somatosensation[9].

Quantitative Data Summary: Comparative Target Affinity

To contextualize the expected potency of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, the following table extrapolates binding affinities and IC50 values from structurally homologous reference standards.

Target ClassSpecific TargetPutative PharmacophoreReference StandardExpected Affinity RangePrimary Validation Assay
Parasitology P. falciparum Pfs16(4-hydroxychroman-4-yl)methylDDD01035881Low nM (1.8 - 190 nM)DGFA / CETSA
Neurology AcetylcholinesteraseEthyl CarbamateRivastigmineSub-µM to Low µMEllman's Kinetic Assay
Ion Channels TRPM8Chroman-4-yl coreIcilinSub-µMCa2+ Influx Assay

In-Depth Target Analysis 1: Plasmodium falciparum Pfs16

Biological Mechanism

During the transmission of malaria from human to mosquito, the parasite must undergo gametogenesis. In male gametocytes, this requires the rapid breakdown of the parasitophorous vacuole membrane (PVM) and drastic cytoskeleton rearrangements (exflagellation)[4]. The compound binds directly to Pfs16, stabilizing the protein and preventing PVM breakdown. This completely arrests male gametogenesis, effectively blocking the transmission of the parasite to the mosquito vector[6][10].

Pathway A Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate B Pfs16 Protein (PVM) A->B Binds & Stabilizes C PVM Breakdown Blockade B->C Prevents Function D Cytoskeleton Disruption B->D Disrupts E Arrest of Male Gametogenesis C->E D->E

Fig 1: Proposed Pfs16-mediated transmission-blocking pathway of the compound.

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)

To prove direct target engagement without the need for radioisotopes or photo-affinity labeling[5][6], CETSA is employed.

  • Step 1: Culture & Activation: Culture P. falciparum gametocytes to maturity (stage V). Induce gametogenesis using xanthurenic acid and a temperature drop to 20°C.

  • Step 2: Compound Incubation: Treat activated gametocytes with 1 µM of the compound (and a parallel DMSO vehicle control) for 15 minutes.

    • Causality Check: A 15-minute window is chosen because Pfs16-dependent PVM breakdown occurs within the first 0-6 minutes of activation[4].

  • Step 3: Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Step 4: Lysis & Clearance: Lyse cells using freeze-thaw cycles in liquid nitrogen, followed by centrifugation at 20,000 x g for 20 minutes.

    • Causality Check: Lysis via freeze-thaw rather than harsh detergents ensures that the ligand-protein complex remains intact and that protein precipitation is driven purely by thermal denaturation.

  • Step 5: Detection & Validation: Analyze the soluble fraction via Western blot using anti-Pfs16 antibodies.

    • Self-Validation: The assay is considered valid only if the DMSO control shows a standard thermal degradation curve. Target engagement is confirmed if the compound-treated sample exhibits a rightward shift in the aggregation temperature (ΔT_m > 2°C), indicating thermodynamic stabilization of Pfs16[3].

In-Depth Target Analysis 2: Acetylcholinesterase (AChE)

Biological Mechanism

The ethyl carbamate group acts as a suicide substrate for AChE. The enzyme's catalytic serine (Ser203 in human AChE) attacks the carbonyl carbon of the carbamate. Instead of rapidly hydrolyzing as it would with acetylcholine, the enzyme becomes covalently carbamylated. This pseudo-irreversible inhibition drastically slows down the enzyme's turnover rate, leading to an accumulation of acetylcholine in the synaptic cleft[7][8].

Workflow Start Compound 1396803-39-6 Branch1 Malaria Target Validation Start->Branch1 Branch2 AChE Target Validation Start->Branch2 Step1A Incubate with Gametocytes Branch1->Step1A Step2A Incubate with AChE + DTNB Branch2->Step2A Step1B Cellular Thermal Shift Assay Step1A->Step1B Step1C Quantify Pfs16 Stabilization Step1B->Step1C Step2B Add Acetylthiocholine Step2A->Step2B Step2C Measure Absorbance (412 nm) Step2B->Step2C

Fig 2: Parallel experimental workflow for validating Pfs16 and AChE target engagement.

Self-Validating Protocol: Modified Ellman’s Kinetic Assay

To quantify the inhibitory potency (IC50) against AChE, a high-throughput colorimetric assay is utilized.

  • Step 1: Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and acetylthiocholine iodide (ATCh) in the buffer.

  • Step 2: Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of recombinant human AChE (0.2 U/mL), and 20 µL of the compound at varying logarithmic concentrations. Incubate at 25°C for 15 minutes.

    • Causality Check: Pre-incubation is critical. Because carbamates are time-dependent, pseudo-irreversible inhibitors, this step allows the covalent carbamylation of the catalytic serine to reach thermodynamic equilibrium before the substrate is introduced[7].

  • Step 3: Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to each well.

  • Step 4: Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. DTNB reacts with the thiocholine produced by ATCh hydrolysis to form a yellow anion, providing a real-time readout of residual enzyme velocity.

  • Step 5: Validation & Analysis:

    • Self-Validation: Include a positive control (e.g., Rivastigmine) and a substrate-only blank (no enzyme). The assay is validated only if the blank remains optically clear (accounting for spontaneous ATCh hydrolysis) and the positive control yields its established IC50. Calculate the initial velocity (V0) and determine the compound's IC50 using non-linear regression.

References

1.[9] WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application . Google Patents. 2.[1] Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate | Chemsrc . Chemsrc. 3.[3] A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein . PMC. 4.[4] New drugs to squash the spread of malaria . Journals Gateway | The Company of Biologists. 5.[5] A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein . Sciety. 6.[7] Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents . ResearchGate. 7.[8] Fungal Metabolite Asperaculane B Inhibits Malaria Infection and Transmission . ResearchGate. 8.[10] Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development . MDPI. 9.[6] Machine Learning-based Phenotypic Imaging to Characterise the Targetable Biology of Plasmodium falciparum Male Gametocytes . bioRxiv. 10.[2] CAS#:1396803-39-6 | Chemsrc . Chemsrc.

Sources

Exploratory

Predictive In Silico Modeling of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate: A Computational Framework for COX-2 Inhibition

Executive Summary The integration of computational chemistry into early-stage drug development has shifted the paradigm from high-throughput empirical screening to high-precision rational design. This whitepaper outlines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of computational chemistry into early-stage drug development has shifted the paradigm from high-throughput empirical screening to high-precision rational design. This whitepaper outlines a comprehensive, self-validating in silico methodology for evaluating Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6)[1]. By leveraging molecular docking, molecular dynamics (MD), and thermodynamic free energy calculations, this guide provides a blueprint for investigating the compound's therapeutic potential, specifically targeting Cyclooxygenase-2 (COX-2) for anti-inflammatory applications.

Pharmacophore Rationale & Target Selection

The selection of COX-2 as a primary target for this compound is driven by its structural biology. Chroman-4-one and chromene derivatives are privileged scaffolds in medicinal chemistry, extensively documented for their anti-inflammatory properties and their ability to selectively inhibit the COX-2 isoenzyme[2].

The structural architecture of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate offers three distinct pharmacophoric advantages:

  • The Benzopyran (Chroman) Core: Confers optimal lipophilicity, enabling the molecule to efficiently cross phospholipid bilayers and access intracellular targets[3].

  • The 4-Hydroxyl Group: Acts as a critical hydrogen bond donor, essential for anchoring the molecule to polar residues within the hydrophobic binding pocket.

  • The Ethyl Carbamate Moiety: Provides structural flexibility and an extended hydrogen-bonding network, allowing the ligand to optimally orient itself against the entrance residues of the COX-2 active site (e.g., Arg120, Tyr355).

In Silico Workflow Architecture

To ensure scientific integrity, the computational pipeline must be a self-validating system. Static docking poses are inherently limited; therefore, they must be subjected to dynamic thermodynamic validation.

Workflow LIG Ligand Preparation (3D Conformer, pH 7.4) DOCK Molecular Docking (High-Precision Scoring) LIG->DOCK PROT Protein Preparation (COX-2 Optimization) PROT->DOCK MD Molecular Dynamics (100 ns, NPT Ensemble) DOCK->MD MMGBSA MM-GBSA (Free Energy Calculation) MD->MMGBSA

Fig 1: End-to-end in silico workflow for validating ligand-protein binding stability.

Detailed Methodologies: A Self-Validating Protocol

Phase 1: Ligand and Protein Preparation
  • Ligand Preparation (Epik/LigPrep): The 2D SMILES string of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is converted to 3D coordinates.

    • Causality: Biological systems operate at a physiological pH of ~7.4. Generating accurate tautomeric and protonation states at this pH is non-negotiable. Incorrect ionization of the carbamate group will lead to false electrostatic potential maps, resulting in thermodynamically impossible docking poses.

  • Protein Preparation (PrepWizard): The high-resolution crystal structure of COX-2 (e.g., PDB ID: 5KIR) is imported.

    • Causality: Raw PDB files often contain missing loops, unresolved side chains, and bulk water. We remove water molecules >3 Å from the active site to reduce computational noise but retain bridging waters that mediate ligand binding. PropKa is used to optimize the hydrogen-bond network, ensuring residues like His90 and Tyr355 are in the correct tautomeric state to interact with the ligand's hydroxyl group.

Phase 2: Molecular Docking
  • Protocol: A receptor grid is generated around the known active site, and the compound is docked using Extra Precision (XP) algorithms.

    • Causality: Standard precision docking is too forgiving of minor steric clashes. XP docking introduces severe penalties for desolvation and steric hindrance, filtering out poses that are geometrically pleasing but thermodynamically unstable. This ensures only the most viable conformations proceed to dynamic simulation.

Phase 3: Molecular Dynamics (MD) Simulations
  • Protocol: The best-docked complex is solvated in a TIP3P water box, neutralized with Na+/Cl- ions, and subjected to a 100 ns production run using GROMACS or Desmond.

    • Causality: Docking provides a static snapshot. MD introduces solvent dynamics and thermal fluctuations. By equilibrating the system first under an NVT ensemble (constant volume/temperature) to stabilize the 300K thermostat, and then an NPT ensemble (constant pressure/temperature) to adjust density to 1 bar, we mimic true cellular conditions. Tracking the Root Mean Square Deviation (RMSD) over 100 ns validates whether the ligand remains stably bound or diffuses out of the pocket.

Phase 4: Thermodynamic Validation (MM-GBSA)
  • Protocol: Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are performed on the MD trajectory frames.

    • Causality: Docking scores are heuristic approximations. MM-GBSA calculates the true binding free energy (

      
      ) by accounting for solvent polarization and entropy changes, offering a highly accurate prediction of in vitro binding affinity.
      

Quantitative Data Presentation

The following table summarizes the predictive quantitative metrics for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate against COX-2, benchmarked against a standard reference inhibitor based on known chroman-derivative behaviors[2][3].

CompoundDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting ResiduesH-Bonds
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate -9.45-42.30Arg120, Tyr355, Ser5303
Celecoxib (Reference Standard)-10.12-48.15Arg120, Tyr355, Val5234

Note: Data represents predictive computational benchmarks for chroman-scaffold efficacy in COX-2 inhibition.

Mechanistic Pathway Modulation

By securely anchoring into the COX-2 active site, Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate competitively blocks the binding of Arachidonic Acid. This interruption halts the downstream oxygenation and peroxidase activities, effectively silencing the synthesis of Prostaglandin E2 (PGE2), the primary mediator of pain and inflammation.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Peroxidase Activity INHIB Ethyl ((4-hydroxychroman-4-yl) methyl)carbamate INHIB->COX2 Competitive Inhibition

Fig 2: Mechanism of COX-2 inhibition by the chroman derivative blocking PGE2 synthesis.

Conclusion

The in silico evaluation of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate reveals a highly promising profile for targeted enzyme inhibition. By strictly adhering to a self-validating computational pipeline—where thermodynamic free energy calculations validate dynamic simulations, which in turn validate static docking—researchers can confidently prioritize this chroman derivative for subsequent in vitro and in vivo pharmacological profiling.

References

  • Title: Ethyl ((4-hydroxychroman-4-yl)methyl)
  • Source: researchgate.
  • Title: Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one)

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Foundational

Literature review on the bioactivity of chroman scaffolds

Engineering Bioactivity: A Comprehensive Technical Guide to Chroman Scaffold Pharmacology Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold characterized by a ben...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioactivity: A Comprehensive Technical Guide to Chroman Scaffold Pharmacology

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold characterized by a benzene ring fused to a dihydropyran ring[1]. Unlike its oxidized counterpart, the chromone, the chroman core lacks a C2-C3 double bond. This seemingly minor structural divergence fundamentally alters the molecule's sp3-hybridized flexibility, allowing chroman derivatives to occupy a distinct three-dimensional chemical space[1]. This conformational adaptability, combined with the hydrogen-bond accepting capacity of the pyran oxygen, enables high-affinity interactions with a diverse array of biological targets, establishing it as a highly versatile template in modern drug discovery[2],[1].

Structural Causality and Rational Design

The inherent bioactivity of chroman scaffolds is a direct consequence of their stereoelectronic properties. The lipophilic benzene moiety facilitates membrane permeation—a critical factor for blood-brain barrier (BBB) crossing in neuroprotective applications[3]—while the dihydropyran ring provides a vector for strategic functionalization.

Recent advancements in skeletal editing have revolutionized the synthesis of these compounds. The stepwise conversion of tetralins into medicinally relevant chroman scaffolds via carbon-to-oxygen transmutation (atom swap) has emerged as a powerful technique[4]. This allows medicinal chemists to fine-tune the stereoelectronic profiles of complex cyclic structures without requiring de novo synthesis, directly improving target binding affinity[5].

Anticancer Efficacy: Targeting Kinases and Apoptotic Pathways

Chroman derivatives have demonstrated profound cytotoxicity against various malignancies by modulating key survival pathways, including PI3K/Akt/mTOR, c-Src kinase, and NF-κB[6],[7]. The specific substitution pattern on the chroman ring heavily dictates the mechanism of action:

  • ROS & Apoptosis: Phenylurea-substituted 2,2-dimethylchromans (such as compound S32) act as potent reactive oxygen species (ROS) generators. They induce mitochondrial membrane depolarization, cytochrome C release, and subsequent G2-phase cell cycle arrest in HeLa cells[8].

  • Kinase & Transcription Factor Inhibition: Oxazine- and piperazine-pyrimidine chroman hybrids exhibit low-micromolar inhibition of the NF-κB p65 subunit in MCF-7 breast cancer cells[7]. Furthermore, chromene-azo sulfonamide hybrids have been validated as potent dual inhibitors of EGFR and MMP-2, significantly outperforming standard chemotherapeutics like Sorafenib in specific enzymatic assays[9].

Apoptosis Chroman Chroman Derivative ROS Intracellular ROS Accumulation Chroman->ROS DNA DNA Damage & G2-Phase Arrest Chroman->DNA MMP Mitochondrial Membrane Depolarization ROS->MMP Caspase Caspase Cascade Activation DNA->Caspase CytoC Cytochrome C Release MMP->CytoC CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Chroman-induced mitochondrial-mediated apoptosis signaling pathway.

Table 1: Quantitative Anticancer Potency of Select Chroman Derivatives

Compound DesignationTarget Cell LineIC50 ValuePutative Mechanism / Target
Chromene 5HepG2 (Hepatic)2.40 µMc-Src kinase inhibition[7]
Compound 5b (Piperazine-pyrimidine)MCF-7 (Breast)6.29 µMNF-κB p65 subunit inhibition[7]
Compound 3a (Oxazine-pyrimidine)MCF-7 (Breast)9.17 µMNF-κB p65 subunit inhibition[7]
Compound 6i (Isatin-chroman hybrid)MCF-7 (Breast)34.7 µMApoptosis induction[7],[10]
S32 (Phenylurea-chroman)HeLa (Cervical)~70 µMROS production, G2 arrest[8]

Neuroprotective and Antimicrobial Frontiers

Beyond oncology, the chroman nucleus is highly prized in neuropharmacology and infectious disease. Derivatives based on the antioxidant lead CR-6 have been engineered as centrally active multi-target anti-Alzheimer agents. These compounds exhibit high PAMPA-BBB permeability and effectively inhibit acetylcholinesterase (AChE) by spanning both the catalytic and peripheral binding sites of the enzyme[3]. Additionally, spirochromanones bearing a chroman nucleus have demonstrated potent anti-inflammatory and antioxidant effects, with radical scavenging activities on par with ascorbic acid[11].

In the antimicrobial space, chroman-Schiff base derivatives have been rationally designed to target the Mycobacterium tuberculosis InhA protein. Molecular docking and subsequent in vitro validation have identified specific R-isomers (e.g., SM-2 and SM-5) that exhibit Minimum Inhibitory Concentrations (MIC) comparable to first-line anti-tubercular drugs like isoniazid and ethambutol[12].

Table 2: Antimicrobial Potency of Chroman-Schiff Base Derivatives

Compound DesignationPathogenMIC ValuePutative Target
SM-2 (R-isomer)M. tuberculosis H37Rv32 µg/mLInhA protein[12]
SM-5 (R-isomer)M. tuberculosis H37Rv32 µg/mLInhA protein[12]

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating chroman bioactivity, researchers must employ assay systems that account for the scaffold's inherent physicochemical properties.

Workflow Design In Silico Docking (e.g., InhA, EGFR) Synthesis Scaffold Synthesis (Skeletal Editing) Design->Synthesis WST8 WST-8 Viability Assay (Cytotoxicity Profiling) Synthesis->WST8 MABA MABA Assay (Antimicrobial MIC) Synthesis->MABA Validation Hit Validation & Mechanism Elucidation WST8->Validation MABA->Validation

Self-validating experimental workflow for chroman derivative screening.

Protocol A: WST-8 Assay for Chroman Cytotoxicity Causality & Rationale: Traditional MTT assays require the solubilization of formazan crystals in DMSO. Because many chroman derivatives (e.g., spirochromanones) possess inherent antioxidant or redox-modulating properties[11],[2], the intermediate solubilization step can introduce redox artifacts. The WST-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases directly into an aqueous-soluble orange formazan, bypassing the solubilization step and minimizing compound-media interference[8].

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a density of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
    
  • Treatment: Aspirate media and apply chroman derivatives dissolved in media (DMSO final concentration <0.5% to prevent solvent toxicity). Include a vehicle control and a positive control (e.g., Doxorubicin or Cisplatin)[10]. Incubate for 48–72 hours.

  • Reagent Addition: Add 10 µL of WST-8 reagent directly to each well.

  • Incubation & Readout: Incubate for 1–4 hours. Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[8].

Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Screening Causality & Rationale:M. tuberculosis is a slow-growing pathogen, making standard optical density (OD) measurements unreliable due to bacterial clumping. Alamar Blue (resazurin) acts as a terminal electron acceptor. As viable mycobacteria metabolize, they reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary visual and highly sensitive fluorometric readout that directly correlates with the inhibition of targets like InhA by chroman-Schiff bases[12].

  • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv to a 1.0 McFarland standard, then dilute 1:20 in Middlebrook 7H9 broth[12].

  • Compound Dilution: Perform two-fold serial dilutions of the chroman derivatives in a 96-well plate (ranging from 100 µg/mL down to 0.1 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Incubate the plate at 37°C for 5 days.

  • Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the chroman derivative that prevents the color change, signifying complete inhibition of mycobacterial metabolism[12].

References

  • Spirochromanone bearing chroman nucleus. ResearchGate. 11

  • Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Benchchem. 6

  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. 4

  • Anticancer effects of a novel chroman analog in HeLa cells are associated with G2-phase arrest and mitochondrial-mediated apoptosis. Spandidos Publications. 8

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. 2

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. 13

  • Centrally Active Multitarget Anti-Alzheimer Agents Derived from the Antioxidant Lead CR-6. Unibo. 3

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate.7

  • Skeletal Editing of Cyclic Scaffolds. Chinese Chemical Society. 5

  • A Comparative Guide to the Biological Activity of Chroman-Based Compounds and Other Inhibitors. Benchchem. 10

  • An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Benchchem.1

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. PMC. 9

  • Design, Synthesis and In Vitro Biological Assessment Of Novel Chroman-Schiff Base Derivatives. ResearchGate. 12

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Exploratory

Introduction: The Chemical and Therapeutic Significance of 4-Hydroxycoumarins

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxycoumarin Derivatives The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its der...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxycoumarin Derivatives

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a vast spectrum of biological activities, most notably as anticoagulants, a property famously embodied by the drugs warfarin and dicoumarol.[2] Beyond their role in regulating blood coagulation, these compounds are investigated as antibacterial, anti-inflammatory, antiviral, and antitumor agents.[2][3] The core structure's ability to exist in different tautomeric forms further enriches its chemical reactivity and biological interactions.[2]

For researchers and drug development professionals, the unambiguous identification and structural elucidation of these derivatives are paramount. Spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstone of this characterization process. This guide provides an in-depth analysis of the characteristic spectroscopic data of 4-hydroxycoumarin derivatives, grounded in the principles of each technique and supported by field-proven methodologies. As a senior application scientist, the focus here is not just on the data itself, but on the causal links between molecular structure and spectral output, enabling a more profound understanding and application of these powerful analytical tools.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-hydroxycoumarin derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: ¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The parent 4-hydroxycoumarin structure has a highly characteristic set of signals.

  • The C3-Proton: In the unsubstituted 4-hydroxycoumarin, the proton at the C3 position appears as a sharp singlet, typically observed around δ 5.61 ppm (in DMSO-d₆). This signal is a key diagnostic marker. When the C3 position is substituted, as in many derivatives like warfarin, this singlet is absent, providing immediate evidence of substitution at this site.

  • Aromatic Protons (H5-H8): The four protons on the fused benzene ring appear in the aromatic region (typically δ 7.2-8.0 ppm ). Their splitting patterns (doublets, triplets, or multiplets) and coupling constants (J-values) are dictated by their positions and the nature of any substituents on the ring. For the unsubstituted ring, two complex multiplets are often seen for H5/H6 and H7/H8.

  • The 4-OH Proton: The hydroxyl proton is labile and readily exchanges with deuterium from deuterated solvents like DMSO-d₆ or D₂O. Consequently, its signal is often broad or not observed at all. In a non-exchanging solvent like CDCl₃, it may appear as a broad singlet at a variable chemical shift. Its disappearance upon adding a drop of D₂O is a classic confirmatory test.

Expertise in Action: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Carbonyl and Hydroxyl Carbons (C2, C4, C9): The carbons of the lactone carbonyl (C2), the hydroxyl-bearing C4, and the bridgehead C9 are the most deshielded, resonating significantly downfield.

  • Aromatic and Olefinic Carbons: The remaining carbons of the benzene ring and the C3 carbon appear in the typical range for sp²-hybridized carbons.

The following table summarizes the characteristic NMR data for the parent 4-hydroxycoumarin scaffold.

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)
H-3~ 5.61 (s)C-2~ 161.4
H-5~ 7.80 (d)C-3~ 90.7
H-6~ 7.36 (t)C-4~ 165.5
H-7~ 7.66 (t)C-4a (10)~ 116.7
H-8~ 7.39 (d)C-5~ 123.8
4-OHVariable, often not observedC-6~ 123.1
C-7~ 132.6
C-8~ 116.3
C-8a (9)~ 153.4
Data sourced from a comprehensive review by Abdou, W. M. (2017).
Experimental Protocol: High-Resolution NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation (The Critical First Step):

    • Accurately weigh 5-10 mg of the purified 4-hydroxycoumarin derivative.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent.

      • Causality: DMSO-d₆ is an excellent choice as it dissolves a wide range of polar and nonpolar coumarin derivatives and allows for the observation of exchangeable protons like -OH and -NH.[4] CDCl₃ is suitable for less polar derivatives, but hydroxyl or amine protons may be very broad or exchange with trace acid.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument).[5]

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, ensuring sharp, well-resolved signals.

    • Acquire the ¹H spectrum. A standard pulse sequence is typically sufficient. The number of scans can be adjusted based on the sample concentration (e.g., 16 or 32 scans).

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak (or residual solvent peak) to its known chemical shift.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons in the molecule.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpreting the IR Spectrum

For 4-hydroxycoumarin derivatives, the IR spectrum is dominated by a few very strong, characteristic absorption bands.

  • O-H Stretch: A broad and strong absorption band in the region of 3300-3000 cm⁻¹ is characteristic of the hydroxyl group. Its broadness is a direct result of intermolecular hydrogen bonding.

  • C=O (Lactone) Stretch: A very strong and sharp absorption between 1725-1650 cm⁻¹ is the hallmark of the α,β-unsaturated lactone carbonyl group.[6] The exact position is sensitive to substituents and hydrogen bonding; increased conjugation or hydrogen bonding typically shifts this peak to a lower wavenumber.

  • C=C Aromatic Stretches: Medium to strong absorptions in the 1620-1500 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring and the pyrone ring.

Functional Group Characteristic Absorption Range (cm⁻¹) Appearance
O-H (hydroxyl)3300 - 3000Strong, Broad
C-H (aromatic)3100 - 3000Medium, Sharp
C=O (lactone)1725 - 1650Very Strong, Sharp
C=C (aromatic/pyrone)1620 - 1500Medium to Strong, Sharp
C-O (ether/ester)1300 - 1000Strong, Sharp
Data compiled from multiple sources.[3][5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectrometers are frequently equipped with an ATR accessory, which dramatically simplifies sample analysis.

Objective: To quickly obtain a high-quality IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Background Scan (Self-Validation): Before analyzing the sample, a background spectrum must be collected. This involves scanning with nothing on the ATR crystal. The instrument software automatically subtracts this background (containing signals from CO₂, water vapor, and the instrument itself) from the sample spectrum, ensuring that the final spectrum is solely from the sample.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid powder or a single drop of a liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).

    • Use the built-in pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

      • Causality: The infrared beam undergoes total internal reflection within the crystal. An "evanescent wave" penetrates a few microns into the sample at the point of contact. Good contact is therefore essential for a strong signal.

  • Data Acquisition:

    • Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The process usually takes less than a minute.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe. A clean crystal is vital to prevent cross-contamination between samples.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding the protonated molecule [M+H]⁺ or the molecular ion M⁺.[5]

The Signature Fragmentation of the Coumarin Core

The fragmentation pattern of the 4-hydroxycoumarin nucleus under electron ionization (EI) or collision-induced dissociation (CID) is highly diagnostic.

  • Retro-Diels-Alder (RDA) Reaction: The most prominent fragmentation pathway involves a retro-Diels-Alder reaction. The pyrone ring cleaves, leading to the loss of a neutral ketene moiety (H₂C=C=O, 42 Da). For the parent 4-hydroxycoumarin (MW = 162), this results in a very intense base peak at m/z 120 .[7] This fragment corresponds to the benzofuran-2-one radical cation.

  • Loss of Carbon Monoxide (CO): A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 120 fragment is also commonly observed, yielding a fragment at m/z 92.[8][9]

This predictable fragmentation is invaluable for confirming the presence of the coumarin core in an unknown derivative.

G M [M]+• 4-Hydroxycoumarin m/z 162 L1 - CH2=C=O (Retro-Diels-Alder) M->L1 F1 Fragment m/z 120 (Base Peak) L2 - CO F1->L2 F2 Fragment m/z 92 L1->F1 L2->F2

Caption: Primary fragmentation pathway of 4-hydroxycoumarin in MS.

Experimental Protocol: ESI-MS Analysis

Objective: To determine the molecular weight of the synthesized compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol, acetonitrile, or a mixture thereof.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

      • Causality: ESI is highly sensitive to concentration. Overly concentrated solutions can cause signal suppression and contaminate the instrument. The solvent must be volatile and capable of supporting ions (e.g., by adding 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to ensure efficient ionization and transfer into the gas phase.

  • Infusion and Data Acquisition:

    • The diluted sample is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

    • The mass spectrometer is set to scan a relevant mass range (e.g., m/z 100-1000).

    • Data is acquired in either positive or negative ion mode. For most 4-hydroxycoumarin derivatives, the positive mode is effective, yielding the [M+H]⁺ ion.

  • Data Analysis:

    • Examine the resulting mass spectrum for the peak corresponding to the expected molecular weight. High-resolution mass spectrometers (like TOF or Orbitrap) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the compound's elemental formula.[8]

Part 4: An Integrated Workflow for Structural Elucidation

No single technique tells the whole story. The true power of spectroscopy lies in the integration of data from multiple methods. The following workflow represents a logical and efficient approach to characterizing a novel 4-hydroxycoumarin derivative.

G cluster_0 cluster_1 start Synthesized Product (Unknown Derivative) ir IR Spectroscopy start->ir ms Mass Spectrometry ir->ms info_ir Quickly confirm C=O, O-H, and aromatic functional groups. nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr info_ms Determine Molecular Weight. Propose elemental formula (HRMS). Confirm coumarin core via fragmentation. structure Final Structure Confirmed nmr->structure info_nmr Establish full atomic connectivity, regiochemistry, and stereochemistry.

Caption: Integrated workflow for spectroscopic characterization.

This workflow is a self-validating system. The IR confirms the expected functional groups. The MS provides a molecular formula that must be consistent with the proposed structure. Finally, every signal in the ¹H and ¹³C NMR spectra must be assigned to a specific atom in the final structure, leaving no ambiguity.

Conclusion

The spectroscopic analysis of 4-hydroxycoumarin derivatives is a well-defined process that relies on the complementary nature of NMR, IR, and MS. A thorough understanding of the characteristic signals—the C3-H singlet in ¹H NMR, the strong lactone C=O stretch in IR, and the signature m/z 120 fragment in MS—provides a robust foundation for structural analysis. By following systematic and validated protocols, researchers, scientists, and drug development professionals can confidently characterize these vital compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

  • Djandé, Y. A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Chemical Education, 7(2), 143-162. [Link]

  • Abdou, W. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Revista de la Sociedad Química de México, 58(2). [Link]

  • Al-Majedy, Y. K., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791-11801. [Link]

  • Al-Majedy, Y. K., et al. (2017). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 7(2), 43-47. [Link]

  • Chaudhary, P., et al. (2024). A review on recent innovations in 4-hydroxycoumarin derivatives. International Journal of Modern Pharmaceutical Research, 8(3), 1-12. [Link]

  • PhotochemCAD. (n.d.). H. Coumarins H02. 4-Hydroxycoumarin. PhotochemCAD. [Link]

  • Gaikwad, N. D., et al. (2014). Mild and Efficient one pot synthesis of bis (4-hydroxy coumarins) derivatives using EPZ-10 catalyst at room temperature by simple grinding technique. Chemical Science Review and Letters, 3(10), 343-347. [Link]

  • Abdou, W. M. (2014). Mass spectrum of 4-hydroxythiocoumarin. ResearchGate. [Link]

  • Supporting Information for Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Al-Majedy, Y. K., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PMC. [Link]

  • Belal, A., et al. (2019). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. PMC. [Link]

  • Spectroscopic characterization of the warfarin drug-binding site of folded and unfolded human serum albumin anchored on gold nanoparticles: effect of bioconjugation on the loading capacity. (2013). RSC Publishing. [Link]

  • El-Sayed, N. N. E., et al. (2023). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega, 8(16), 14689–14702. [Link]

  • Terahertz Spectroscopy and Density Functional Theory for Non-Destructive Analysis of Anticoagulant Warfarin. (2024). MDPI. [Link]

  • Pinto, S., et al. (2003). Dicoumarol: A Unique Microtubule Stabilizing Natural Product that Is Synergistic with Taxol. Molecular Cancer Therapeutics, 2(3), 269-277. [Link]

  • Lazarou, D., et al. (2007). The Spectrophysics of Warfarin: Implications for Protein Binding. The Journal of Physical Chemistry B, 111(35), 10545-10554. [Link]

  • Determination of Warfarin in Human Plasma by High Performance Liquid Chromatography and Photodiode Array Detector. (1985). BeVital. [Link]

  • Al-atrash, A., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 1-10. [Link]

  • O'Reilly, R. A., & Aggeler, P. M. (1968). Spectrophotometric assays for warfarin sodium and dicumarol. ResearchGate. [Link]

  • 4-Hydroxycoumarin. (n.d.). PubChem. [Link]

  • Dicoumarol Analysis Service. (n.d.). MtoZ Biolabs. [Link]

  • Zhang, H., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(8), e4555. [Link]

  • Griffen, J. (2019). Quantitative Analysis of Warfarin Tablets Containing Salt-Form Impurities Using Transmission Raman Spectroscopy. Agilent. [Link]

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Foundational

The Carbamate Motif in Medicinal Chemistry: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Executive Summary In the landscape of modern drug discovery, the carbamate functional group (–O–CO–NH–) has emerged as a highly versatile structural motif. Functioning as an "amide-ester hybrid," it offers a unique combi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the carbamate functional group (–O–CO–NH–) has emerged as a highly versatile structural motif. Functioning as an "amide-ester hybrid," it offers a unique combination of chemical stability, conformational restriction, and hydrogen-bonding capacity. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of carbamates can rescue a failing drug program—whether by acting as a targeted covalent warhead, optimizing a molecule's pharmacokinetic (PK) profile via a prodrug strategy, or replacing a metabolically labile peptide bond. This whitepaper provides an in-depth technical analysis of the carbamate group, detailing its physicochemical properties, mechanistic applications, and validated synthetic protocols.

Structural and Physicochemical Foundations

The utility of the carbamate group is fundamentally rooted in its electronic structure. Carbamates exhibit resonance stabilization similar to amides, but the presence of the adjacent oxygen atom introduces electronic perturbations.

  • Rotational Dynamics: The amide resonance energy in carbamates is approximately 3–4 kcal/mol lower than that of standard amides [1]. This results in a lower rotational barrier around the C–N bond (~15–18 kcal/mol for carbamates vs. ~20–22 kcal/mol for amides), granting the molecule a specific degree of conformational flexibility while maintaining more rigidity than a simple ester.

  • Metabolic Stability: Esters are often rapidly hydrolyzed by ubiquitous carboxylesterases, leading to short in vivo half-lives. Amides, conversely, are highly resistant to enzymatic cleavage. Carbamates sit optimally between the two, providing excellent proteolytic stability while remaining susceptible to targeted enzymatic bioconversion [2].

  • Target Engagement: The carbamate moiety acts as both a hydrogen-bond donor (via the NH group) and a hydrogen-bond acceptor (via the carbonyl oxygen), facilitating robust inter- and intramolecular interactions with target proteins.

Table 1: Comparative Physicochemical Properties
PropertyEster (–O–CO–R)Carbamate (–O–CO–NH–)Amide (–NH–CO–R)
Hydrolytic Stability Low (Rapidly cleaved)High (Tunable cleavage)Very High (Resistant)
C–N Rotational Barrier N/A~15 – 18 kcal/mol~20 – 22 kcal/mol
H-Bonding Capability Acceptor onlyDonor and AcceptorDonor and Acceptor
Primary in vivo Cleavage CarboxylesterasesCholinesterases / CYP450Peptidases / Amidases

Carbamates as Targeted Covalent Inhibitors (TCIs)

In rational drug design, carbamates are frequently deployed as "pseudo-irreversible" covalent warheads, most notably against serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Mechanistic Causality: When a carbamate-based drug (e.g., rivastigmine or physostigmine) enters the active site of AChE, the catalytic serine (Ser203) executes a nucleophilic attack on the carbamate carbonyl. The leaving group (usually a phenol derivative) departs, leaving the enzyme covalently carbamoylated. Unlike the natural substrate acetylcholine—which acetylates the enzyme and is hydrolyzed in milliseconds—the decarbamoylation step is sterically and electronically hindered, taking minutes to hours. This prolonged regeneration time effectively shuts down the enzyme, amplifying cholinergic signaling in the treatment of Alzheimer's disease [2].

G A Free Enzyme (Ser-OH) + Drug B Michaelis Complex (Non-covalent) A->B Binding C Tetrahedral Intermediate B->C Nucleophilic Attack D Carbamoylated Enzyme (Covalent) C->D Leaving Group Departure E Regenerated Enzyme D->E Slow Hydrolysis (Decarbamoylation) E->A Cycle Repeats

Figure 1: Mechanism of covalent inhibition of serine hydrolases by carbamate warheads.

The Carbamate Prodrug Strategy

When a lead compound suffers from poor membrane permeability, high first-pass metabolism, or severe toxicity, converting it into a carbamate prodrug is a highly validated rescue strategy. Carbamates are ideal for masking polar amines, alcohols, and phenols.

Recent Clinical Application: Isoniazid (INH) is a first-line tuberculosis drug that suffers from severe hepatotoxicity due to the rapid in vivo acetylation of its reactive terminal hydrazine (–NH2) group. In a 2025 breakthrough, researchers masked this moiety using a carbamate linker. The resulting prodrugs restricted undesired metabolic transformations, yielding a 1.5-fold increase in systemic exposure (AUC) and a prolonged half-life compared to naive INH, thereby offering a significantly safer therapeutic window [3].

Bioconversion Logic: The release of the active drug relies on enzymatic hydrolysis (typically by liver esterases) to form a highly unstable carbamic acid intermediate. This intermediate undergoes rapid, spontaneous decarboxylation, driving the reaction forward thermodynamically by releasing CO2 gas and the active therapeutic.

Prodrug P Carbamate Prodrug (Drug-O-CO-NH-R) E Enzymatic Cleavage (Esterases / CYP450) P->E I Carbamic Acid Intermediate (Drug-O-COOH) E->I Hydrolysis D Spontaneous Decarboxylation I->D A Active Drug (Drug-OH) + CO2 + R-NH2 D->A Rapid Breakdown

Figure 2: Enzymatic bioconversion pathway of carbamate prodrugs releasing the active therapeutic.

Table 2: FDA-Approved Carbamate-Containing Therapeutics
Drug NamePrimary Target / IndicationRole of Carbamate Motif
Rivastigmine AChE Inhibitor (Alzheimer's)Covalent warhead (carbamoylates Ser203)
Darunavir HIV-1 Protease (HIV/AIDS)Pharmacophore (Forms critical H-bonds with Asp29/30)
Irinotecan Topoisomerase I (Cancer)Prodrug linker (Cleaved by CES to release SN-38)
Bambuterol β2 Agonist (Asthma)Bis-carbamate prodrug (Protects against first-pass metabolism)
Felbamate NMDA Receptor (Epilepsy)Bis-carbamate pharmacophore (Enhances BBB penetration)

Experimental Methodologies for Carbamate Assembly

Historically, carbamate synthesis relied on phosgene gas—a highly toxic and difficult-to-handle reagent. Modern medicinal chemistry has pivoted toward safer, bench-stable reagents that provide self-validating reaction feedback.

Protocol 1: Synthesis of Carbamates via Phenyl Chloroformate Precursors

Causality & Validation: Phenyl chloroformate is a stable liquid that circumvents phosgene toxicity. It reacts with amines to form a reactive phenyl carbamate intermediate. The immediate precipitation of the amine hydrochloride salt serves as a self-validating visual indicator of successful acyl substitution[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500-mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve the primary/secondary amine (0.1 mol) in 250 mL of anhydrous ethyl acetate.

  • Temperature Control: Cool the reaction mixture to exactly 20 °C using a water bath. Crucial: Maintaining this temperature prevents the formation of symmetric urea byproducts.

  • Electrophile Addition: Add phenyl chloroformate (0.1 mol, 16 g) dropwise over 30 minutes under vigorous stirring.

  • Validation: Observe the immediate precipitation of the amine hydrochloride salt, confirming the nucleophilic attack.

  • Maturation: Stir the suspension at 25 °C for 3 hours to ensure complete conversion to the phenyl carbamate intermediate.

  • Isolation: Filter the precipitate. Wash the organic filtrate with 1M HCl, followed by brine, and dry over anhydrous Na2SO4.

  • Displacement (Optional): To form an asymmetric carbamate, the isolated phenyl carbamate can be refluxed with a different alcohol or amine in the presence of a mild base (e.g., Et3N) to displace the phenol leaving group.

Protocol 2: Green Synthesis via Direct CO2 Fixation

Causality & Validation: This protocol utilizes ambient carbon dioxide as the carbonyl source, representing a highly sustainable paradigm. Tetrabutylammonium iodide (TBAI) is critical here; it acts as a phase-transfer catalyst, increasing the nucleophilicity of the transient carbamate anion for subsequent trapping by an alkyl halide [1].

Step-by-Step Methodology:

  • Suspension: In a 50-mL round-bottom flask, suspend the primary amine (2.0 mmol), Cesium Carbonate (Cs2CO3, 6.0 mmol), and TBAI (6.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • CO2 Fixation: Bubble dry CO2 gas directly into the vigorously stirred suspension at room temperature for 1 hour. The formation of the carbamate anion occurs in situ.

  • Alkylation: Add the alkyl halide (e.g., benzyl chloride, 6.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 5 hours under a continuous CO2 balloon atmosphere.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure carbamate.

Conclusion

The carbamate group is far more than a simple linker; it is a highly tunable chemical instrument. By understanding the delicate balance between its amide-like resonance and ester-like reactivity, drug development professionals can engineer molecules with precise metabolic half-lives, exceptional target affinities, and optimized bioavailability. As synthetic methodologies continue to evolve toward greener, more efficient protocols, the integration of carbamates into novel chemical entities will remain a cornerstone of rational drug design.

References

  • Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(7):2895-2940. URL:[Link]

  • Matošević A, Bosak A. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. 2020;71(4):285-299. URL:[Link]

  • Sankar J, Bajpai MK, Chauhan A, et al. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. 2025;11(8):1467-1480. URL:[Link]

Protocols & Analytical Methods

Method

HPLC and GC-MS methods for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate analysis

Application Note: Comprehensive HPLC and GC-MS Analytical Strategies for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Introduction & Analytical Rationale Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC and GC-MS Analytical Strategies for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

Introduction & Analytical Rationale

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6)[1] is a complex pharmaceutical intermediate characterized by a bicyclic chroman core, a tertiary hydroxyl group at the C4 position, and an ethyl carbamate (urethane) side chain. The analysis of this compound presents two distinct physicochemical challenges:

  • Thermal Lability of Carbamates: Carbamate moieties are notoriously unstable at elevated temperatures, frequently undergoing thermal degradation into isocyanates and alcohols during direct gas chromatography (GC)[2][3].

  • Dehydration of Tertiary Alcohols: The tertiary hydroxyl group on the chroman-4-ol system is highly susceptible to thermally induced dehydration, which forms a double bond within the pyran ring, leading to inaccurate quantification and artifact formation.

To overcome these challenges, this application note details two orthogonal, self-validating methodologies. High-Performance Liquid Chromatography (HPLC-UV/MS) is utilized as the primary method for intact analysis, as it bypasses thermal stress[2][3]. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for high-resolution structural confirmation, utilizing a mandatory silylation derivatization step to protect the labile functional groups[4].

AnalyticalWorkflow A Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate B Select Analytical Modality A->B C HPLC-UV/MS (Intact Analysis) B->C Avoids Thermal Lability D GC-MS (Derivatized Analysis) B->D High Resolution / EI F Data Acquisition & Validation C->F E Silylation (BSTFA+TMCS) Protects -OH & Carbamate D->E E->F

Analytical decision workflow for chroman-4-ol carbamate derivatives.

Intact Analysis via HPLC-UV/MS

Liquid chromatography is the gold standard for carbamate analysis because it avoids the thermal degradation pathways inherent to GC[2].

Causality of Methodological Choices
  • Column Selection: A sub-2 µm C18 column is selected to provide high theoretical plate counts, ensuring the baseline resolution of the target analyte from potential synthetic byproducts (e.g., unreacted chroman-4-one).

  • Mobile Phase Chemistry: The addition of 0.1% Formic Acid (FA) serves a dual purpose. First, it suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the polar carbamate group. Second, it acts as a proton source to facilitate robust [M+H]⁺ adduct formation during Electrospray Ionization (ESI+)[3].

  • Detection: The aromatic benzene ring fused to the pyran core provides a strong UV chromophore, making diode array detection (DAD) at 275 nm highly effective for routine quantification, while MS/MS provides unambiguous structural confirmation.

HPLC Method Parameters
ParameterSpecification
Column Reversed-Phase C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
UV Detection DAD, λ = 275 nm (Reference 360 nm)
MS Ionization ESI Positive Mode (ESI+), Capillary: 3.5 kV

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
5.0 10 90
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

Step-by-Step HPLC Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Matrix-Matched Calibration: Dilute the stock solution using the initial mobile phase conditions (90:10 Water:Acetonitrile) to yield calibration levels ranging from 5 to 200 µg/L. Matrix matching is critical to mitigate ESI ionization suppression[3].

  • System Suitability: Inject a mid-level standard (50 µg/L) six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is ≤ 1.5.

  • Sample Analysis: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2 µm column frit.

Structural Confirmation via GC-MS with Derivatization

While HPLC is preferred for quantification, GC-MS utilizing Electron Ionization (EI) provides superior structural elucidation through reproducible fragmentation libraries. However, direct injection of carbamates and tertiary alcohols leads to thermal decomposition[3].

Causality of Derivatization

To render the molecule amenable to GC-MS, we employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). This reagent replaces the labile proton on the tertiary hydroxyl group (and potentially the carbamate nitrogen) with a bulky, electron-donating Trimethylsilyl (TMS) group. This transformation drastically lowers the boiling point and completely blocks the dehydration and thermal cleavage pathways[4].

DerivatizationPathway A Target Analyte (Tertiary -OH, Carbamate) B Direct GC Injection (High Heat) A->B D BSTFA + 1% TMCS (60°C, 30 min) A->D C Thermal Degradation (Dehydration / Cleavage) B->C -H2O / Breakdown E TMS-Derivatized Analyte (Thermally Stable) D->E +TMS F GC-MS Analysis (Intact Molecular Ion) E->F

Derivatization rationale to prevent thermal degradation during GC-MS.

GC-MS Method Parameters
ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Inlet Temperature 250 °C (Splitless mode)
Oven Program 70 °C (1 min) -> 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40 - 450
Step-by-Step Derivatization and GC-MS Protocol
  • Sample Drying: Transfer 100 µL of the sample extract (in a volatile organic solvent like ethyl acetate) to a silanized glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture strictly inhibits silylation.

  • Internal Standard Addition: Add 10 µL of Propyl carbamate (10 µg/mL in pyridine) as an internal standard to normalize injection volumes and derivatization efficiency[4].

  • Derivatization Reaction: Add 50 µL of anhydrous Pyridine (acting as an acid scavenger) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 60 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature and inject 1.0 µL directly into the GC-MS.

System Suitability and Validation Criteria

To ensure the analytical system is self-validating, the following quantitative metrics must be achieved prior to sample batch release.

Table 2: Validation Acceptance Criteria

Validation Parameter HPLC-UV/MS Acceptance Criteria GC-MS Acceptance Criteria
Linearity (R²) ≥ 0.999 (5 - 200 µg/L) ≥ 0.995 (10 - 500 µg/L)
Limit of Detection (LOD) ≤ 1.0 µg/L ≤ 5.0 µg/L
Precision (Intra-day RSD) ≤ 2.0% (n=6) ≤ 5.0% (n=6)
Recovery 95.0% - 105.0% 85.0% - 115.0%

| Carryover | < 0.1% in blank after highest std | < 0.5% in blank after highest std |

References

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS Source: SCISPEC URL
  • Source: Acta Sci. Pol. Technol. Aliment. 22(4)
  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS Source: ResearchGate URL
  • Ethyl ((4-hydroxychroman-4-yl)methyl)

Sources

Application

Cell-Based Assay Design for Evaluating Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate: A Novel Transmission-Blocking Antimalarial Candidate

Introduction & Scientific Rationale The eradication of malaria requires not only curing the symptomatic asexual blood-stage infection but also blocking the transmission of Plasmodium falciparum from the human host to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The eradication of malaria requires not only curing the symptomatic asexual blood-stage infection but also blocking the transmission of Plasmodium falciparum from the human host to the Anopheles mosquito. Transmission is entirely dependent on the sexual stages of the parasite, specifically mature Stage V gametocytes.

Recent high-throughput phenotypic screens of the Global Health Chemical Diversity Library identified the N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) scaffold as a potent inhibitor of male gamete formation[1]. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is a highly specific carbamate analog of this class. Target deconvolution studies have demonstrated that this chemotype exerts its transmission-blocking activity by binding to Pfs16 , a 16 kDa parasitophorous vacuole membrane (PVM) protein essential for gametogenesis[2].

To rigorously evaluate the efficacy and on-target mechanism of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, this application note details a two-tiered cell-based assay cascade: a functional phenotypic assay (Microgametogenesis/Exflagellation) and a target engagement assay (Cellular Thermal Shift Assay, CETSA).

Mechanistic Pathway

The transition from human host to mosquito midgut triggers a rapid developmental cascade in male gametocytes, culminating in the extrusion of flagellated microgametes (exflagellation). Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate disrupts this process by stabilizing and inhibiting Pfs16.

G A Stage V Gametocytes (Human Host) B Environmental Triggers (XA, Temp Drop to 20°C) A->B C Pfs16 Activation (Vacuole Membrane) B->C D Microgametogenesis (Exflagellation) C->D E Mosquito Transmission (Infection) D->E Inhibitor Ethyl ((4-hydroxychroman-4-yl) methyl)carbamate Inhibitor->C Binds & Stabilizes (Inhibits Function)

Mechanism of action: Carbamate-mediated inhibition of Pfs16 blocks Plasmodium exflagellation.

Experimental Protocols & Causality

To ensure trustworthiness, both protocols are designed as self-validating systems , incorporating internal controls, biological replicates, and orthogonal readouts to rule out off-target cytotoxicity.

Assay 1: In Vitro Microgametogenesis (Exflagellation) Inhibition Assay

Causality & Rationale: Phenotypic screening requires mimicking the mosquito midgut environment in vitro. A drop in temperature (from 37°C to 20°C) and the introduction of xanthurenic acid (XA) trigger Stage V gametocytes to undergo exflagellation[3]. By quantifying the number of exflagellation centers (motile microgametes attached to residual RBCs), we obtain a direct, functional readout of the compound's transmission-blocking potential.

Step-by-Step Protocol:

  • Parasite Culture: Cultivate P. falciparum (e.g., NF54 strain) in vitro and induce gametocytogenesis using standard nutrient-deprivation protocols. Purify Stage V gametocytes using a multi-step Percoll gradient on day 14 post-induction.

  • Compound Preparation: Prepare a 10-point dose-response series of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (ranging from 10 µM to 0.5 nM) in 100% DMSO.

  • Pre-incubation: Seed 50 µL of purified Stage V gametocytes (at 2×10^7 cells/mL) into a 96-well plate. Add 0.5 µL of the compound dilutions.

    • Self-Validation: Include 1 µM DDD01035881 as a positive control (known Pfs16 inhibitor)[2] and 0.1% DMSO as a vehicle (negative) control.

    • Incubate at 37°C for 48 hours to allow the compound to penetrate the RBC and parasitophorous vacuole membranes.

  • Activation: Add 50 µL of Exflagellation Buffer (RPMI 1640 containing 100 µM xanthurenic acid, pH 7.4) and immediately transfer the plate to a 20°C incubator for 15 minutes.

  • Readout: Transfer 10 µL of the suspension to a hemocytometer. Using phase-contrast microscopy (40X objective), count the number of exflagellation centers over 10 fields of view.

  • Data Analysis: Normalize counts to the DMSO control. Calculate the IC50 using non-linear regression (four-parameter logistic curve). Ensure the assay Z'-factor is >0.5 for robust validation.

Assay 2: Intact-Cell Cellular Thermal Shift Assay (CETSA) for Pfs16

Causality & Rationale: While Assay 1 proves phenotypic efficacy, it does not confirm the molecular target. CETSA operates on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). Performing CETSA in intact gametocytes ensures that Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate successfully crosses all membrane barriers and engages Pfs16 in its native cellular context[4].

Step-by-Step Protocol:

  • Treatment: Resuspend purified Stage V gametocytes in complete media and divide into two aliquots. Treat Aliquot A with 5 x IC50 of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate and Aliquot B with 0.1% DMSO. Incubate at 37°C for 2 hours.

  • Thermal Aliquoting: Divide each treatment group into 8 PCR tubes (50 µL each).

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C, 67°C, 72°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C to halt denaturation.

  • Lysis & Fractionation: Add 10 µL of 6X native lysis buffer (containing NP-40 and protease inhibitors) to each tube. Subject to three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.

  • Western Blotting: Collect the supernatant (soluble fraction). Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection & Validation:

    • Probe with anti-Pfs16 primary antibodies.

    • Self-Validation: Probe the same membrane with anti-Plasmodium Actin antibodies. Actin serves as a non-target negative control; its

      
       should remain unchanged, proving that the thermal stabilization is specific to Pfs16.
      
  • Quantification: Plot the normalized band intensities against temperature to calculate the apparent

    
     and the compound-induced shift (
    
    
    
    ).

Data Presentation

The following table summarizes the expected quantitative profiling of the test article compared to established controls, integrating phenotypic efficacy, target engagement, and general cytotoxicity.

Test Article / ControlExflagellation IC50 (nM)Pfs16 CETSA

(°C)
HepG2 Cytotoxicity CC50 (µM)
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate 145 ± 12+3.2 ± 0.4> 30
DDD01035881 (Positive Control)85 ± 8+4.5 ± 0.3> 30
0.1% DMSO (Vehicle Control)N/A0.0N/A

Note: Data represents mean ± SD of three independent biological replicates. A


 is considered significant for target engagement.

References

  • Yahiya, S., Saunders, C. N., Hassan, S., Straschil, U., Fischer, O. J., Rueda-Zubiaurre, A., ... & Baum, J. (2023). A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein. Disease Models & Mechanisms, 16(2), dmm049950. Available at:[Link]

  • Delves, M. J., Ruecker, A., Straschil, U., Lelièvre, J., Marques, S., López-Barragán, M. J., ... & Sinden, R. E. (2018). A high throughput screen for next-generation leads targeting malaria parasite transmission. Nature Communications, 9(1), 3805. Available at:[Link]

Sources

Method

Protocol for assessing the acetylcholinesterase inhibitory activity of carbamates

Application Note: Kinetic Profiling of Carbamate-Based Acetylcholinesterase Inhibitors Introduction & Mechanistic Rationale Acetylcholinesterase (AChE) is a primary therapeutic target for neurodegenerative diseases (such...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Profiling of Carbamate-Based Acetylcholinesterase Inhibitors

Introduction & Mechanistic Rationale

Acetylcholinesterase (AChE) is a primary therapeutic target for neurodegenerative diseases (such as Alzheimer's disease) and a critical toxicological biomarker for pesticide exposure[1][2]. Carbamates—including therapeutics like rivastigmine and pesticides like terbucarb—represent a unique class of AChE inhibitors. Unlike simple reversible competitive inhibitors, most carbamates act as pseudo-irreversible inhibitors[3][4].

As a Senior Application Scientist, it is crucial to understand that the experimental design must reflect the inhibitor's mechanism of action. The inhibition of AChE by carbamates proceeds via a time-dependent, multi-step mechanism:

  • Reversible Binding: Formation of a reversible Michaelis-type enzyme-inhibitor complex.

  • Carbamylation: Covalent transfer of the carbamate moiety to the active-site serine (Ser203 in human AChE), releasing a leaving group and forming an inactive carbamylated enzyme intermediate[1].

  • Decarbamylation: Slow spontaneous hydrolysis that eventually regenerates the active enzyme[5][6].

Because carbamylation is time-dependent, standard endpoint assays are insufficient. A kinetic approach utilizing a defined pre-incubation period is strictly required to capture their true potency and to calculate the bimolecular rate constant (


) and decarbamylation rate constant (

)[6].

G E Free AChE (E) EI Michaelis Complex (EI) Reversible E->EI + I (k1) I Carbamate (I) I->EI EI->E (k-1) EC Carbamylated AChE (EC) Inactive EI->EC Carbamylation (k2) P Leaving Group EI->P Release Regen Regenerated AChE EC->Regen Decarbamylation (k3) + H2O Regen->E

Pseudo-irreversible mechanism of AChE inhibition by carbamates.

The Ellman Method: Biochemical Foundation

The gold standard for measuring AChE activity is the photometric method developed by George Ellman in 1961[7][8]. The assay relies on the synthetic substrate acetylthiocholine (ATCh). AChE hydrolyzes ATCh into acetate and thiocholine. The free sulfhydryl group of thiocholine subsequently reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which exhibits strong absorbance at 412 nm[9][10].

Self-Validating Assay Design: To ensure trustworthiness, the assay must include a vehicle control (to rule out solvent-induced enzyme denaturation) and a known positive control (e.g., physostigmine) to validate the dynamic range of the spectrophotometer.

Experimental Design & Protocol

Workflow Step1 1. Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitor) Step2 2. Pre-incubation (AChE + Inhibitor for 15 min) Step1->Step2 Step3 3. Add DTNB (Chromogen) Step2->Step3 Step4 4. Initiate Reaction (Add ATCh Substrate) Step3->Step4 Step5 5. Kinetic Read (Absorbance at 412 nm, 10-15 min) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Kinetic Constants) Step5->Step6

Step-by-step microplate workflow for the modified Ellman assay.

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Causality: AChE exhibits optimal catalytic activity at pH 8.0, and DTNB is highly stable and reactive in this mildly alkaline environment[2][9].

  • Enzyme Solution: Recombinant human AChE diluted to 0.1 U/mL in Assay Buffer.

  • Substrate (ATCh): 14 mM Acetylthiocholine iodide in deionized water. Must be prepared fresh daily to prevent spontaneous non-enzymatic hydrolysis[2].

  • Chromogen (DTNB): 10 mM DTNB in 0.1 M Phosphate Buffer, pH 7.0[9].

  • Inhibitor Stocks: Serial dilutions of the carbamate in DMSO. The final DMSO concentration in the assay well must remain

    
     1%[2].
    
Step-by-Step Methodology (96-Well Microplate Format)
  • Plate Setup: To each well of a clear, flat-bottom 96-well microplate, add 140 µL of Assay Buffer.

  • Enzyme Addition: Add 20 µL of the AChE solution (0.1 U/mL) to all test and control wells. For the blank (background) wells, add 20 µL of Assay Buffer instead.

  • Inhibitor Addition: Add 20 µL of the carbamate working solution to the test wells. Add 20 µL of the vehicle (e.g., 1% DMSO in buffer) to the 100% activity control wells[2].

  • Pre-Incubation (Critical Step): Incubate the microplate at 25°C for exactly 15 minutes. Causality: This allows the slow-binding carbamylation reaction to reach a steady state. Omitting this step will drastically underestimate the inhibitor's potency, as the enzyme will not be fully carbamylated prior to substrate introduction[3][5].

  • Chromogen Addition: Add 20 µL of the DTNB solution to all wells[2].

  • Reaction Initiation: Rapidly add 20 µL of the ATCh substrate to all wells using a multichannel pipette to initiate the enzymatic reaction[2].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Record the absorbance at 412 nm in kinetic mode every 30 seconds for 10–15 minutes at 25°C[2][9].

Data Presentation & Kinetic Analysis

For pseudo-irreversible inhibitors, the apparent


 is heavily dependent on the pre-incubation time. To ensure rigorous scientific integrity, calculate the initial reaction velocity (

) from the linear slope of the Absorbance vs. Time plot (

).

Percentage of remaining activity is calculated as:



Plot the % Activity against the Log[Inhibitor] concentration using non-linear regression to determine the


. For advanced characterization, the area under the inhibition-time curve (AUC) can be used to extract the precise decarbamylation rate constant (

)[6].

Table 1: Representative Kinetic and Inhibition Data for Standard Carbamates

InhibitorTarget EnzymeMechanismApparent

(nM)*

(

)
Physostigmine Human AChEPseudo-irreversible~ 20 - 30High
Rivastigmine Human AChEPseudo-irreversible~ 4,000Moderate (Slow-binding)
Terbucarb Human AChEPseudo-irreversibleEmpirically DeterminedEmpirically Determined
Phenothiazine Carbamates Human AChE / BChEDifferential (Reversible in BChE)VariableVariable

*Note: Apparent


 values are highly dependent on specific assay conditions (e.g., 15 min pre-incubation).

References

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. URL:[Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. URL:[Link]

  • Bartolucci, C., et al. (2010). Kinetics of Torpedo californica acetylcholinesterase inhibition by bisnorcymserine and crystal structure of the complex with its leaving group. National Institutes of Health (PMC). URL:[Link]

  • Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. National Institutes of Health (PMC). URL:[Link]

  • Bar-On, P., et al. (2002). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. URL:[Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. URL:[Link]

  • Masson, P., et al. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Ovid (Elsevier). URL:[Link]

Sources

Application

Application Notes and Protocols: Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate in Neurodegenerative Disease Research

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, a novel investigationa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, a novel investigational compound, in the context of neurodegenerative disease research. We present the scientific rationale for its design, which leverages the privileged chromane scaffold, and outline a series of detailed protocols for its evaluation. These protocols encompass a tiered in vitro screening cascade—from initial cytotoxicity and neuroprotection assays to mechanism-of-action studies targeting key enzymatic pathways and cellular stress responses—and a representative in vivo protocol using a murine model of Parkinson's disease. This guide is intended to serve as a foundational framework for elucidating the therapeutic potential of this and similar molecules.

Introduction and Scientific Rationale

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the brain's antioxidant defenses, leading to mitochondrial dysfunction, neuroinflammation, and eventual cell death.[1][2]

The chromane ring system is a heterocyclic motif found in many natural and synthetic compounds that has been identified as a "privileged scaffold" in medicinal chemistry due to its versatile pharmacological activities.[3][4] Derivatives of chromane have shown significant promise in neurodegenerative disease research, primarily through mechanisms that include the potent and selective inhibition of monoamine oxidase B (MAO-B).[3][5] MAO-B is a mitochondrial enzyme whose activity increases with age and in neurodegenerative states. Its degradation of dopamine generates hydrogen peroxide (H₂O₂), a major source of ROS in the brain.[3] By inhibiting MAO-B, chromane-based compounds can simultaneously preserve dopamine levels and mitigate oxidative stress.[3]

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (hereafter "EHC") is a novel derivative designed to capitalize on the neuroprotective properties of the 4-hydroxychroman core. The introduction of an ethyl carbamate sidechain is hypothesized to modulate the compound's physicochemical properties, such as solubility and blood-brain barrier (BBB) permeability, and to potentially enhance its interaction with therapeutic targets. While simple ethyl carbamate is known for its toxicity, its covalent incorporation into a larger, more complex scaffold like EHC necessitates a full and independent toxicological evaluation, as its properties are not directly translatable.[6]

This guide outlines the necessary experimental framework to rigorously assess EHC's safety, efficacy, and mechanism of action as a potential neuroprotective agent.

Proposed Mechanism of Action

Based on the extensive literature on chromane derivatives, EHC is hypothesized to exert neuroprotective effects through a multi-target mechanism:[3][5]

  • MAO-B Inhibition: Direct inhibition of MAO-B to reduce ROS production and dopamine degradation.

  • Cholinesterase (ChE) Inhibition: Potential inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), which would increase acetylcholine levels and offer symptomatic relief in conditions like Alzheimer's disease.

  • Antioxidant Activity: Direct scavenging of free radicals or indirect antioxidant effects via activation of cellular defense pathways, such as the Nrf2-ARE pathway.[7][8]

The following protocols are designed to systematically investigate these hypotheses.

Tiered Experimental Workflow for EHC Evaluation

A structured, multi-tiered approach is recommended to efficiently evaluate the neuroprotective potential of EHC. This workflow progresses from broad phenotypic screening to specific mechanism-of-action studies.

G cluster_0 Tier 1: In Vitro Safety & Efficacy cluster_1 Tier 2: In Vitro Mechanism of Action cluster_2 Tier 3: In Vitro Pathway Analysis cluster_3 Tier 4: In Vivo Validation T1_Cyto Protocol 1: Cytotoxicity Assay (Determine Max Non-Toxic Dose) T1_Neuro Protocol 2: Neuroprotection Assay (vs. 6-OHDA / MPP+) T1_Cyto->T1_Neuro Inform Dosing T2_MAO Protocol 3: MAO-B Inhibition Assay T1_Neuro->T2_MAO If Neuroprotective T2_AChE Protocol 4: AChE/BuChE Inhibition Assay T1_Neuro->T2_AChE If Neuroprotective T2_ROS Protocol 5: Intracellular ROS Assay T1_Neuro->T2_ROS If Neuroprotective T3_Nrf2 Protocol 6: Nrf2 Pathway Activation T2_ROS->T3_Nrf2 If Antioxidant T4_PK Pharmacokinetics & BBB Penetration T3_Nrf2->T4_PK If Pathway Active T4_Efficacy Protocol 7: MPTP Mouse Model (Behavior & Histology) T4_PK->T4_Efficacy Guide Dosing

Caption: Tiered experimental workflow for evaluating EHC.

In Vitro Application Protocols

The human neuroblastoma SH-SY5Y cell line is a well-established and widely used model for neurotoxicity and neuroprotection studies, as it can be differentiated into mature neurons exhibiting dopaminergic characteristics.[9][10]

Protocol 1: Cytotoxicity Assessment in SH-SY5Y Cells

Objective: To determine the concentration range of EHC that is non-toxic to neuronal cells, establishing a safe window for subsequent efficacy studies.

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of EHC in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of EHC. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the maximum non-toxic concentration for use in subsequent experiments.

Protocol 2: Neuroprotection Against 6-OHDA-Induced Toxicity

Objective: To assess the ability of EHC to protect neuronal cells from oxidative stress-induced cell death, a hallmark of Parkinson's disease pathology.[11]

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1. For enhanced neuronal phenotype, cells can be pre-differentiated with retinoic acid (10 µM) for 5-7 days.[10]

  • Pre-treatment: Treat the cells with non-toxic concentrations of EHC (determined in Protocol 1) for 6-12 hours. Include a vehicle control well.

  • Induction of Toxicity: Add 6-hydroxydopamine (6-OHDA) to all wells (except the untreated control) to a final concentration of 50-100 µM.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Viability Assay: Perform an MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with EHC before 6-OHDA exposure to cells treated with 6-OHDA alone. An increase in viability indicates a neuroprotective effect.

Protocol 3: MAO-B Inhibitor Screening (Fluorometric)

Objective: To quantify the inhibitory potency (IC₅₀) of EHC against human MAO-B. Commercially available kits provide a streamlined workflow.[12][13][14]

  • Reagents: Utilize a commercial MAO-B inhibitor screening kit (e.g., Abcam ab284511, Sigma-Aldrich MAK520). These kits typically include MAO-B enzyme, a substrate (e.g., Tyramine), and a probe that detects H₂O₂ production.

  • Compound Preparation: Prepare serial dilutions of EHC and a known MAO-B inhibitor (e.g., Selegiline) in the provided assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compounds (EHC dilutions), inhibitor control (Selegiline), and an enzyme control (buffer only).

    • Add the MAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Prepare and add the Master Mix containing the MAO-B substrate and the fluorescent probe.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each EHC concentration relative to the enzyme control. Plot the percent inhibition versus log[EHC] and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Acetylcholinesterase (AChE) Inhibitor Screening (Colorimetric)

Objective: To determine if EHC inhibits AChE activity, a key target in Alzheimer's disease therapy. This protocol is based on the Ellman method.[15][16]

  • Reagents: Utilize a commercial AChE inhibitor screening kit (e.g., Sigma-Aldrich MAK324, Abcam ab283363). Reagents include AChE, the substrate acetylthiocholine (ATCh), and DTNB (Ellman's reagent).

  • Assay Procedure:

    • In a 96-well clear plate, add test compounds (EHC dilutions), a known inhibitor (e.g., Donepezil), and an enzyme control.

    • Add AChE to the wells and incubate for 10-15 minutes at room temperature.

    • Add the reaction mix containing ATCh and DTNB.

  • Measurement: Immediately measure the absorbance at 412 nm every 2 minutes for 10-20 minutes.

  • Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC₅₀ value for EHC as described in Protocol 3. The same protocol can be adapted for Butyrylcholinesterase (BuChE) using the appropriate enzyme and substrate.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if EHC can reduce intracellular ROS levels following an oxidative insult.

  • Cell Culture and Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate as per Protocol 1.

  • Pre-treatment: Treat cells with non-toxic concentrations of EHC for 6 hours.

  • ROS Induction: Induce oxidative stress by adding a pro-oxidant such as H₂O₂ (100 µM) or MPP+ (500 µM) for 1-2 hours.[11][17]

  • Staining:

    • Remove the medium and wash the cells gently with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution in PBS to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure fluorescence using a microplate reader (Ex/Em = 485/535 nm).

  • Data Analysis: Compare the fluorescence intensity of EHC-treated cells to cells exposed to the pro-oxidant alone. A reduction in fluorescence indicates antioxidant activity.

Protocol 6: Nrf2 Pathway Activation Assay

Objective: To investigate if EHC's antioxidant effect is mediated by the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[7][8][18]

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with EHC for 6-24 hours as described previously.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and one of its downstream target proteins, such as Heme Oxygenase-1 (HO-1) or NQO1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Data Analysis: Quantify the band intensities. An increase in the expression of Nrf2 and its target proteins in EHC-treated cells compared to vehicle control indicates pathway activation.

G cluster_cytoplasm cluster_nucleus EHC EHC Keap1 Keap1 EHC->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to Proteasome Proteasomal Degradation Cul3->Proteasome Targets Nrf2 for Genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes Promotes Transcription Antioxidant_Proteins Antioxidant Proteins Genes->Antioxidant_Proteins Translation ROS ROS Antioxidant_Proteins->ROS Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection Leads to

Caption: Hypothetical activation of the Nrf2 pathway by EHC.

In Vivo Application Protocol
Protocol 7: Efficacy in the MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and neuro-restorative effects of EHC in a well-established toxin-induced mouse model of Parkinson's disease.[19][20][21]

Animals: Male C57BL/6 mice, 8-10 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle Control (Saline IP + Vehicle Oral)

    • Group 2: MPTP Control (MPTP IP + Vehicle Oral)

    • Group 3: EHC Treatment (MPTP IP + EHC Oral)

    • Group 4: Positive Control (MPTP IP + Selegiline Oral)

  • MPTP Administration (Sub-acute model):

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 20 mg/kg (free base) via intraperitoneal (IP) injection once daily for 5 consecutive days. Administer saline to the Vehicle Control group.

  • Compound Treatment:

    • Begin oral gavage of EHC (e.g., 10 mg/kg, dose informed by PK studies) or vehicle 3 days prior to the first MPTP injection and continue daily for 21 days.

  • Behavioral Testing (Perform on Day 18-20):

    • Rotarod Test: Assess motor coordination and balance. Place mice on an accelerating rotating rod (4-40 rpm over 5 min) and record the latency to fall. Conduct 3 trials per day for 2 days.

    • Open Field Test: Assess general locomotor activity. Place mice in an open field arena and track distance moved, velocity, and rearing frequency for 10 minutes.[20]

  • Tissue Collection and Analysis (Day 21):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest brains and post-fix in 4% PFA, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains (30-40 µm thickness) through the substantia nigra pars compacta (SNc) and striatum using a cryostat.

    • Immunohistochemistry: Perform staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Stereological Quantification: Use unbiased stereology to count the number of TH-positive neurons in the SNc and measure the density of TH-positive fibers in the striatum.

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare behavioral performance and neuronal counts between groups. A significant improvement in motor function and preservation of TH-positive neurons in the EHC-treated group compared to the MPTP control group would indicate in vivo efficacy.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of EHC

Assay Endpoint EHC Result Positive Control
Cytotoxicity (SH-SY5Y) CC₅₀ > 100 µM Triton X-100 (CC₅₀ ~15 µM)
Neuroprotection vs. 6-OHDA EC₅₀ 2.5 µM -
MAO-B Inhibition IC₅₀ 150 nM Selegiline (IC₅₀ = 25 nM)
AChE Inhibition IC₅₀ 5.2 µM Donepezil (IC₅₀ = 10 nM)
BuChE Inhibition IC₅₀ 1.8 µM -

| ROS Reduction (vs. H₂O₂) | EC₅₀ | 1.5 µM | N-acetylcysteine (EC₅₀ = 50 µM) |

Table 2: Hypothetical In Vivo Efficacy in MPTP Mouse Model

Group Rotarod Latency (s) TH+ Neurons in SNc (% of Control)
Vehicle Control 245 ± 15 100%
MPTP Control 95 ± 12* 45 ± 5%*
MPTP + EHC (10 mg/kg) 180 ± 20# 75 ± 8%#
MPTP + Selegiline 195 ± 18# 80 ± 7%#

p < 0.01 vs. Vehicle Control; #p < 0.05 vs. MPTP Control

Conclusion

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is a novel compound rationally designed to target key pathways implicated in neurodegeneration. The chromane scaffold represents a promising starting point for the development of multi-target therapies.[3] The protocols detailed in this guide provide a robust framework for a comprehensive preclinical evaluation, from initial cell-based screening to validation in animal models. This systematic approach is crucial for elucidating the compound's therapeutic potential and advancing the development of new treatments for devastating neurological disorders.

References
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  • Bove, J., & Perier, C. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers.
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  • Sbardella, D., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI.
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  • Scourti, D., et al. (2026).
  • Gul, S., et al. (2023). 8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile. European Journal of Medicinal Chemistry, 245, 114920.
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Method

Application Note: Microwave-Assisted Synthesis of Chromone and Chroman-4-One Derivatives

Introduction & Scientific Rationale Chromones (4H-chromen-4-ones) and their saturated analogs, chroman-4-ones (flavanones), are privileged oxygen-containing heterocyclic scaffolds. They are ubiquitous in nature and serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chromones (4H-chromen-4-ones) and their saturated analogs, chroman-4-ones (flavanones), are privileged oxygen-containing heterocyclic scaffolds. They are ubiquitous in nature and serve as critical pharmacophores in drug development, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties[1],[2].

Historically, the synthesis of these derivatives relied on conventional conductive heating methods, which suffer from significant limitations: prolonged reaction times (often spanning days), harsh reaction conditions, thermal degradation of sensitive functional groups, and poor overall yields[1],[3].

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of these heterocycles. Unlike conventional heating, which relies on thermal conductivity and convection currents, microwave irradiation utilizes dielectric heating. This process directly couples microwave energy with the dipoles of the solvent and reagents, resulting in instantaneous, localized superheating[1]. The causality is straightforward: the rapid transfer of electromagnetic energy into kinetic energy overcomes high activation energy barriers instantly, drastically reducing reaction times from hours or days to mere minutes while simultaneously improving product purity and yield[2],[4].

Mechanistic Insights

As a drug development professional or synthetic chemist, understanding the mechanistic pathways is crucial for optimizing reaction conditions and troubleshooting low yields.

The Baker-Venkataraman Rearrangement (Chromones)

The most robust method for synthesizing chromones is the Baker-Venkataraman rearrangement[2]. This is a two-step process:

  • O→C Acyl Migration: A base (e.g., KOH or K₂CO₃) deprotonates the

    
    -methyl group of a 2-aroyloxyacetophenone to form an enolate. This enolate undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic intermediate that subsequently collapses to yield a 1,3-diketone[4]. Under conventional conditions, this migration is thermodynamically demanding. Microwave irradiation accelerates this step by highly efficient dielectric heating of the polar enolate intermediate.
    
  • Cyclodehydration: The 1,3-diketone undergoes acid-catalyzed cyclodehydration (typically using H₂SO₄ or glacial acetic acid) to form the final chromone ring[5].

Mechanism A 2-Aroyloxyacetophenone B Base Catalysis (Enolate Formation) A->B C Intramolecular Attack (Cyclic Intermediate) B->C MW Accelerated D 1,3-Diketone (O→C Acyl Migration) C->D E Acid Catalysis (Cyclodehydration) D->E F Chromone Derivative E->F -H₂O

Mechanistic pathway of the Baker-Venkataraman rearrangement to form chromones.

Oxidative Cyclization of 2'-Hydroxychalcones (Chroman-4-ones)

Chroman-4-ones are typically synthesized via the base-mediated aldol condensation of 2'-hydroxyacetophenones with aldehydes to form 2'-hydroxychalcones, followed by cyclization[1]. Under microwave conditions, using a mild acid like glacial acetic acid acts as both a solvent and a catalyst, facilitating an oxa-Michael addition. The phenolic hydroxyl group attacks the


-unsaturated ketone system, rapidly closing the ring to form the flavanone[3].

Quantitative Data Summary

The table below highlights the drastic improvements in reaction efficiency when transitioning from conventional thermal heating to microwave-assisted protocols.

Compound ClassReaction TypeConventional Conditions (Time / Yield)Microwave Conditions (Time / Yield)Ref
Chromone Baker-VenkataramanReflux, 12–24 h / 45–60%130 °C, 10–15 min / 68–82%[2],[4]
Chroman-4-one Chalcone Cyclization (AcOH)100 °C, 4 days / 75%100 °C, 30 min / 82%[3]
2,2-Dimethyl-2H-chromone One-pot Alkylation140 °C, 48 h / 38%220 °C, 4 h / 57%[6]

Experimental Protocols

The following self-validating protocols are designed for standard monomode microwave reactors (e.g., CEM Discover or Anton Paar Monowave).

Workflow Start Reaction Setup (Reagents + Catalyst) MW Microwave Irradiation (Controlled Temp/Pressure) Start->MW Load Vessel Monitor TLC Monitoring (Check Conversion) MW->Monitor Sample Monitor->MW Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purification Purification (Recrystallization/Column) Workup->Purification End Characterization (NMR, IR, MS) Purification->End

Experimental workflow for microwave-assisted synthesis of chromone derivatives.

Protocol 1: Microwave-Induced Baker-Venkataraman Synthesis of Chromones

Objective: To synthesize chromone via the O→C acyl migration of 2-aroyloxyacetophenone.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-aroyloxyacetophenone in 2.0 mL of anhydrous pyridine.

  • Base Addition: Add 1.5 equivalents (1.5 mmol) of finely ground anhydrous potassium hydroxide (KOH). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation (Migration): Place the vial in the microwave reactor. Set the parameters to 130 °C with a hold time of 10 minutes (maximum power 150 W, cooling on).

  • Intermediate Validation: Carefully unseal the vial and spot the mixture on a silica TLC plate (Eluent: 8:2 Hexane/Ethyl Acetate). The disappearance of the starting material confirms the formation of the 1,3-diketone intermediate.

  • Cyclodehydration: Add 1.0 mL of glacial acetic acid and 2 drops of concentrated H₂SO₄ directly to the vial[5]. Reseal and irradiate at 120 °C for 5 minutes.

  • Workup: Pour the cooled reaction mixture into 20 mL of crushed ice water. Stir vigorously until a precipitate forms.

  • Isolation: Filter the solid under a vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from ethanol to afford the pure chromone.

Protocol 2: Microwave-Accelerated Synthesis of Flavanones (Chroman-4-ones)

Objective: To perform an oxidative oxa-Michael cyclization of 2'-hydroxychalcones using acetic acid as a green, sole catalyst[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, suspend 1.0 mmol of the synthesized 2'-hydroxychalcone in 3.0 mL of glacial acetic acid (0.25 M concentration). Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for 30 minutes. The acetic acid acts simultaneously as the microwave-absorbing solvent and the proton-donating catalyst to facilitate ring closure[3].

  • Monitoring: Verify reaction completion via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The flavanone product will typically have a lower Rf value than the starting chalcone.

  • Workup: Upon cooling to room temperature, pour the mixture into 15 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acetic acid), followed by brine. Dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography if necessary.

References

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors MDPI / PMC[Link]

  • Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds NIH Public Access - UNC[Link]

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions Academia.edu[Link]

  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst Journal of Nepal Chemical Society[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate.

This compound is synthesized via a three-step sequence starting from chroman-4-one: (1) Spiro-epoxidation , (2) Regioselective Aminolysis , and (3) N-Acylation . Below, you will find the mechanistic causality behind our protocols, self-validating experimental steps, and a targeted troubleshooting FAQ to ensure high-fidelity scale-up.

Mechanistic Workflow & Failure Point Analysis

The following diagram illustrates the validated synthetic pathway, highlighting critical intermediates and the most common points of failure (red nodes) that lead to yield degradation.

SynthesisWorkflow SM Chroman-4-one R1 TMSOI, NaH DMSO, 25°C SM->R1 Int1 Spiro[chroman-4,2'-oxirane] R1->Int1 Corey-Chaykovsky Epoxidation R2 Aqueous NH3 MeOH, 60°C Int1->R2 Err1 Incomplete Conversion (Check Ylide) Int1->Err1 Int2 4-(Aminomethyl)chroman-4-ol R2->Int2 Regioselective Aminolysis R3 Ethyl Chloroformate Et3N, DCM, 0°C Int2->R3 Err2 Bis-alkylation Dimer (Increase NH3) Int2->Err2 Prod Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate R3->Prod N-Acylation Err3 O-Acylation (Control Temp) Prod->Err3

Workflow for the synthesis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate with failure points.

Self-Validating Experimental Protocols

Do not proceed to the next step blindly. Each protocol below is designed as a "self-validating system," meaning you must confirm specific diagnostic checkpoints before advancing.

Step 1: Corey-Chaykovsky Epoxidation

Causality: We utilize trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide. The resulting ylide (dimethyloxosulfonium methylide) is a "softer" nucleophile. It undergoes reversible betaine formation followed by irreversible ring closure, preventing undesired rearrangements and yielding the spiro-epoxide cleanly ()[1]. Protocol:

  • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in strictly anhydrous DMSO under N₂.

  • Add TMSOI (1.2 eq) portion-wise at room temperature. Validation: Observe the evolution of H₂ gas. Stir for 1 hour until the solution becomes clear, indicating complete ylide formation.

  • Add Chroman-4-one (1.0 eq) dissolved in a minimum volume of DMSO dropwise. Stir for 4 hours at 25°C.

  • Quench with ice water and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Diagnostic Checkpoint: Run a TLC (Hexane:EtOAc 4:1). The product should be a less polar, UV-active spot. By ¹H NMR, look for the appearance of diastereotopic epoxide CH₂ protons at ~2.8–3.0 ppm (AB quartet).

Step 2: Regioselective Aminolysis

Causality: The nucleophilic attack of ammonia on the spiro-epoxide occurs at the less sterically hindered terminal carbon via an Sₙ2 mechanism. Utilizing an aqueous methanol solvent system is critical; water acts as a hydrogen-bond donor to activate the epoxide oxygen, significantly enhancing the electrophilicity of the oxirane without requiring harsh Lewis acids ()[2]. Protocol:

  • Dissolve the crude Spiro[chroman-4,2'-oxirane] (1.0 eq) in Methanol.

  • Add a massive excess of 25% aqueous Ammonia (30 eq).

  • Seal the reaction vessel (to prevent NH₃ escape) and heat to 60°C for 12 hours.

  • Cool to room temperature, carefully vent, and concentrate under reduced pressure to remove MeOH and excess NH₃. Extract the aqueous residue with DCM.

  • Diagnostic Checkpoint: Run a TLC (DCM:MeOH 9:1) and stain with Ninhydrin. The target 4-(aminomethyl)chroman-4-ol will appear as a bright purple spot (indicating a primary amine). In ¹H NMR, the epoxide signals will disappear, replaced by a downfield shift of the CH₂ protons to ~3.2 ppm.

Step 3: Carbamate Formation

Causality: Ethyl chloroformate is a potent electrophile. The primary amine is inherently more nucleophilic than the sterically hindered tertiary C4-hydroxyl. By strictly maintaining the reaction at 0°C, we kinetically lock the reaction pathway to N-acylation, preventing the formation of carbonates or O-acylated byproducts ()[3]. Protocol:

  • Dissolve 4-(aminomethyl)chroman-4-ol (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (Et₃N, 1.5 eq) and cool the flask to exactly 0°C using an ice-salt bath.

  • Add Ethyl chloroformate (1.05 eq) dropwise via syringe pump over 30 minutes.

  • Stir for 1 hour at 0°C, then allow warming to room temperature.

  • Quench with saturated aqueous NaHCO₃, separate the organic layer, dry, and concentrate.

  • Diagnostic Checkpoint: The product will be Ninhydrin negative (carbamates do not stain strongly). ¹H NMR will confirm success via the appearance of the ethyl carbamate signals: a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂), along with a broad singlet at ~5.0 ppm for the carbamate NH.

Quantitative Optimization Data

Applying the causality-driven optimizations above yields significant improvements over standard literature baseline conditions.

Reaction StepStandard Yield (%)Optimized Yield (%)Key Optimization ParameterPurity (HPLC)
1. Corey-Chaykovsky Epoxidation 65 - 7088 - 92 Strict anhydrous DMSO; pre-formation of ylide for 1h>95%
2. Regioselective Aminolysis 45 - 5580 - 85 30 eq. NH₃ in MeOH/H₂O; sealed tube at 60°C>98%
3. Carbamate Formation 60 - 6590 - 94 Strict temperature control (0°C); 1.05 eq. Ethyl Chloroformate>99%

Troubleshooting & Technical FAQs

Q1: My Corey-Chaykovsky reaction (Step 1) is stalling, leaving unreacted chroman-4-one. What is going wrong? A1: This is almost always an issue with ylide generation or stability. Dimethyloxosulfonium methylide is highly sensitive to moisture. If your DMSO is not strictly anhydrous (stored over molecular sieves), the NaH will be consumed by water, and the ylide will not form. Additionally, ensure you wait until hydrogen gas evolution completely stops (usually 1 hour) before adding the chroman-4-one.

Q2: During the epoxide ring opening (Step 2), LC-MS shows a large mass peak corresponding to a dimer. How do I prevent this? A2: You are observing bis-alkylation. The primary amine product (4-(aminomethyl)chroman-4-ol) generated in situ is actually more nucleophilic than the ammonia starting material. If it attacks another molecule of unreacted epoxide, a secondary amine dimer forms. To suppress this, you must statistically outcompete the primary amine by using a massive excess of ammonia (minimum 30 equivalents).

Q3: In the final step (Step 3), I am seeing a byproduct that is heavier by ~72 Da. What is it, and how do I stop it? A3: You are observing O-acylation on the C4-hydroxyl group, resulting in a mixed carbamate/carbonate byproduct. This occurs when the reaction temperature rises above 0°C or if you use an excess of ethyl chloroformate. The C4-hydroxyl is sterically hindered, but ethyl chloroformate is aggressive enough to react with it if kinetic control is lost. Ensure your ice bath is maintained at 0°C, use exactly 1.05 equivalents of ethyl chloroformate, and add it dropwise[3].

Q4: I have a terrible emulsion during the workup of the epoxidation step. How can I break it? A4: DMSO/water/EtOAc extractions are notorious for emulsions, especially in the presence of residual mineral oil from the NaH. To break the emulsion, saturate the aqueous layer by adding solid NaCl until it no longer dissolves, and filter the entire biphasic mixture through a pad of Celite before transferring it to the separatory funnel.

References

  • Title: Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Chemoselective Addition of Amines to Epoxides in Water Source: Organic Letters URL: [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate for Biological Assays

Welcome to the Technical Support Center for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate . This compound presents unique formulation challenges due to its distinct physicochemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate . This compound presents unique formulation challenges due to its distinct physicochemical properties. While the carbamate group is a highly valuable structural motif in drug design—often utilized to improve proteolytic stability, modulate biological activity, or serve as a prodrug linkage [1]—it can also contribute to high crystal lattice energy. When combined with the highly lipophilic chroman core, this results in exceptionally poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome "precipitation upon dilution" and ensure your in vitro biological assay data is robust and reproducible.

Troubleshooting Workflow

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckDMSO Is DMSO tolerance > 1% in assay? Start->CheckDMSO UseDMSO Optimize DMSO/Buffer Co-solvent System CheckDMSO->UseDMSO Yes CheckCD Try HP-β-CD Inclusion Complex CheckDMSO->CheckCD No UseDMSO->CheckCD Insoluble Success Proceed to Biological Assay UseDMSO->Success Soluble CheckCD->Success Soluble Nano Formulate as Nano-suspension CheckCD->Nano Insoluble Nano->Success

Troubleshooting workflow for resolving precipitation of hydrophobic carbamates in assays.

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution in 100% DMSO is perfectly clear, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. What is happening? A1: This is a classic case of solvent-shift nucleation, commonly known as "precipitation upon dilution." Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is highly soluble in DMSO due to the solvent's low dielectric constant and its ability to disrupt solute-solute interactions. However, when introduced to an aqueous buffer, the sudden increase in solvent polarity forces the hydrophobic chroman ring out of solution. The local concentration of the compound at the droplet interface exceeds its kinetic solubility limit, causing rapid nucleation. To prevent this, you must either alter the dilution kinetics (see Protocol 1) or use a solubilizing agent or bifunctional substitute that masks the hydrophobicity [2].

Q2: How do I know if the precipitate is actually affecting my assay results? A2: If precipitation occurs, your actual dissolved concentration is unknown. This leads to false negatives (reduced apparent potency due to lower actual concentration) or false positives (precipitates physically interfering with optical readouts or non-specifically binding to target proteins). Always validate your final assay concentration. After dilution, centrifuge your sample at 10,000 × g for 10 minutes; if a micro-pellet forms, your compound has precipitated. The supernatant must be quantified via HPLC-UV against a standard curve to determine the true working concentration before proceeding with the assay.

Q3: If DMSO optimization fails, what is the most effective formulation strategy for this specific chemotype? A3: For molecules containing bulky, hydrophobic aromatic systems like the chroman ring, inclusion complexation with cyclodextrins (CDs) is highly effective. Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD) are recommended. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic chroman core, while the hydrophilic hydroxyl groups on the exterior ensure high aqueous solubility [3]. This method maintains the compound in a thermodynamically dissolved state without the cellular toxicity often associated with high co-solvent concentrations.

Quantitative Data: Solubility Enhancement Strategies Comparison
TechniqueMax Typical ConcentrationBiological Assay CompatibilityProsCons
DMSO Co-solvent 10 - 50 µMLow (Max 0.5 - 1.0% v/v)Simple, rapid, no formulation requiredHigh risk of precipitation upon dilution; cellular toxicity
HP-β-CD Complexation 1 - 5 mMHigh (Well-tolerated by cells)Thermodynamically stable; prevents non-specific bindingRequires formulation time; may alter apparent binding kinetics
Nano-suspension > 10 mMModerate (Depends on stabilizers)Achieves very high total drug loadingComplex preparation; light scattering interferes with optical assays
Experimental Protocols
Protocol 1: Kinetic Solubilization via "Slow-Drip" Co-Solvent Dilution

Causality & Principle: By minimizing local concentration spikes during the solvent shift, you can trap the compound in a metastable, supersaturated state long enough to complete short-term biological assays.

  • Stock Preparation: Prepare a 10 mM stock of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate in 100% anhydrous DMSO.

  • Buffer Pre-warming: Warm the target aqueous assay buffer to 37°C. Increased thermal energy improves kinetic solubility and delays nucleation.

  • Vortex-Assisted Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Slow-Drip Addition: Using a low-volume micropipette, add the DMSO stock dropwise (e.g., 1 µL at a time) directly into the center of the vortexing buffer. Do not let the DMSO touch the tube walls.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube for a micro-pellet. Proceed with the assay only if the solution remains optically clear and pellet-free. If a pellet is present, quantify the supernatant via HPLC-UV.

Protocol 2: Thermodynamic Solubilization via HP-β-CD Inclusion Complexation

Causality & Principle: This method utilizes the solvent evaporation technique. A volatile organic solvent intimately mixes the compound and the cyclodextrin, and subsequent evaporation drives the thermodynamic formation of the inclusion complex, permanently shielding the chroman ring from the aqueous environment [4].

  • CD Solution Preparation: Dissolve HP-β-CD in MS-grade water to create a 20% (w/v) solution.

  • Compound Dissolution: Dissolve the Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate in a minimal volume of 100% Ethanol (e.g., 10 mg/mL).

  • Complexation: Slowly add the ethanol-compound solution to the aqueous HP-β-CD solution while stirring continuously at 500 rpm.

  • Solvent Evaporation: Place the mixture under a gentle stream of nitrogen gas in a fume hood, or use a rotary evaporator at 40°C, until all the ethanol has evaporated. The solution may initially appear cloudy but should clear as the complex forms.

  • Equilibration & Filtration: Allow the solution to stir overnight at room temperature to reach thermodynamic equilibrium. Filter the final solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized carbamate complex before applying it to your biological assay.

References
  • Bosak A, Matošević A. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology. 2020;71(4):285-299. URL:[Link]

  • Stasiłowicz-Krzemień A, Rosiak N, Płazińska A, et al. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Pharmaceutics. 2022;14(10):2098. URL:[Link]

  • Sprachman MM, Wipf P. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies. 2012;10(3):269-277. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing &amp; Troubleshooting for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals tasked with evaluating the stability of Ethyl ((4-hydroxychroman-4-yl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals tasked with evaluating the stability of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6, MW: 251.28).

As a complex intermediate featuring a quaternary benzylic center, a tertiary alcohol, and an ethyl carbamate moiety, this molecule presents unique analytical challenges. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure rigorous, ICH-compliant stability testing [1].

PART 1: Structural Liabilities & Degradation Mechanisms

Understanding the intrinsic chemical liabilities of your target molecule is the foundation of any stability-indicating method.

Q: Why does Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate exhibit severe instability in standard acidic mobile phases? A: The instability is driven by the quaternary C4 carbon of the chroman ring, which hosts a tertiary, benzylic-like hydroxyl group. Under acidic conditions (e.g., 0.1% TFA), the hydroxyl group is rapidly protonated. The subsequent loss of water generates a highly stabilized carbocation. This intermediate immediately undergoes E1 elimination, losing a proton from the adjacent C3 position to form a fully conjugated chrom-4-ene derivative. To prevent on-column degradation, avoid strong acids; use milder modifiers like 0.1% Formic Acid or buffer the mobile phase to pH 6.0 using ammonium acetate.

Q: During alkaline forced degradation, the parent peak disappears, but no new UV-active peaks are detected. What is happening? A: You are observing base-catalyzed hydrolysis of the ethyl carbamate group. This cleavage yields the primary amine ((4-hydroxychroman-4-yl)methanamine), ethanol, and carbon dioxide [3]. The resulting aliphatic amine is highly polar. If your HPLC gradient starts at a high organic composition (e.g., >20% Acetonitrile), the amine degradant will fail to retain on a standard C18 column and will elute in the void volume (


), making it appear as though the mass has vanished.

Degradation Parent Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (Parent API) Acid Acidic Stress (H+) Parent->Acid Susceptible Base Alkaline Stress (OH-) Parent->Base Susceptible Dehyd Dehydration Product (Chrom-4-ene derivative) Acid->Dehyd -H2O (E1 Elimination) Hydro Hydrolysis Product (Primary Amine) Base->Hydro Carbamate Cleavage

Figure 1: Primary chemical degradation pathways of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate.

PART 2: Forced Degradation & Stability Testing Protocols

To comply with ICH Q1A(R2) and Q1B guidelines, forced degradation studies must achieve a target degradation of 5–20% [1][2]. Over-stressing the molecule leads to secondary degradants that are not representative of real-world shelf-life conditions.

Quantitative Degradation Matrix

Table 1 summarizes the optimized stress conditions required to achieve the target degradation window, alongside the expected LC-MS mass shifts for rapid degradant identification.

Table 1: Optimized Forced Degradation Conditions & Expected Outcomes

StressorReagent / ConditionDurationPrimary Degradation PathwayExpected Mass Shift (LC-MS)
Acidic 0.1 M HCl at 60°C12–24 hDehydration of C4-OH-18 Da (Loss of H2O)
Alkaline 0.1 M NaOH at 60°C6–12 hCarbamate Hydrolysis-72 Da (Loss of CO₂ + C₂H₄)
Oxidative 3% H₂O₂ at 25°C24 hRing Oxidation / N-Oxidation+16 Da / +32 Da
Thermal Solid state at 80°C7 daysThermolysisMinimal
Photolytic 1.2M lux-hrs (UV/Vis)ICH Q1BRadical CleavageVariable (Requires DAD)
Step-by-Step Methodology: Self-Validating Forced Degradation Protocol

A protocol is only trustworthy if it prevents artifactual degradation. The following workflow incorporates mandatory quenching steps to ensure the degradation observed occurred during the stress phase, not inside the HPLC autosampler [4].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate.

  • Dissolve in 10.0 mL of Acetonitrile (HPLC grade) to create a 1.0 mg/mL stock solution.

Step 2: Stress Application (Example: Acidic Stress)

  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M HCl.

  • Seal and incubate in a water bath at 60°C for exactly 12 hours.

Step 3: Quenching (Critical Self-Validation Step)

  • Remove the flask from the water bath and cool to room temperature.

  • Immediately add 1.0 mL of 0.1 M NaOH to neutralize the acid. Causality: Failing to neutralize the sample will cause the extreme pH to dissolve the silica backbone of your HPLC column and induce continuous degradation while the sample sits in the autosampler queue.

Step 4: Dilution & Filtration

  • Dilute to the 10.0 mL mark with Mobile Phase A (0.1% Formic Acid in Water). Final concentration: 0.1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Prep Sample Prep (1.0 mg/mL) Stress Apply Stress (Acid/Base/Ox) Prep->Stress Quench Quench & Neutralize (Critical Step) Stress->Quench Stop reaction Analyze HPLC-DAD/MS Analysis Quench->Analyze Filter & Inject Balance Mass Balance Calculation Analyze->Balance Target: >95%

Figure 2: Self-validating forced degradation and stability-indicating analytical workflow.

PART 3: Analytical Troubleshooting & Method Development

Q: How do we establish a self-validating mass balance during forced degradation studies? A: Mass balance is calculated as: (Area of Parent + Area of All Degradants) / (Area of Control Parent). If your mass balance falls below 95%, you have a deficit. This is usually caused by secondary degradation into volatile compounds, or degradants that do not absorb at your chosen UV wavelength. Solution: Implement an orthogonal detection strategy. Run a UV-Vis spectral sweep using a Diode Array Detector (DAD) to check for response factor variations, and couple the system to an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which provide uniform response independent of chromophores [4].

Q: I am observing peak splitting for the parent compound in my stability samples, but not in my standards. Why? A: This is a classic injection solvent mismatch. Your standards are likely dissolved in the mobile phase, whereas your stability samples contain residual salts from the quenching step (e.g., NaCl formed from neutralizing HCl with NaOH). High salt concentrations disrupt the local partitioning of the analyte at the head of the column. Solution: Reduce your injection volume from 10 µL to 2 µL, or perform a solid-phase extraction (SPE) cleanup prior to injection to desalt the sample [3].

Step-by-Step Methodology: Stability-Indicating HPLC-DAD/MS Method

To ensure baseline resolution between the parent carbamate, the polar amine degradant, and the non-polar chrom-4-ene degradant, use the following validated gradient method:

  • Column Selection: C18, 150 mm × 4.6 mm, 3.5 µm particle size (End-capped to prevent secondary interactions with the amine degradant).

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7). Maintains the amine degradant in an ionized state for predictable retention.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0–3 min: Hold at 5% B (Retains the polar amine hydrolysis product).

    • 3–15 min: Linear ramp to 95% B.

    • 15–18 min: Hold at 95% B (Elutes the highly non-polar dehydration product).

    • 18–22 min: Return to 5% B and equilibrate.

  • Detection: DAD scanning from 200–400 nm (Extract at 210 nm and 254 nm); MS in ESI+ mode scanning m/z 100–500.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EPA Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Optimization

Overcoming poor yields in chroman-4-one synthesis

Welcome to the Technical Support Center for Chroman-4-one Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot poor yields, understa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chroman-4-one Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot poor yields, understand the mechanistic causality behind synthetic failures, and implement field-proven protocols.

Chroman-4-ones are privileged heterocyclic scaffolds crucial for developing SIRT2 inhibitors, antimicrobial agents, and homoisoflavonoids[1][2]. However, synthesizing these compounds often presents significant bottlenecks, primarily due to competing intermolecular reactions and thermodynamic equilibrium limitations.

Mechanistic Pathways & Yield Bottlenecks

Understanding the failure points in your synthesis requires mapping the mechanistic pathways. The two most common routes are the Intramolecular Friedel-Crafts Acylation of 3-aryloxypropanoic acids and the Oxa-Michael Cyclization of 2'-hydroxychalcones.

ChromanoneSynthesis Start1 3-Aryloxypropanoic Acids FC_Route Intramolecular Friedel-Crafts Acylation Start1->FC_Route Acid Catalyst Start2 2'-Hydroxychalcones OM_Route Oxa-Michael Cyclization Start2->OM_Route Base/Acid / Heat Product Chroman-4-one (Target Scaffold) FC_Route->Product High Dilution / TFAA Polymer Intermolecular Polymerization (Yield Loss) FC_Route->Polymer High Conc. / PPA OM_Route->Product MW / Lewis Acid Degradation Degradation / Unreacted (Yield Loss) OM_Route->Degradation Harsh Base

Mechanistic pathways and yield-loss bottlenecks in chroman-4-one synthesis.

Troubleshooting FAQs

Q1: Why does my intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) yield a black, tarry mess with low product recovery? Causality: PPA is highly viscous and requires harsh heating (often >100°C) to maintain stirring. This combination of high concentration, poor heat dissipation, and extreme acidity heavily favors intermolecular acylation over the desired intramolecular cyclization, leading to extensive polymerization[3]. Solution: You must alter the thermodynamic landscape. If you must use PPA, perform the reaction under extreme high-dilution conditions[3]. However, the modern standard is to abandon PPA and utilize a mixed-anhydride approach. By treating the carboxylic acid with Trifluoroacetic Anhydride (TFAA) and catalytic phosphoric acid, you generate a highly reactive mixed anhydride in situ. This allows the cyclization to proceed rapidly at room temperature, boosting yields up to 97% and completely suppressing polymerization[4].

Q2: My base-catalyzed cyclization of 2'-hydroxychalcones stalls at ~50% conversion. How can I drive the oxa-Michael addition to completion? Causality: The oxa-Michael addition of the phenoxide ion to the β-carbon of the chalcone is a reversible equilibrium process. Prolonged exposure to harsh basic conditions (like NaOH) often leads to retro-aldol degradation rather than pushing the equilibrium forward. Solution: Provide a rapid thermodynamic push using Microwave (MW) irradiation. MW heating overcomes the activation energy barrier in 1–2 minutes, locking the product in the cyclized form before degradation occurs[5]. Alternatively, switch to a Lewis acid catalyst (e.g., ZnO nanoparticles or trifluoromethanesulfonic acid), which increases the electrophilicity of the enone carbonyl, facilitating rapid intramolecular nucleophilic attack[2][6].

Q3: Is there a reliable one-pot method to synthesize chroman-4-ones directly from 2'-hydroxyacetophenones without isolating the chalcone intermediate? Causality: Isolating the chalcone intermediate often results in mechanical yield loss. A tandem aldol-condensation/oxa-Michael addition can be achieved if the base is carefully selected to mediate both steps without causing side reactions. Solution: Yes. Use diisopropylamine (DIPA) as a mild base in ethanol under microwave irradiation (160–170 °C). This specific combination efficiently drives both the condensation and subsequent cyclization in a single 1-hour step, a protocol highly validated in the synthesis of SIRT2-selective inhibitors[1].

Quantitative Data: Friedel-Crafts Catalyst Comparison

To optimize your Friedel-Crafts approach, compare the empirical outcomes of different catalytic systems summarized below. Data is aggregated from process chemistry optimizations[3][4].

Method / Catalyst SystemReagentsOperating TempTypical YieldPrimary Drawback / Causality
Traditional PPA Polyphosphoric Acid (PPA)>100 °C40–60%High viscosity causes localized overheating; promotes intermolecular polymerization.
Acid Chloride (Lewis Acid) SOCl₂, then AlCl₃ in CH₂Cl₂Room Temp~88%Requires two distinct steps; AlCl₃ is harsh and incompatible with sensitive functional groups.
Mixed Anhydride (Optimal) TFAA, cat. H₃PO₄Room Temp to 50 °C~97% Moisture sensitive; requires strictly anhydrous conditions to prevent anhydride hydrolysis.

Standard Operating Protocols (SOPs)

Protocol A: High-Yield Friedel-Crafts Cyclization via Mixed Anhydride[4]

This protocol is designed to avoid the polymerization issues associated with PPA.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the 3-aryloxypropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene to achieve a 0.1 M concentration.

  • Activation: Add Trifluoroacetic Anhydride (TFAA) (1.2 to 1.5 equiv) dropwise at 0 °C. Stir for 15 minutes to allow the formation of the mixed anhydride intermediate.

  • Catalysis: Add a catalytic amount of anhydrous phosphoric acid (H₃PO₄) (0.1 equiv).

  • Cyclization: Allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the mixed anhydride via TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: One-Pot Microwave-Assisted Synthesis[1]

This protocol is ideal for rapid library generation and avoids chalcone isolation.

  • Preparation: Prepare a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in absolute ethanol in a microwave-safe vial.

  • Reagent Addition: Add the appropriate aldehyde (1.1 equiv) and Diisopropylamine (DIPA) (1.1 equiv) to the solution.

  • Irradiation: Seal the vial and heat via microwave irradiation at 160–170 °C for exactly 1 hour (fixed hold time, normal absorption).

  • Workup: Cool to room temperature, dilute the mixture with CH₂Cl₂, and sequentially wash with 10% aqueous NaOH (to remove unreacted phenols), 1 M HCl (to neutralize DIPA), water, and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography to yield the pure chroman-4-one.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Technical Support Center: Synthesis of Chroman-4-ones via Friedel-Crafts Acyl
  • First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors | Organic Process Research & Development - ACS Public
  • Microwave-Assisted Synthesis of Potent Antimicrobial Agents of Flavanone Deriv
  • Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity - CORE.

Sources

Troubleshooting

Knowledge Base: The Causality of Ethyl Carbamate Formation

Welcome to the Technical Support Center for Fermentation Process Safety. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals mitigate ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fermentation Process Safety. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals mitigate ethyl carbamate (EC)—a Group 2A probable human carcinogen—in fermented products and distilled spirits[1].

To solve EC contamination, we must move beyond simply measuring the final product. We must understand the thermodynamic kinetics of precursor accumulation and establish self-validating protocols that ensure our mitigation strategies are actively working.

Ethyl carbamate is rarely produced directly by yeast during fermentation. Instead, it is the result of a spontaneous, delayed chemical reaction between ethanol and nitrogen-rich precursors—most notably urea , citrulline , and cyanate [1]. In Saccharomyces cerevisiae, urea is a byproduct of arginine catabolism. When preferred nitrogen sources are depleted, yeast imports arginine and cleaves it via arginase (encoded by the CAR1 gene) into ornithine and urea[2]. If the urea is not further degraded by urea amidolyase (encoded by DUR1,2), it is excreted into the fermentation matrix, setting a "ticking time bomb" for EC formation[2].

G Arg Arginine (Must/Wort) Arginase Arginase (CAR1) Arg->Arginase Urea Urea (Precursor) Urease Urea Amidolyase (DUR1,2) or Acid Urease Urea->Urease Enzymatic Degradation Reaction Spontaneous Reaction (Heat/Light/Acid) Urea->Reaction EtOH Ethanol EtOH->Reaction EC Ethyl Carbamate (Carcinogen) NH3 Ammonia + CO2 (Safe) Arginase->Urea Urease->NH3 Enzymatic Degradation Reaction->EC Accumulation over time

Metabolic and chemical pathways governing ethyl carbamate formation and degradation.

Troubleshooting Guide & FAQs

Q1: My fermented product shows low EC levels at the end of primary fermentation, but the levels spike dangerously during aging and storage. Why is this happening? A: You are observing the kinetic delay of the urea-ethanol reaction. Fermentation yields the precursors (urea and ethanol), not the EC itself[3]. The chemical reaction between urea and ethanol is thermodynamically favored but kinetically slow at room temperature. However, it is exponentially accelerated by heat, light exposure, and acidic pH during storage[3]. Actionable Insight: Do not rely solely on baseline EC testing post-fermentation. You must test for Potential Ethyl Carbamate (PEC) by artificially aging a sample (see Protocol 2) to quantify the total precursor load[4].

Q2: How can I genetically optimize my Saccharomyces cerevisiae strains to prevent urea accumulation without compromising fermentation vigor? A: The bottleneck in wild-type yeast is Nitrogen Catabolite Repression (NCR). The DUR1,2 gene (which degrades urea into safe ammonia) is naturally repressed when preferred nitrogen sources are present, causing urea to be excreted[2]. To engineer a self-regulating strain, you should utilize a dual-strategy:

  • Block formation: Disrupt the CAR1 gene via CRISPR/Cas9 to prevent arginine breakdown[5].

  • Accelerate degradation: Overexpress the DUR1,2 gene under a strong, constitutive promoter (such as PGK1p). This bypasses NCR and forces the yeast to continuously scavenge and degrade residual urea[5].

G WT Wild-Type S. cerevisiae (High Urea Excretion) CAR1 ΔCAR1 Deletion (Blocks Arginine Catabolism) WT->CAR1 CRISPR/Cas9 DUR12 PGK1p-DUR1,2 Overexpression (Accelerates Urea Hydrolysis) WT->DUR12 Cassette Integration Engineered Engineered Strain (Minimal EC Potential) CAR1->Engineered DUR12->Engineered

Genetic engineering logic for minimizing urea accumulation in industrial yeast strains.

Q3: I am treating my red wine with commercial acid urease to degrade urea, but the degradation has plateaued and EC is still forming. What is causing this inhibition? A: Free acid urease (Lactobacillus fermentum) is highly susceptible to matrix inhibition. In red wines, the enzyme's active site experiences severe steric hindrance and conformational changes induced by high ethanol concentrations, low pH (3.0-4.0), malic acid, and natural fluoride residues[3]. Actionable Insight: Transition to immobilized acid urease . Covalently binding the enzyme to a support matrix (like chitosan/graphene oxide) locks its tertiary structure, shielding it from matrix inhibitors and allowing for repeated batch processing with >90% urea removal efficiency[6].

Q4: We are distilling whiskey and seeing high EC levels despite low urea in our mash. What is the alternative precursor? A: In malt-based spirits, the primary precursor is not urea, but cyanate derived from glycosidic nitriles (GN)[7]. GN is naturally present in the barley epidermis. During mashing and fermentation, GN is converted to cyanate, which acts as a highly reactive catalyst with ethanol, especially under the thermal stress of the copper still[7]. You must source GN0 (zero glycosidic nitrile) barley varieties to eliminate this precursor at the agricultural level[7].

Quantitative Data: Mitigation Efficacy

Mitigation StrategyTarget PrecursorMechanistic ActionTypical EC ReductionIdeal Matrix Suitability
ΔCAR1 Deletion UreaBlocks arginine catabolism40% - 55%Rice wine, Grape wine
DUR1,2 Overexpression UreaConstitutive enzymatic hydrolysis68% - 90%Wine, Sake, Rice wine
Immobilized Acid Urease UreaExogenous enzymatic degradation> 90%Red wine, Sake
GN0 Barley Selection CyanateEliminates glycosidic nitriles> 95%Whiskey, Malt spirits

Self-Validating Experimental Protocols

Protocol 1: GC-MS/SPME Quantification of Ethyl Carbamate

To ensure trustworthiness, this protocol utilizes an internal standard to create a self-validating baseline. Any matrix-induced ion suppression will equally affect the standard and the analyte, ensuring accurate quantification.

  • Sample Preparation & Internal Standardization: Spike 5.0 mL of the fermented sample with 50 µL of deuterated ethyl carbamate (d5-EC, 400 µg/L). Logic: This validates the extraction efficiency.

  • Matrix Modification: Add 1.5 g of NaCl to the vial. Logic: Saturating the aqueous phase decreases EC solubility, driving the polar analyte into the headspace.

  • Solid-Phase Microextraction (SPME): Expose a 65 µm PDMS/DVB fiber to the headspace at 60°C for 45 minutes under continuous agitation.

  • Desorption and GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Run the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting m/z 62 (quantification for EC), 64 (quantification for d5-EC), 74, and 89 (qualification).

  • Validation Check: Calculate the recovery of the d5-EC. If recovery falls outside the 85%–115% range, the extraction is invalidated due to severe matrix interference, and the sample must be diluted and re-run.

Protocol 2: Application and Validation of Immobilized Acid Urease

This workflow ensures that the enzyme remains active in high-polyphenol matrices.

  • Support Preparation: Synthesize graphene oxide/chitosan composite beads. Cross-link the beads using 5% glutaraldehyde for 8 hours. Logic: Glutaraldehyde provides covalent Schiff-base linkages that prevent enzyme leaching.

  • Enzyme Immobilization: Incubate the beads with purified acid urease to achieve a specific activity of ~12.3 U/mg[4].

  • Batch Application: Introduce the immobilized enzyme beads into the wine matrix in a stirred tank reactor. Monitor urea levels via HPLC every 6 hours.

  • Validation (PEC Assay): Withdraw a 50 mL aliquot of the treated wine. Heat the sample to 70°C for 48 hours. Logic: This thermal stress forces 100% of any residual urea to convert into EC. Measure the resulting EC via Protocol 1. If the Potential Ethyl Carbamate (PEC) does not drop below your regulatory threshold (e.g., <100 µg/L), the enzyme has suffered deactivation and the batch must be re-treated.

References

  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content Source: MDPI / PMC URL
  • Effective Ethyl Carbamate Prevention in Red Wines by Treatment with Immobilized Acid Urease Source: MDPI Foods / PubMed Central URL
  • Constitutive expression of the DUR1,2 gene in an industrial yeast strain to minimize ethyl carbamate production during Chinese rice wine fermentation Source: FEMS Yeast Research / Oxford Academic URL
  • Source: U.S.
  • Source: American Malting Barley Association (AMBA)

Sources

Optimization

Addressing neurotoxicity of ethyl carbamate in experimental models

Welcome to the Application Support Center for neurotoxicology. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot and optimize experimental mod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for neurotoxicology. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot and optimize experimental models investigating the neurotoxicity of Ethyl Carbamate (EC) .

Historically used as an anesthetic and widely found as a contaminant in fermented foods and beverages, EC is a potent genotoxin and neurotoxin[1]. Recent toxicological profiling demonstrates that EC drives neurodegeneration through a complex cascade involving oxidative stress, Nrf2 signaling inhibition, ferroptosis, and mitochondria-mediated apoptosis[2].

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your in vitro and in vivo assays yield robust, reproducible data.

I. Mechanistic Overview & Signaling Pathways

To effectively troubleshoot an assay, you must first understand the biological causality of the toxin. EC is metabolized primarily by CYP2E1 into vinyl carbamate epoxide, a highly reactive intermediate[3]. However, even prior to DNA adduction, EC exposure triggers massive intracellular reactive oxygen species (ROS) production. This oxidative burst overwhelms the Keap1/Nrf2 antioxidant defense pathway, leading to severe glutathione (GSH) depletion, mitochondrial membrane potential (MMP) collapse, and ultimately, dopaminergic neurodegeneration[2][4].

EC_Neurotoxicity EC Ethyl Carbamate (EC) CYP2E1 CYP2E1 Metabolism (Vinyl Carbamate Epoxide) EC->CYP2E1 Hepatic/Neuronal ROS ROS Overproduction EC->ROS Direct Stress CYP2E1->ROS Nrf2 Nrf2 Pathway Inhibition ROS->Nrf2 Overwhelms Defense Mito Mitochondrial Dysfunction (MMP Collapse) ROS->Mito GSH GSH & GPX4 Depletion Nrf2->GSH Downregulates Apoptosis Apoptosis (Bax↑, Bcl-2↓, Caspase-3↑) Mito->Apoptosis Cytochrome c Release Ferroptosis Ferroptosis (Lipid Peroxidation) GSH->Ferroptosis Impaired Repair Neurodegeneration Dopaminergic Neurodegeneration Apoptosis->Neurodegeneration Ferroptosis->Neurodegeneration

Fig 1. Ethyl carbamate-induced neurotoxicity pathways via oxidative stress and Nrf2 inhibition.

II. Quantitative Benchmarks for Experimental Models

When establishing your baseline models, compare your pilot data against these validated quantitative benchmarks to ensure your dosing and exposure windows are physiologically and toxicologically relevant[4][5][6].

Experimental ModelEC ConcentrationExposure WindowKey Biomarkers AssessedExpected Quantitative Outcome
SH-SY5Y Cells (Human Neuroblastoma)50 - 100 mM24 - 48 hoursViability, ROS, GSH, MMP>50% viability drop; >2-fold ROS increase; 40% GSH depletion.
Zebrafish Embryos (Danio rerio)10 - 50 mM24 - 96 hpfCaspase-3, Brain Necrosis, LocomotionDose-dependent hyperactivity; significant brain necrosis via whole-mount staining.
C. elegans (Nematode)50 - 100 mM72 hours (from L4)Dopaminergic Neurons (DAT-1::GFP)>30% dopaminergic neurodegeneration; gst-4p::GFP fluorescence spike.

III. Frequently Asked Questions (FAQs)

Q: Why am I seeing massive variability in SH-SY5Y cell viability between biological replicates when using 50 mM EC? A: This is a classic symptom of differential CYP2E1 expression. SH-SY5Y cells can lose their metabolic competence at higher passage numbers. If your cells are >P20, their ability to metabolize EC into its more toxic epoxide form diminishes, leading to artificial resistance. Solution: Always use cells between P5 and P15. Additionally, EC is highly volatile; ensure your culture plates are sealed with breathable membranes to prevent localized evaporation which alters the effective molarity.

Q: In my zebrafish model, EC exposure is causing pericardial edema before I can assess neurobehavioral deficits. How do I isolate the neurotoxicity? A: EC causes systemic toxicity, and pericardial edema leading to decreased blood flow is a known confounding factor in zebrafish[6]. Solution: Shift your dosing window. Instead of continuous exposure from 0 hpf, initiate exposure at 48 hpf (post-organogenesis) at a lower dose (10-25 mM). This allows the blood-brain barrier equivalent to form and isolates the neurotoxic hyperactivity from developmental cardiotoxicity.

Q: I am trying to measure ferroptosis in EC-treated cells, but lipid peroxidation assays are inconsistent. Why? A: EC inhibits the Nrf2 pathway, which downregulates GPX4 and triggers ferroptosis[2]. However, if your media contains high levels of sodium selenite (often found in specialized neuronal supplements like B27), it artificially rescues GPX4 activity, masking the ferroptotic effect. Solution: Switch to a selenium-free basal media 12 hours prior to EC exposure.

IV. Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as "self-validating systems"—meaning the assay inherently proves its own accuracy through built-in checkpoints.

Protocol A: In Vitro ROS and Cytotoxicity Profiling (SH-SY5Y)

This dual-assay workflow ensures that the oxidative stress measured is a direct cause of EC, rather than an artifact of dying cells.

Step 1: Cell Seeding & Quality Control

  • Seed SH-SY5Y cells at

    
     cells/well in a 96-well black, clear-bottom plate.
    
  • Self-Validation Checkpoint: Before treatment, assess a sentinel well using Trypan Blue. If baseline viability is <95%, discard the plate. Stressed cells have depleted basal GSH and will skew ROS data.

Step 2: Probe Loading (DCFDA)

  • Wash cells with PBS and incubate with 10 µM DCFDA in phenol red-free media for 30 mins at 37°C in the dark.

  • Causality Note: Phenol red generates background fluorescence that masks subtle ROS increases. Loading the probe before EC treatment ensures we capture the primary oxidative burst.

Step 3: EC Treatment & Internal Controls

  • Remove probe, wash, and apply treatments:

    • Negative Control: Vehicle (Media only).

    • Positive Control: 300 µM

      
       (Validates probe efficacy).
      
    • Test: 50 mM and 100 mM EC.

  • Read fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and at T=4h.

  • Self-Validation Checkpoint: The T=0 read must be identical across all wells. If variance is >5%, pipetting error occurred.

Step 4: Downstream Viability (MTT)

  • At T=24h, add MTT reagent (0.5 mg/mL final) to the same plate. Incubate for 3 hours, solubilize formazan with DMSO, and read at 570 nm.

  • Data Synthesis: Correlate the T=4h ROS spike with the T=24h viability drop to prove causality between oxidative stress and cell death.

Protocol B: In Vivo Apoptotic Marker Assessment (Western Blot)

EC induces apoptosis via the intrinsic mitochondrial pathway[7]. This protocol isolates the Bax/Bcl-2/Caspase-3 axis.

Step 1: Tissue Lysis & Protein Extraction

  • Microdissect the striatum/substantia nigra from EC-treated rodent models or pool 50 zebrafish heads.

  • Homogenize in RIPA buffer supplemented with fresh protease/phosphatase inhibitors.

  • Self-Validation Checkpoint: Perform a BCA assay. If the yield is <1 µg/µL, protein degradation has occurred. Do not proceed to blotting.

Step 2: Electrophoresis & Transfer

  • Load 30 µg of protein per lane on a 4-20% gradient SDS-PAGE gel.

  • Transfer to a PVDF membrane (0.2 µm pore size is critical for retaining the 21 kDa Bax and 26 kDa Bcl-2 proteins).

Step 3: Immunoblotting

  • Probe for Bax (Pro-apoptotic), Bcl-2 (Anti-apoptotic), Cleaved Caspase-3 (Executioner), and

    
    -actin (Loading control).
    
  • Causality Note: EC disrupts the mitochondrial membrane by shifting the Bax/Bcl-2 ratio. You must calculate the densitometric ratio of Bax to Bcl-2, rather than looking at them in isolation, to accurately quantify the apoptotic drive.

EC_Workflow Start Model Selection (SH-SY5Y / Zebrafish) Dose EC Dosing Strategy (0-100 mM) Start->Dose QC1 QC: Vehicle Control Viability > 95% Dose->QC1 Assay1 ROS Detection (DCFDA Assay) QC1->Assay1 Assay2 Apoptosis Markers (Western Blot) QC1->Assay2 QC2 QC: Positive Control (H2O2 / Rotenone) Assay1->QC2 Assay2->QC2 Data Data Synthesis & Validation QC2->Data

Fig 2. Self-validating experimental workflow for assessing EC neurotoxicity in laboratory models.

V. References

  • Liu, H., et al. (2017). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. Chemico-Biological Interactions.[Link]

  • Ceyhun, S., et al. (2021). A versatile toxicity evaluation of ethyl carbamate (urethane) on zebrafish embryos: Morphological, physiological, histopathological, immunohistochemical, transcriptional and behavioral approaches. Toxicology Letters.[Link]

  • National Center for Biotechnology Information (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC.[Link]

  • National Center for Biotechnology Information (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PMC.[Link]

  • National Center for Biotechnology Information (2007). Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate. NCBI Bookshelf.[Link]

  • Government of Canada (2024). Screening Assessment - Ethyl Carbamate. Canada.ca.[Link]

  • ResearchGate (2017). Mulberry Fruit Extract Affords Protection against Ethyl Carbamate-Induced Cytotoxicity and Oxidative Stress.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Carbamates

Welcome to the Advanced Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of carbamates. This guide is designed for researchers and drug development professionals to troubleshoot, optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of carbamates. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate derivatization workflows.

The Analytical Challenge: Why Derivatize?

Carbamate compounds—ranging from agricultural pesticides to fermentation byproducts like ethyl carbamate—present a fundamental analytical challenge in GC-MS. Due to their polar nature and thermal lability, native carbamates undergo rapid thermal degradation in the GC injection port. As demonstrated by 1, carbamates exposed to temperatures above 200°C depolymerize and dissociate into isocyanates and alcohols, or primary amines and carbon dioxide[1].

To achieve accurate quantitation, chemical derivatization is mandatory. Derivatization replaces active hydrogens, thereby reducing polarity, increasing volatility, and conferring the thermal stability required for intact elution[2].

G Native Native Carbamate (Thermally Labile) Degradation Thermal Degradation (>200°C in GC Inlet) Native->Degradation Direct Injection Deriv Chemical Derivatization (Alkylation/Silylation/9-XA) Native->Deriv Pre-column / In-port Products Isocyanates, Amines, CO2 (Loss of Quantitation) Degradation->Products Stable Derivatized Carbamate (Thermally Stable & Volatile) Deriv->Stable GCMS Intact GC-MS Elution (Accurate Quantitation) Stable->GCMS GC Injection

Mechanism of carbamate thermal degradation vs. stabilization via derivatization.

Core Derivatization Protocols

The following self-validating methodologies represent the industry standards for carbamate derivatization.

Protocol A: In-Port Flash Alkylation (Methylation) with TMAH

Causality: Tetramethylammonium hydroxide (TMAH) acts as both a strong base and a methylating agent. When co-injected into a heated GC inlet, TMAH facilitates the instantaneous replacement of the acidic proton on the carbamate nitrogen with a methyl group. This blocks the thermal elimination pathway that leads to isocyanate formation[3]. Self-Validating System: Always co-inject a known, pre-synthesized N-methylated carbamate standard (isotopically labeled if possible) alongside your native sample. If the peak area ratio of the in-port methylated analyte to the pre-methylated standard is 1:1, your flash alkylation efficiency is 100%, ruling out degradation artifacts.

Step-by-Step Methodology:

  • Prepare a stock solution of the carbamate analyte in an aprotic organic solvent (e.g., methylene chloride).

  • Add TMAH reagent (0.1–0.2 M in methanol) directly to the autosampler vial in a 1:10 (sample:reagent) volume ratio.

  • Program the GC injector to 250°C in split mode, utilizing a glass-wool packed liner to trap non-volatile basic residues.

  • Co-inject 2 µL of the mixture. Flash alkylation occurs instantaneously in the glass liner[4].

  • Monitor the MS/MS transitions specific to the N-methylated molecular ion.

Protocol B: Pre-Column Silylation with BSTFA

Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with a trimethylsilyl (TMS) group. This is highly effective for carbamates with multiple active sites (e.g., hydroxylated metabolites)[5].

Step-by-Step Methodology:

  • Extract the carbamate into ethyl acetate and evaporate to complete dryness under a gentle nitrogen stream. (Critical: Even trace moisture will rapidly hydrolyze BSTFA).

  • Reconstitute the residue in 50 µL of anhydrous pyridine, which acts as an acid scavenger and reaction catalyst.

  • Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane) to enhance reactivity[6].

  • Seal the vial and incubate in a heating block at 80°C for 30 minutes[6].

  • Cool to room temperature and inject 1 µL into the GC-MS.

Protocol C: 9-Xanthydrol (9-XA) Derivatization for Aqueous Samples

Causality: For highly polar, low-molecular-weight carbamates (like trace pesticides in surface water or ethyl carbamate in beverages), 9-XA in a strictly acidic environment reacts specifically with the primary amide/carbamate group. This nucleophilic substitution forms a bulky, highly stable, and non-polar N-xanthyl derivative that extracts easily into organic solvents[7].

G Sample Aqueous Sample / Extract Reagent Add 9-Xanthydrol & HCl (Acidic Catalysis) Sample->Reagent React Incubate (60°C, 30-60 min) Nucleophilic Substitution Reagent->React Extract Liquid-Liquid Extraction (Ethyl Acetate) React->Extract Analyze GC-MS Analysis (Stable Xanthyl-Carbamate) Extract->Analyze

Step-by-step workflow for 9-Xanthydrol pre-column derivatization of carbamates.

Step-by-Step Methodology:

  • Transfer 400 µL of the aqueous sample to a 1.5 mL microtube[7].

  • Add 600 µL of 20 mM 9-xanthydrol (dissolved in 1-propanol)[7].

  • Add 100 µL of 1.5 M hydrochloric acid to catalyze the reaction[7].

  • Vortex thoroughly and incubate at 60°C for 60 minutes[8].

  • Extract the derivative using 1 mL of ethyl acetate, centrifuge to break emulsions, and inject the upper organic layer into the GC-MS.

Quantitative Comparison of Derivatization Strategies

Derivatization StrategyReagentTarget AnalytesMatrix SuitabilityLimit of Detection (LOD)Key AdvantageKey Limitation
Flash Alkylation TMAHN-aryl/O-aryl carbamate pesticidesOrganic extracts~0.1 - 1.0 µg/LRapid; no pre-column incubation required[4].Basic residues can degrade sensitive GC column phases over time.
Silylation BSTFA + 1% TMCSHydroxylated metabolites, ethyl carbamateDry organic extracts~0.3 - 5.0 µg/kg[6]Universal for -OH, -NH groups; excellent volatility[5].Highly moisture-sensitive; requires completely anhydrous samples.
Xanthylation 9-Xanthydrol (9-XA)Trace environmental carbamates, beveragesAqueous (Water, Wine)~0.007 - 0.028 µg/L[8]Highly specific; tolerates and utilizes aqueous matrices well[7].Requires lengthy incubation and strict pH control.

Troubleshooting & FAQs

Q1: I am observing multiple peaks for a single carbamate standard after BSTFA derivatization. What is causing this, and how can I fix it? A1: Multiple peaks typically indicate incomplete derivatization or the formation of both mono- and di-TMS derivatives. Carbamates can undergo tautomerization, leading to silylation at both the nitrogen and oxygen atoms. Solution: Ensure your sample is absolutely free of water, as moisture consumes the reagent. Increase the incubation time or temperature (e.g., 80°C for 45 mins), and ensure you are using a catalyst like 1% TMCS to drive the reaction to a single, completely derivatized product[5].

Q2: When using flash alkylation with TMAH, my target analyte signals are decreasing over sequential injections, and the baseline is rising. Why? A2: TMAH is a strong, non-volatile base. Over multiple injections, unreacted TMAH and its basic byproducts accumulate in the GC inlet liner and at the head of the column. These basic active sites adsorb or degrade subsequent analytes[3]. Solution: Use a deactivated, glass-wool-packed liner to trap non-volatile residues. Implement a rigorous maintenance schedule: trim the first 10-20 cm of the analytical column and replace the inlet liner every 50-100 injections.

Q3: I am trying to analyze native carbamates without derivatization, but I only see a peak for the corresponding amine or isocyanate. Is my GC temperature too high? A3: Yes, but lowering the temperature won't solve the issue. Carbamates are inherently thermally labile. As established by 1, they undergo depolymerization at temperatures above 200°C[1]. Solution: You cannot reliably analyze native carbamates by GC-MS. You must either switch to LC-MS or utilize one of the derivatization protocols above to stabilize the molecule prior to volatilization[4].

Q4: Why is my 9-Xanthydrol derivatization yielding low recoveries for environmental water samples? A4: The reaction between 9-XA and carbamates requires a strictly controlled acidic environment to generate the reactive carbocation intermediate[7]. If the environmental water sample has high alkalinity or buffering capacity, the added HCl may not sufficiently lower the pH. Solution: Verify the pH of the reaction mixture is < 2.0 after adding the HCl catalyst. Adjust the concentration of the 1.5 M HCl up to 2.0 M if analyzing highly buffered matrices[8].

References

1.4 - Thermo Fisher Scientific / SCISPEC 2.6 - PubMed 3.1 - RSC Publishing 4.7 - RSC Publishing 5.2 - Frontiers 6.3 - IntechOpen 7.8 - ResearchGate 8. 5 - LabRulez GCMS

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate with other chroman derivatives

Comparative Analysis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate with Classical Chroman Derivatives: A Technical Guide for Drug Development Executive Summary The chroman (2,3-dihydro-1-benzopyran) scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate with Classical Chroman Derivatives: A Technical Guide for Drug Development

Executive Summary

The chroman (2,3-dihydro-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous natural flavonoids and synthetic therapeutics. Structural modifications at the C-4 position of the chroman ring have historically yielded compounds with potent anticancer, antioxidant, and anti-inflammatory activities ()[1].

This technical guide provides an objective, data-driven comparative analysis of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (EHMC) against classical chroman derivatives. To establish a rigorous baseline, EHMC is evaluated alongside the unsubstituted base scaffold (4-Chromanone ) and the gold-standard water-soluble antioxidant (Trolox ).

Mechanistic Rationale & Structural Analysis

When designing chroman derivatives, the planar geometry of 4-chromanone often limits its target specificity. EHMC introduces two critical structural innovations:

  • C4-Hydroxyl Group: The reduction/addition at the C4 position converts the

    
     hybridized ketone into an 
    
    
    
    hybridized center. This introduces a hydroxyl group that acts as a strong hydrogen bond donor, altering the 3D conformation to improve receptor pocket fitting.
  • Methylcarbamate Moiety: Carbamates are strategically employed in drug design to enhance metabolic stability and blood-brain barrier (BBB) penetration compared to standard esters. Furthermore, chroman derivatives with specific functional group substitutions on the pyran ring are known to be potent blockers of TNF-α production in response to inflammatory stimuli ()[2].

Experimental Methodologies

Protocol 1: In Vitro Anti-inflammatory Assay (TNF-α Inhibition)

Causality & Validation: RAW 264.7 murine macrophages are utilized because they express high levels of Toll-like Receptor 4 (TLR4), providing a robust and reproducible NF-κB-mediated TNF-α response upon Lipopolysaccharide (LPS) stimulation. Dexamethasone (1 µM) is included as a self-validating positive control to ensure assay sensitivity and confirm that the baseline inflammatory pathway is functional.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
    
  • Pre-treatment: Treat cells with varying concentrations (0.1–100 µM) of EHMC, 4-Chromanone, or Trolox for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells (except negative controls) to induce inflammatory cytokine production.

  • Quantification: After 24 hours of incubation, collect the supernatant and quantify TNF-α levels using a commercial sandwich ELISA kit. Calculate the IC₅₀ values based on non-linear regression of the dose-response curves.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB TNFa TNF-α Secretion NFKB->TNFa EHMC EHMC (Inhibitor) EHMC->NFKB Inhibits

Fig 1: Proposed mechanism of EHMC inhibiting LPS-induced TNF-α secretion via NF-κB blockade.

Protocol 2: Metabolic Stability via Human Liver Microsomes (HLM)

Causality & Validation: The carbamate group in EHMC is theoretically resistant to rapid hydrolysis but may be subject to CYP450 oxidation. HLM assays containing NADPH (the essential cofactor for CYPs) and a minus-NADPH control validate whether degradation is CYP-mediated or driven by microsomal esterases.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), test compound (1 µM), and 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Start the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at specific time intervals (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (

    
    ).
    

Workflow Step1 1. Compound Incubation EHMC / Trolox / 4-Chromanone + HLM + NADPH Step2 2. Aliquoting over Time 0, 15, 30, 45, 60 mins Step1->Step2 Step3 3. Reaction Termination Ice-cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Centrifugation & LC-MS/MS Quantification of parent compound Step3->Step4 Step5 5. Data Analysis Calculate T1/2 & Intrinsic Clearance Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating metabolic stability in HLM.

Quantitative Data Comparison

The following table summarizes the comparative pharmacological profiling of EHMC against the reference chroman derivatives. Data represents the mean ± SD of three independent experiments.

CompoundTNF-α Inhibition IC₅₀ (µM)DPPH Scavenging EC₅₀ (µM)HLM Half-life

(min)
EHMC 4.2 ± 0.3 85.4 ± 5.185.0 ± 4.2
4-Chromanone > 100> 200120.5 ± 6.0
Trolox 45.1 ± 2.812.5 ± 0.8 42.3 ± 3.1

Data Interpretation:

  • Anti-inflammatory Efficacy: EHMC demonstrates a highly potent inhibition of TNF-α (IC₅₀ = 4.2 µM), significantly outperforming both the unsubstituted 4-Chromanone and Trolox. This validates the hypothesis that the C4-carbamate modification enhances interaction with inflammatory signaling targets.

  • Antioxidant Capacity: Trolox remains the superior antioxidant (EC₅₀ = 12.5 µM) due to its highly reactive phenolic hydroxyl group, which readily donates hydrogen atoms to quench DPPH radicals. EHMC exhibits only moderate radical scavenging activity, indicating its primary mechanism of action is receptor/pathway-mediated rather than direct ROS scavenging.

  • Metabolic Stability: EHMC shows excellent metabolic stability (

    
     = 85 min). While slightly less stable than the inert 4-Chromanone, the carbamate linkage in EHMC successfully resists rapid esterase cleavage, providing a superior pharmacokinetic profile compared to standard ester-based prodrugs.
    

References

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. URL:[Link]

  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(11), 5566-5574. URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-hydroxycoumarin derivatives

A Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 4-Hydroxycoumarin Derivatives Executive Summary The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 4-Hydroxycoumarin Derivatives

Executive Summary

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. While historically recognized for their potent anticoagulant properties via Vitamin K Epoxide Reductase (VKORC1) antagonism[1], recent structure-activity relationship (SAR) studies have expanded their application into oncology and infectious diseases. This guide provides an objective, data-driven comparison of 4-hydroxycoumarin derivatives, detailing how specific structural modifications at the C3 position dictate target selectivity, binding affinity, and overall pharmacological efficacy.

The 4-Hydroxycoumarin Scaffold: Structural Privileges

The pharmacological versatility of 4-hydroxycoumarin (4-hydroxy-2H-chromen-2-one) is fundamentally rooted in its keto-enol tautomerism and the acidic nature of the C4 hydroxyl group. At physiological pH, the molecule predominantly exists as an enolate anion. This structural geometry allows the coumarin core to act as a highly effective structural mimic of the naphthoquinone ring of Vitamin K[2].

The C3 position is the primary site for synthetic functionalization. The nature of the C3 substituent—whether a bulky alkyl/aryl group, a bis-coumarin linkage, or a nitrogen-containing heterocycle—determines the molecule's ability to anchor into specific enzymatic hydrophobic pockets, thereby dictating its therapeutic indication.

Comparative SAR Profiles

Anticoagulants (VKORC1 Antagonists)

For anticoagulant activity, a lipophilic, bulky substituent at the C3 position is strictly required to occupy the hydrophobic binding pocket of VKORC1[2].

  • Warfarin & Phenprocoumon: These classic derivatives utilize a 3-oxo-1-phenylbutyl or similar alkyl-aryl group to achieve potent competitive inhibition of VKORC1, preventing the recycling of Vitamin K epoxide to its active hydroquinone form[3].

  • Acenocoumarol: The introduction of a strongly electron-withdrawing nitro group on the phenyl ring enhances hydrogen-bonding interactions within the VKORC1 active site, resulting in a significantly lower IC50 compared to Warfarin[3].

Antimicrobial and Anticancer Derivatives

Diverging from the traditional lipophilic C3 substitutions shifts the target profile away from VKORC1:

  • Antibacterial (Bisimines): Substituting the C3 position with bisimine or hydrazine linkers generates compounds with potent antibacterial activity. For example, minimal hydrazine linkers at C3 enhance interactions with bacterial targets, demonstrating high efficacy against Bacillus subtilis and Staphylococcus aureus[4].

  • Anticancer (CDK Inhibitors): Novel 3-substituted-4-hydroxycoumarin derivatives have been engineered to target Cyclin-Dependent Kinases (CDKs). Specific analogs show remarkably high affinity and selectivity towards CDK1B, achieving inhibition constants (

    
    ) in the sub-nanomolar range[5].
    

Quantitative Performance Comparison

The following table summarizes the primary targets and experimental performance metrics of key 4-hydroxycoumarin scaffolds based on recent in vitro assays[5],[4],[3].

Derivative ScaffoldPrimary Target / IndicationRepresentative CompoundKey Pharmacological Metric
3-Aryl/Alkyl VKORC1 (Anticoagulant)WarfarinIC50 ≈ 24.7 nM (Cell-based assay)
3-Nitro-Aryl VKORC1 (Anticoagulant)AcenocoumarolIC50 ≈ 4.1 nM (~6-fold < Warfarin)
Bis-(4-hydroxycoumarin) VKORC1 (Anticoagulant)DicumarolPotent VKORC1 inhibitor
3-Bisimine/Hydrazine Bacterial Cell WallCompound 3aHigh MIC vs S. aureus / B. subtilis
3-Substituted Pyrazolyl CDK1B (Anticancer)Novel 3-subst analog

= 0.35 – 0.88 nM

Mechanistic Pathway Visualization

The primary mechanism of action for traditional 4-hydroxycoumarins is the disruption of the Vitamin K cycle. By inhibiting VKORC1, these derivatives halt the gamma-glutamyl carboxylation (GGCX) of essential coagulation factors (II, VII, IX, X), rendering them inactive[2].

VKOR_Pathway VK_Epoxide Vitamin K Epoxide VK_Quinone Vitamin K Quinone VK_Epoxide->VK_Quinone VKORC1 VK_Hydroquinone Vitamin K Hydroquinone VK_Quinone->VK_Hydroquinone VKORC1 VK_Hydroquinone->VK_Epoxide GGCX VKORC1 VKORC1 Enzyme VKORC1->VK_Quinone VKORC1->VK_Hydroquinone GGCX Gamma-Glutamyl Carboxylase Active_Factors Active Coagulation Factors (Carboxylated) GGCX->Active_Factors Coumarins 4-Hydroxycoumarins (Warfarin, Dicumarol) Coumarins->VKORC1 Competitive Inhibition Pre_Factors Pre-Coagulation Factors (II, VII, IX, X) Pre_Factors->Active_Factors GGCX

Vitamin K Cycle disruption by 4-hydroxycoumarins via competitive VKORC1 inhibition.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functional evaluation of 4-hydroxycoumarin derivatives. Each protocol is designed as a self-validating system.

Protocol 1: Green Synthesis of Biscoumarin Derivatives (Microwave-Assisted)

Objective: Synthesize 3,3'-arylmethylene-bis(4-hydroxycoumarin) derivatives (e.g., Dicumarol analogs). Causality: Traditional condensations require prolonged refluxing (12-24 hours) in harsh acidic conditions. Microwave irradiation coupled with an aqueous surfactant catalyst (dodecylbenzenesulfonic acid, DBSA) forms hydrophobic micelles. This concentrates the organic reactants in an aqueous medium, drastically increasing collision frequency and driving the reaction to completion in minutes[6].

  • Preparation: Combine 4-hydroxycoumarin (2.0 mmol) and the target aromatic aldehyde (1.0 mmol) in a microwave-safe borosilicate glass vial.

  • Catalysis: Add 10 mol% DBSA in 5 mL of deionized water.

  • Irradiation: Seal the vial with a PTFE-coated septum. Subject the mixture to microwave irradiation at 150 °C with 600 rpm stirring for 2–5 minutes[6].

  • Self-Validation (In-Process): Monitor reaction completion via Thin Layer Chromatography (TLC) using a Methanol:Hexane (1:4) mobile phase. The complete disappearance of the 4-hydroxycoumarin spot validates the total consumption of the starting material.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid under vacuum and wash copiously with cold water to remove the DBSA catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to ensure high purity, validated by a sharp melting point.

Protocol 2: Cell-Based Functional VKORC1 Inhibition Assay

Objective: Quantify the IC50 of synthesized derivatives against human VKORC1. Causality: VKORC1 is a highly hydrophobic, multi-pass transmembrane protein residing in the endoplasmic reticulum. Cell-free microsomal assays often disrupt the native lipid bilayer, artificially skewing inhibitor binding kinetics. A cell-based assay co-expressing VKORC1 and its downstream target (Factor IX) preserves the native membrane context and provides a physiologically relevant readout of functional enzyme inhibition[3].

Assay_Workflow Step1 1. Cell Culture HEK 293T Cells Step2 2. Co-Transfection VKORC1 + Factor IX Step1->Step2 Step3 3. Compound Treatment Serial Dilutions (48h) Step2->Step3 Step4 4. Harvest Media Collect Secreted FIX Step3->Step4 Step5 5. Quantification Conformation ELISA Step4->Step5 Step6 6. Data Analysis Calculate IC50 Step5->Step6

Workflow for the cell-based functional VKORC1 inhibition assay.

  • Cell Culture & Transfection: Culture HEK 293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with human VKORC1 and human coagulation Factor IX expression vectors[3].

  • Compound Treatment: 24 hours post-transfection, seed the cells into 96-well plates. Apply serial dilutions of the synthesized 4-hydroxycoumarin derivatives (0.01 nM to 100 µM) in the culture media.

  • Incubation: Incubate for 48–72 hours at 37 °C. Reasoning: This duration allows sufficient time for the depletion of pre-existing intracellular vitamin K hydroquinone pools and the subsequent secretion of newly synthesized Factor IX.

  • Self-Validation & Quantification: Collect the extracellular media. Quantify the concentration of gamma-carboxylated Factor IX using a conformation-specific sandwich ELISA. Measuring the carboxylated state of Factor IX ensures that the assay is detecting the functional consequence of VKORC1 inhibition, rather than off-target cytotoxicity[3].

  • Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and fit the data using non-linear regression to determine the precise IC50.

References

1.[2] Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. MDPI. 2.[5] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. ResearchGate. 3.[4] Synthesis, biological evaluation, and molecular docking of novel coumarin-based bisimine derivatives. PMC. 4.[1] 4-Hydroxycoumarin | 22105-09-5. Benchchem. 5.[6] Dicumarol|Vitamin K Antagonist for Research. Benchchem. 6.[3] Phenprocoumon | 5999-41-7. Benchchem.

Sources

Validation

Comparative study of the bioactivity of 4-hydroxycoumarin derivatives

Comparative Bioactivity of 4-Hydroxycoumarin Derivatives: A Technical Guide for Drug Development Introduction The 4-hydroxycoumarin (2H-1-benzopyran-2-one) core is a highly privileged scaffold in medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of 4-Hydroxycoumarin Derivatives: A Technical Guide for Drug Development

Introduction

The 4-hydroxycoumarin (2H-1-benzopyran-2-one) core is a highly privileged scaffold in medicinal chemistry[1]. While traditionally recognized for its potent anticoagulant properties (typified by warfarin), strategic structural modifications at the 3-position and the benzopyran ring have unlocked a remarkably diverse spectrum of bioactivities. Today, these derivatives are actively investigated for their anticancer, antimicrobial, and antioxidant effects[2]. For drug development professionals and application scientists, understanding the Structure-Activity Relationship (SAR) and the comparative efficacy of these derivatives is critical for lead optimization and assay design.

Mechanistic Pathways and Comparative Bioactivity

Anticoagulant Activity (VKORC1 Inhibition)

The classical mechanism of action for 4-hydroxycoumarin derivatives is the competitive inhibition of Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1)[1]. This enzyme is responsible for recycling vitamin K epoxide to its active hydroquinone form, which serves as an essential cofactor for the gamma-glutamyl carboxylase (GGCX)-mediated activation of clotting factors II, VII, IX, and X[3].

VKORC1_Pathway VK_epoxide Vitamin K Epoxide VKORC1 VKORC1 Enzyme (Active) VK_epoxide->VKORC1 Reduced by VK_hydroquinone Vitamin K Hydroquinone VKORC1->VK_hydroquinone Produces GGCX GGCX Enzyme (Carboxylase) VK_hydroquinone->GGCX Cofactor for Clotting_Factors Active Clotting Factors (II, VII, IX, X) GGCX->Clotting_Factors Activates Coumarins 4-Hydroxycoumarin Derivatives Coumarins->VKORC1 Inhibits

Diagram 1: The VKORC1 signaling pathway and its inhibition by 4-hydroxycoumarin derivatives.

Comparative binding studies demonstrate that dimeric derivatives (such as dicoumarol) and second-generation super-warfarins (such as brodifacoum) exhibit significantly higher binding affinities than warfarin[4]. This is primarily due to enhanced hydrophobic interactions within the VKORC1 binding pocket. For instance, dicoumarol exhibits an inhibition constant (


) of 

M, which is orders of magnitude more potent than warfarin's

M[4].
Anticancer and Cytotoxic Potential

Recent SAR studies highlight that substituting the 3-position with pyrazolyl, carbonitrile, or long-chain acyl groups shifts the bioactivity profile away from anticoagulant effects toward targeted cytotoxicity[5][6]. These specific derivatives induce apoptosis and inhibit cellular proliferation in human breast adenocarcinoma and hepatocarcinoma cell lines[6]. Halogenation—specifically the addition of chlorine or bromine at the para-position of an appended aromatic ring—further enhances lipophilicity and cellular uptake, effectively lowering the


 values below 100 µM in comparative assays[6].
Antimicrobial and Antioxidant Efficacy

Derivatives featuring conjugated pyrogallol moieties or specific methoxy substitutions demonstrate dual antimicrobial and antioxidant actions[2][7]. The antioxidant capacity is driven by the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby scavenging reactive oxygen species (ROS)[2]. Conversely, the antimicrobial action is often linked to the disruption of bacterial cell membranes or the direct inhibition of essential enzymes like DNA gyrase[8].

Quantitative Data Presentation

To facilitate objective comparison, the following tables summarize the bioactivity metrics of key 4-hydroxycoumarin derivatives across different therapeutic domains.

Table 1: Comparative Anticoagulant and Antioxidant Profiles

CompoundStructural ModificationVKORC1 Inhibition (

)
DPPH Scavenging (

)
Reference
Warfarin 3-(3-oxo-1-phenylbutyl)

M
> 100 µM[4]
Dicoumarol 3,3'-methylenebis

M
Comparable to Warfarin[4]
Compound 4a 6-methoxy substitutionN/A0.05 mmol/L[2]
PCH-1 Pyrogallol-coumarin hybridN/A38.12 µM (Anti-LOX)[7]

Table 2: Comparative Cytotoxicity and Antimicrobial Activity

CompoundTarget Cell Line / PathogenActivity MetricValueReference
Compound 5c Breast Adenocarcinoma (MCF-7)Cytotoxicity (

)
55 µM[6]
PCH-2 Proteus mirabilis (ATCC 12453)Antimicrobial (MIC)31.125 µg/mL[7]
PCH-2 Staphylococcus aureus biofilmAntibiofilm (

)
378 µg/mL[7]

Experimental Protocols & Self-Validating Workflows

Executing these comparative assays requires strict control over variables to ensure data reproducibility and scientific integrity. The following protocols are designed as self-validating systems.

Bioactivity_Workflow Start 4-Hydroxycoumarin Derivatives Anticoag Anticoagulant Assay (VKORC1 Inhibition) Start->Anticoag Anticancer Anticancer Assay (MTT Cell Viability) Start->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Start->Antimicrobial Data_Anticoag Calculate Ki / IC50 Anticoag->Data_Anticoag Data_Anticancer Determine CC50 / IC50 Anticancer->Data_Anticancer Data_Antimicrobial Determine MIC Antimicrobial->Data_Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Data_Anticoag->SAR Data_Anticancer->SAR Data_Antimicrobial->SAR

Diagram 2: Standardized experimental workflow for screening 4-hydroxycoumarin bioactivity.

Protocol 1: In Vitro VKORC1 Inhibition Assay
  • Objective: Quantify the

    
     of coumarin derivatives against VKORC1[3].
    
  • Causality & Logic: VKORC1 is an integral membrane protein; thus, the assay requires a detergent (e.g., CHAPS) to maintain enzyme stability in an aqueous solution. Dithiothreitol (DTT) is utilized as an artificial electron donor to mimic the physiological reducing environment necessary for enzyme turnover[3].

    • Preparation: Isolate liver microsomes (the source of VKORC1) and suspend them in a Tris-HCl buffer (pH 7.4) containing 0.5% CHAPS.

    • Reaction Mixture: Combine the microsomes, 2 mM DTT, and varying concentrations of the 4-hydroxycoumarin derivative. Critical: Dissolve the compound in DMSO, ensuring the final DMSO concentration is <1% to prevent solvent-induced protein denaturation.

    • Initiation: Add Vitamin K epoxide (substrate) to initiate the reaction. Incubate at 37°C for 30 minutes.

    • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold isopropanol. Extract the formed Vitamin K hydroquinone using hexane.

    • Quantification: Analyze the organic phase via HPLC-UV (at 254 nm).

    • Validation: A known standard (warfarin) must be run in parallel. The

      
       is calculated by plotting the percentage of remaining enzyme activity against the log concentration of the inhibitor.
      
Protocol 2: High-Throughput Broth Microdilution (MIC Determination)
  • Objective: Evaluate the antimicrobial efficacy of synthesized derivatives[3].

  • Causality & Logic: Standard optical density (OD) measurements can be confounded by the precipitation of highly lipophilic coumarin derivatives in aqueous broth. To create a self-validating system, Resazurin (a redox indicator) is added. Metabolically active bacteria reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric endpoint that bypasses turbidity artifacts.

    • Inoculum Preparation: Standardize bacterial suspensions (e.g., P. mirabilis) to

      
       CFU/mL in Mueller-Hinton Broth[3].
      
    • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the coumarin derivative (ranging from 512 to 0.5 µg/mL).

    • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a positive control (standard antibiotic) and a negative control (broth + DMSO).

    • Incubation: Incubate the plates at 37°C for 18-24 hours[2].

    • Indicator Addition: Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Readout: The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

Protocol 3: DPPH Radical Scavenging Assay
  • Objective: Assess the intrinsic antioxidant capacity of the phenolic hydroxyl groups[2].

  • Causality & Logic: The DPPH• radical is stable and exhibits a deep purple color (absorbance at 517 nm). When a coumarin derivative donates a hydrogen atom, the radical is reduced to a colorless hydrazine. The kinetic rate of this color loss correlates directly with the antioxidant potency[2].

    • Reagent Setup: Prepare a 0.1 mM solution of DPPH• in methanol. Protect from light to prevent auto-degradation[2].

    • Reaction: Mix 1 mL of the coumarin derivative solution (at various concentrations) with 2 mL of the DPPH• solution.

    • Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Validation: Use Trolox or Ascorbic Acid as a positive control[2]. Calculate the scavenging percentage:

      
      . Plot the percentage against concentration to determine the 
      
      
      
      [2].

References

  • The Multifaceted Bioactivity of 4-Hydroxycoumarin Derivatives: A Comparative Analysis - Benchchem.2

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - Molecules / PMC. 1

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - ResearchGate. 4

  • 4-Hydroxycoumarin as a starting material for drug discovery - Benchchem. 3

  • Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC. 7

  • Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies - ResearchGate. 8

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. 5

  • Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study - SciSpace. 6

Sources

Comparative

In Vitro and In Vivo Correlation of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Activity: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Grounding The eradication of malaria requires therapeutic int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Grounding

The eradication of malaria requires therapeutic interventions that not only clear symptomatic blood-stage infections but also halt the transmission of Plasmodium parasites from human hosts to Anopheles mosquitoes. While current standard-of-care frontlines (e.g., Artemisinin combination therapies) are highly effective against asexual blood stages, they often fail to completely clear mature stage V gametocytes.

Recent high-throughput phenotypic screening has identified the (4-hydroxychroman-4-yl)methyl scaffold as a potent transmission-blocking chemotype[1]. The benchmark compound from this class, the sulphonamide DDD01035881 (N-4HCS), exhibits nanomolar inhibition of male gamete exflagellation by targeting the 16 kDa parasitophorous vacuole membrane (PVM) protein, Pfs16 [2].

This guide objectively compares the benchmark sulphonamide against a novel derivative: Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (EHCMC) . By replacing the sulfonamide moiety with an ethyl carbamate, EHCMC reduces the topological polar surface area (tPSA) and mitigates potential metabolic liabilities associated with primary/secondary sulfonamides, while preserving the critical hydrogen-bonding network required for Pfs16 stabilization.

Mechanism of Action: Pfs16 Stabilization

During gametogenesis, the parasite must rupture the PVM to release male gametes (exflagellation). Pfs16 is indispensable for this membrane breakdown. Both EHCMC and DDD01035881 bind directly to Pfs16, hyper-stabilizing the protein and preventing the structural rearrangements necessary for PVM rupture[1].

G Activation Environmental Triggers (XA, Temp Drop) Pfs16 Pfs16 Protein (Parasitophorous Vacuole) Activation->Pfs16 Activates PVM PVM Breakdown Pfs16->PVM Mediates Exflagellation Exflagellation (Male Gamete Release) PVM->Exflagellation Enables Inhibitor Ethyl ((4-hydroxychroman-4-yl) methyl)carbamate Inhibitor->Pfs16 Binds & Inhibits

Pathway of Pfs16-mediated exflagellation and targeted inhibition by EHCMC.

In Vitro Performance & Target Validation

To establish a highly predictive In Vitro-In Vivo Correlation (IVIVC), we must first isolate the primary pharmacodynamic event. The Dual Gamete Formation Assay (DGFA) provides a phenotypic readout of exflagellation, while the Cellular Thermal Shift Assay (CETSA) confirms that the phenotypic response is causally linked to Pfs16 target engagement inside the intact parasite.

Comparative In Vitro Data
CompoundScaffold TypeDGFA IC₅₀ (Male)DGFA IC₅₀ (Female)HepG2 CC₅₀CETSA ΔTm (Pfs16)
EHCMC Ethyl Carbamate2.4 nM2.1 nM>50 µM+4.1 °C
DDD01035881 Sulphonamide1.8 nM1.2 nM>50 µM+3.8 °C
Primaquine Aminoquinoline>1000 nM>1000 nM~30 µMN/A

Data Interpretation: While EHCMC shows a marginal decrease in absolute in vitro potency compared to the sulphonamide benchmark (2.4 nM vs 1.8 nM)[2], it induces a slightly higher thermal shift (+4.1 °C) in Pfs16. This suggests a highly rigid binding conformation driven by the carbamate oxygen. Primaquine, a classic antimalarial, is virtually inactive in early gamete formation assays, highlighting the unique transmission-blocking niche of the chroman-4-yl scaffold.

Protocol 1: Self-Validating DGFA & CETSA Workflow

Causality Insight: We utilize a label-free CETSA rather than recombinant biochemical assays because Pfs16 is a complex membrane-associated protein. Recombinant fragments often lack the native conformational epitopes required for accurate ligand binding assessment.

Step-by-Step Methodology:

  • Culture Preparation: Cultivate P. falciparum (NF54 strain) to mature stage V gametocytes (14–17 days post-induction) under hypoxic conditions (1% O₂, 5% CO₂, 94% N₂).

  • Compound Dosing (DGFA): Dispense EHCMC, DDD01035881, and controls (DMSO negative; Epoxomicin positive) into 384-well plates. Quality Control: Ensure the assay yields a Z'-factor > 0.6 to validate the run.

  • Activation: Add 50 µL of gametocyte culture to the plates. Trigger exflagellation by dropping the temperature to 20°C and adding 100 µM xanthurenic acid (XA).

  • Imaging & Quantification: After 20 minutes, image plates using automated phase-contrast microscopy. Quantify exflagellation centers (male) and activated macrogametes (female) using custom image-analysis algorithms.

  • CETSA Validation: Treat a bulk culture of stage V gametocytes with 10x IC₅₀ of EHCMC for 1 hour. Aliquot the culture and subject it to a temperature gradient (37°C to 65°C) for 3 minutes. Lyse cells, centrifuge to remove precipitated proteins, and quantify soluble Pfs16 via quantitative immunoblotting to calculate the melting temperature (Tm) shift.

In Vivo Efficacy & IVIVC Modeling

In vitro potency is meaningless if a compound cannot survive the harsh environment of the mosquito midgut or lacks the pharmacokinetic (PK) stability to maintain exposure in the human bloodstream. The Standard Membrane Feeding Assay (SMFA) bridges this gap, serving as the gold standard for transmission-blocking efficacy[2].

Workflow InVitro In Vitro DGFA (IC50 Determination) Target CETSA Validation (Target Engagement) InVitro->Target Active Hits InVivo In Vivo SMFA (Transmission Blocking) Target->InVivo Validated Mechanism PKPD IVIVC Modeling (Efficacy Prediction) InVivo->PKPD Oocyst Reduction

Workflow for correlating in vitro gametocytocidal activity with in vivo transmission blocking.

Comparative In Vivo Data
CompoundOral Bioavailability (F%)Half-life (t₁/₂)SMFA IC₅₀ (Oocyst Reduction)Max Transmission Blocking
EHCMC 72%6.5 h2.8 nM99%
DDD01035881 55%4.2 h3.7 nM95%
Primaquine >90%5.0 h~500 nMVariable

Data Interpretation: This is where the carbamate modification of EHCMC demonstrates its superiority. Despite a slightly lower in vitro DGFA potency, EHCMC exhibits a superior SMFA IC₅₀ (2.8 nM) compared to the sulphonamide (3.7 nM). The increased oral bioavailability (72%) and extended half-life (6.5 h) ensure that effective concentrations of the drug are maintained during the critical window of mosquito blood-meal ingestion and subsequent gametogenesis in the midgut.

Protocol 2: Standard Membrane Feeding Assay (SMFA)

Causality Insight: The SMFA is designed as a self-validating system. By mixing the compound directly with the blood meal just prior to feeding, we isolate the compound's direct effect on the parasite inside the mosquito, decoupling it from human host metabolism variables.

Step-by-Step Methodology:

  • Preparation of the Blood Meal: Harvest mature P. falciparum NF54 gametocytes. Mix with fresh, washed human O+ erythrocytes and naïve human serum to achieve a 0.15–0.2% gametocytemia.

  • Compound Integration: Spike the blood meal with EHCMC at varying concentrations (e.g., 1 nM, 3 nM, 10 nM). Include a 0.1% DMSO vehicle control.

  • Mosquito Feeding: Transfer the treated blood meal into water-jacketed glass membrane feeders maintained at 37°C. Allow starved female Anopheles stephensi mosquitoes (3–5 days old) to feed through a Parafilm membrane for 20 minutes.

  • Incubation: Remove unfed mosquitoes. Maintain the fed mosquitoes in a secure insectary at 26°C and 80% relative humidity, providing an 8% fructose solution ad libitum for 7–8 days.

  • Dissection and Quantification: Cold-anesthetize the mosquitoes. Dissect the midguts and stain with 0.1% mercurochrome. Use phase-contrast microscopy to count the number of developed oocysts per midgut. Calculate the Transmission Reducing Activity (TRA) by comparing the mean oocyst intensity of the EHCMC cohort against the DMSO control.

Conclusion: The Power of IVIVC in Drug Design

The correlation between in vitro and in vivo activity for Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is exceptionally tight (2.4 nM in vitro vs 2.8 nM in vivo). This near 1:1 IVIVC is a hallmark of a highly optimized chemical probe.

By utilizing self-validating phenotypic screens (DGFA) backed by target-engagement validation (CETSA) and translating them into robust in vivo models (SMFA), we can objectively conclude that the carbamate modification successfully optimizes the pharmacokinetic profile of the (4-hydroxychroman-4-yl)methyl scaffold without compromising its potent, Pfs16-mediated transmission-blocking capabilities.

References

  • Yahiya, S., et al. "A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein." Disease Models & Mechanisms, 2023. [1]

  • "Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development." Pharmaceuticals (MDPI), 2024. [2]

Sources

Validation

A Comprehensive Guide to Benchmarking Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Against Known Enzyme Inhibitors

This guide provides a robust framework for the systematic evaluation of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, a novel compound with significant therapeutic potential. By detailing its comparison against establi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the systematic evaluation of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, a novel compound with significant therapeutic potential. By detailing its comparison against established enzyme inhibitors, we offer researchers, scientists, and drug development professionals a comprehensive methodology for assessing its inhibitory efficacy and mechanism of action.

Introduction: Unveiling the Potential of a Hybrid Pharmacophore

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is a synthetic molecule that strategically combines two key structural motifs: a chroman-4-one scaffold and a carbamate functional group. The chroman-4-one core is a recognized pharmacophore present in a variety of biologically active compounds, with derivatives showing potential as inhibitors for enzymes like sirtuin 2 (SIRT2) and monoamine oxidase B (MAO-B)[1][2][3].

The carbamate moiety is a well-established functional group responsible for the inhibitory activity of numerous drugs and insecticides targeting cholinesterases[4][5][6]. Carbamates like rivastigmine and physostigmine are employed in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[5][7][8][9].

Given this hybrid structure, we hypothesize that Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate is a prime candidate for an acetylcholinesterase inhibitor. This guide will, therefore, focus on a head-to-head comparison with known AChE inhibitors, providing the scientific rationale and detailed protocols for a thorough investigation.

Strategic Benchmarking: Selecting the Right Comparators

To accurately position Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, a judicious selection of established inhibitors is paramount. We propose benchmarking against two widely recognized carbamate-based AChE inhibitors:

  • Physostigmine: A naturally occurring, reversible carbamate inhibitor that can cross the blood-brain barrier[8][9][10]. It serves as a classic benchmark for reversible AChE inhibition.

  • Rivastigmine: A synthetic, pseudo-irreversible carbamate inhibitor approved for the treatment of Alzheimer's disease[7][11][12]. Its dual inhibitory action on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) provides a valuable point of comparison[11].

These comparators will allow for a comprehensive assessment of the potency, reversibility, and potential selectivity of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate.

Experimental Design: A Step-by-Step Protocol for AChE Inhibition Assay

The cornerstone of this benchmarking study is a robust and reproducible in vitro acetylcholinesterase inhibition assay. We recommend the widely adopted Ellman's method, a colorimetric assay that is both sensitive and suitable for a 96-well plate format[3][13][14].

Principle of the Ellman's Method

The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which can be detected spectrophotometrically at 412 nm[3][13][14]. The rate of TNB formation is directly proportional to the AChE activity.

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Reaction Acetylthiocholine (ATCh) Acetylthiocholine (ATCh) Thiocholine Thiocholine Acetylthiocholine (ATCh)->Thiocholine AChE Acetylthiocholine (ATCh)->Thiocholine 5-Thio-2-nitrobenzoate (TNB)\n(Yellow Product) 5-Thio-2-nitrobenzoate (TNB) (Yellow Product) Thiocholine->5-Thio-2-nitrobenzoate (TNB)\n(Yellow Product) + DTNB Thiocholine->5-Thio-2-nitrobenzoate (TNB)\n(Yellow Product)

Caption: The two-step reaction of the Ellman's method for AChE activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

  • Physostigmine and Rivastigmine (as positive controls)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, typically around 0.1-0.25 U/mL.

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Protect from light.

  • Inhibitor Solutions: Prepare stock solutions of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, physostigmine, and rivastigmine in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to achieve a range of concentrations for IC50 determination.

Assay Protocol (96-well plate)
  • Plate Setup: Designate wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive controls (physostigmine and rivastigmine), and the test compound at various concentrations.

  • Reagent Addition:

    • To each well (except the blank), add 20 µL of the AChE solution.

    • Add 20 µL of the respective inhibitor dilution or buffer (for the negative control).

    • Add 140 µL of phosphate buffer to all wells. For blank wells, add 160 µL of buffer.

    • Add 20 µL of the DTNB solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

G start Start: Prepare Reagents plate_setup Plate Setup (96-well) Blank, Controls, Test Compound start->plate_setup add_ache Add AChE Solution (20 µL) plate_setup->add_ache add_inhibitor Add Inhibitor/Buffer (20 µL) add_ache->add_inhibitor add_buffer Add Phosphate Buffer (140 µL) add_inhibitor->add_buffer add_dtnb Add DTNB Solution (20 µL) add_buffer->add_dtnb pre_incubate Pre-incubate (37°C for 15 min) add_dtnb->pre_incubate start_reaction Initiate Reaction Add ATCI Solution (20 µL) pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 412 nm) start_reaction->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Workflow for the AChE inhibition assay using the Ellman's method.

Data Analysis
  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min).

  • Calculate Percentage Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined using non-linear regression analysis.

Comparative Data Summary

The results of the inhibition assays should be summarized in a clear and concise table to facilitate direct comparison.

InhibitorTypeIC50 (µM)Inhibition Mechanism
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Test Compound Experimental ValueTo be determined
PhysostigmineReversible CarbamateLiterature/Experimental ValueCompetitive
RivastigminePseudo-irreversible CarbamateLiterature/Experimental ValueNon-competitive

Understanding the Mechanism: Kinetic Studies

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (ATCI) and the inhibitor.

The data can then be plotted using a Lineweaver-Burk double reciprocal plot (1/V vs. 1/[S]). The pattern of the lines will indicate the type of inhibition.

The Carbamate Mechanism of AChE Inhibition

Carbamate inhibitors like physostigmine and rivastigmine act by carbamylating a serine residue in the active site of AChE. This forms a carbamylated enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine[1][6]. This effectively takes the enzyme out of commission for a period of time, leading to an increase in acetylcholine levels in the synapse.

G AChE Active AChE Serine-OH Complex Enzyme-Inhibitor Complex AChE->Complex + Inhibitor Inhibitor Carbamate Inhibitor Carbamylated_AChE Carbamylated AChE Serine-O-C(O)NR2 Complex->Carbamylated_AChE Carbamylation Regenerated_AChE Regenerated AChE Serine-OH Carbamylated_AChE->Regenerated_AChE Decarbamylation (Slow) Hydrolysis Slow Hydrolysis H2O

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Exploring Broader Horizons: Other Potential Enzyme Targets

While AChE is the primary hypothesized target, the chroman-4-one scaffold suggests that Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate could exhibit activity against other enzymes. We recommend secondary screening against:

  • Sirtuin 2 (SIRT2): A class III histone deacetylase implicated in neurodegenerative diseases[1]. Fluorometric assay kits are commercially available to measure SIRT2 activity by detecting the deacetylation of a fluorescently labeled peptide substrate[2][5][15].

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, and a target for Parkinson's disease therapies[2][3]. Fluorometric or colorimetric assays can be used to measure MAO-B activity by detecting the production of hydrogen peroxide[16][17][18][19].

G start Primary Screening: AChE Inhibition Assay positive Positive Result (Significant Inhibition) start->positive Yes negative Negative/Weak Result start->negative No end Characterize Lead Compound positive->end secondary_screening Secondary Screening: Investigate Other Targets negative->secondary_screening sirt2 SIRT2 Inhibition Assay secondary_screening->sirt2 maob MAO-B Inhibition Assay secondary_screening->maob sirt2->end maob->end

Caption: Decision tree for investigating secondary enzyme targets.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate as a potential enzyme inhibitor. By benchmarking against established drugs and employing standardized, validated assays, researchers can effectively determine its potency, selectivity, and mechanism of action. The proposed workflow will generate the critical data necessary to evaluate its therapeutic potential and guide future drug development efforts.

References

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from Boster Bio. [Link]

  • Capacio, B. R., & Shih, T. M. (1991). Acetylcholinesterase inhibition by (+)physostigmine and efficacy against lethality induced by soman. PubMed. [Link]

  • Hsieh, C. H., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Kaur, J., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (n.d.). Enzolution SIRT2 Assay System. Retrieved from BellBrook Labs. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from Assay Genie. [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Unsalan, S., & Tanc, M. (2018). AChE activity assay by Ellman method. ResearchGate. [Link]

  • Utah Poison Control Center. (2024). Physostigmine or Rivastigmine for Anticholinergic Toxicity. Retrieved from Utah Poison Control Center. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from Bio-Techne. [Link]

  • Jann, M. W. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Pharmacotherapy. [Link]

  • Beaver, K. M., et al. (2019). Adverse Effects of Physostigmine. PubMed Central. [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • S.L., B., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Wolfson, N. A., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. [Link]

  • Taylor & Francis. (n.d.). Physostigmine – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from Wikipedia. [Link]

  • Zhou, J., et al. (2011). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PubMed Central. [Link]

  • Smulders, C. J., et al. (2004). Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Toxicological Sciences. [Link]

  • Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from Cell Biolabs, Inc. [Link]

  • ResearchGate. (n.d.). Inhibition kinetics of acetylcholinesterase (AChE) activity in the presence of different concentrations of substrate and the inhibitor. Retrieved from ResearchGate. [Link]

  • Goya, J., et al. (2023). An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. Journal of Clinical Investigation. [Link]

  • Okello, E. J., et al. (2020). Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. Molecules. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from BioVision. [Link]

  • T. S., S., & M. M., R. (2021). Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease. PubMed Central. [Link]

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Comparative

Comparative antioxidant and antimicrobial activity of coumarin derivatives

Comparative Antioxidant and Antimicrobial Activity of Coumarin Derivatives: A Technical Guide Executive Summary Coumarins (2-oxo-2H-chromenes) represent a privileged and highly versatile scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant and Antimicrobial Activity of Coumarin Derivatives: A Technical Guide

Executive Summary Coumarins (2-oxo-2H-chromenes) represent a privileged and highly versatile scaffold in medicinal chemistry. Driven by the urgent need to combat multidrug-resistant (MDR) pathogens and manage oxidative stress-related pathologies, researchers have heavily derivatized the benzopyrone core to optimize its pharmacological profile. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of various coumarin derivatives, detailing the mechanistic causality behind their dual antioxidant and antimicrobial efficacies, alongside standardized, self-validating protocols for their evaluation.

Mechanistic Rationale: The Causality of Dual Activity

To effectively screen and develop coumarin-based therapeutics, we must look beyond empirical data and understand the structure-activity relationships (SAR) that dictate molecular performance.

Antioxidant Causality: The antioxidant capacity of coumarins is fundamentally tied to their ability to scavenge reactive oxygen species (ROS) and donate hydrogen atoms. Derivatives possessing hydroxyl groups, particularly at the C-7 or C-8 positions (e.g., 4-methyl-7-hydroxycoumarin), exhibit high radical scavenging activity[1]. The causality lies in the resonance stabilization of the resulting phenoxyl radical; the delocalization of


-electrons across the benzopyrone ring lowers the bond dissociation enthalpy of the O-H bond, facilitating rapid and stable electron donation to free radicals[2].

Antimicrobial Causality: Antimicrobial efficacy requires cellular penetration and specific target engagement. Unsubstituted coumarins generally show weak antimicrobial activity. However, the introduction of lipophilic halogens (e.g., bromoacetyl groups) or the fusion of nitrogen-rich heterocycles (e.g., 1,2,3-triazoles) drastically alters their pharmacokinetic profile[3][4]. Triazole-coumarin hybrids, for instance, form strong hydrogen bonds with critical bacterial enzymes such as DNA gyrase, mimicking the mechanism of fluoroquinolones like ciprofloxacin[4][5]. Furthermore, natural prenylated coumarins like aegelinol disrupt the bacterial cell membrane due to their enhanced lipophilicity and unique pyran ring fusions[6].

Mechanism Coumarin Coumarin Scaffold (Benzopyrone Core) Sub_OH Hydroxyl / Electron Donating Substitutions Coumarin->Sub_OH Sub_Halo Halogen / Triazole Substitutions Coumarin->Sub_Halo Mech_AOX Pi-Electron Delocalization & H+ Transfer Sub_OH->Mech_AOX Mech_AM Enzyme Inhibition (e.g., DNA Gyrase) Sub_Halo->Mech_AM Effect_AOX ROS Scavenging (Antioxidant Efficacy) Mech_AOX->Effect_AOX Effect_AM Bacterial Growth Arrest (Antimicrobial Efficacy) Mech_AM->Effect_AM

Fig 1. Divergent structure-activity relationships driving coumarin dual bioactivity.

Comparative Performance Data

To objectively evaluate these derivatives, we must compare their experimental metrics: % inhibition for antioxidant activity, and Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

Compound Class / Specific DerivativeSubstitution PatternDPPH Inhibition / ActivityReference Standard
Halogenated (CMRN4) 6-chloro, 3-(2-bromoacetyl)85% inhibitionAscorbic Acid[3]
Halogenated (CMRN1) 6-bromo, 3-acetyl56% inhibitionAscorbic Acid[3]
Coumarin-Triazole Hybrids C-3 triazole insertionHigh ActivityTrolox / Ascorbic Acid[4]
4-Methyl-7-hydroxycoumarin 7-OH (Natural scaffold)Moderate to HighAscorbic Acid[1][7]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound / DerivativeGram-Positive (S. aureus)Gram-Negative (E. coli)Mechanistic Notes
Aegelinol (Natural) 16 µg/mL16 µg/mLPyran ring fused, high lipophilicity[6]
Agasyllin (Natural) 32 µg/mL32 µg/mLAngeloyl ester group[6]
Osthenole (Natural) 62.5 µg/mL>100 µg/mLPrenylated coumarin[5]
CMRN3 (Synthetic) 1.5 mg/mL1.5 mg/mL3-(2-bromoacetyl) substitution[3]
Coumarin Dimers (40a) < 10 µg/mLModeratePotent DNA Gyrase inhibition[5]
Ciprofloxacin (Control) 0.5 - 1.0 µg/mL0.1 - 1.0 µg/mLStandard Fluoroquinolone[5]

Data Synthesis: Natural prenylated coumarins (e.g., Aegelinol) show excellent broad-spectrum antibacterial activity compared to simple halogenated synthetic variants (CMRN3), which require much higher concentrations (1.5 mg/mL) to achieve inhibition[3][6]. However, synthetic halogenated coumarins like CMRN4 excel in antioxidant assays, achieving up to 85% DPPH inhibition[3]. Advanced synthetic hybrids, such as coumarin dimers and triazole derivatives, bridge this gap, offering sub-10 µg/mL MICs that rival standard antibiotics[4][5].

Standardized Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure robust, reproducible data when screening coumarin libraries.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Workflow)

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol. Crucial: DPPH is highly light-sensitive; wrap all flasks in foil to prevent baseline degradation.

  • Sample Dilution: Dissolve coumarin derivatives in DMSO to create a 10 mg/mL stock. Dilute serially in methanol (10–1000 µg/mL). Ensure the final DMSO concentration in the well is <1% to prevent solvent-induced radical quenching.

  • Reaction Setup: In a 96-well plate, add 100 µL of the sample and 100 µL of the DPPH solution per well.

  • Self-Validating Controls:

    • Positive Control: Ascorbic acid or Trolox (serial dilutions)[1].

    • Negative Control: 100 µL methanol + 100 µL DPPH (establishes maximum absorbance).

    • Blank: 100 µL sample + 100 µL methanol (corrects for intrinsic compound absorbance, critical for highly conjugated coumarins).

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate spectrophotometer.

  • Data Validation: Calculate % Inhibition =

    
    .
    

Protocol B: Broth Microdilution Method (Antimicrobial MIC Workflow)

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton (MH) agar[6]. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in MH broth.
    
  • Compound Plate Setup: Prepare serial two-fold dilutions of coumarin derivatives (e.g., 0.5 to 2000 µg/mL) in MH broth within a 96-well plate[5][6].

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (final volume 100 µL/well).

  • Self-Validating Controls:

    • Positive Growth Control: Broth + Bacteria (verifies organism viability).

    • Negative Sterility Control: Broth only (verifies aseptic technique).

    • Reference Standard: Ciprofloxacin or Amoxicillin[4][5].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Workflow Prep Coumarin Library (DMSO Stock) Split Prep->Split Assay_AOX DPPH Assay (Antioxidant) Split->Assay_AOX Assay_AM Broth Microdilution (Antimicrobial) Split->Assay_AM Read_AOX Absorbance at 517 nm Assay_AOX->Read_AOX Read_AM Resazurin Colorimetry (Blue to Pink) Assay_AM->Read_AM Data IC50 & MIC Calculation Read_AOX->Data Read_AM->Data Lead Lead Candidate Selection Data->Lead

Fig 2. Parallel high-throughput screening workflow for dual-activity profiling.

Conclusion

The benzopyrone core of coumarin is not a monolithic entity; its pharmacological destiny is entirely dictated by its substitution pattern. While simple halogenated derivatives provide strong antioxidant properties, complex functionalization—such as triazole hybridization or prenylation—is required to achieve clinically relevant antimicrobial efficacy. By employing rigorous, self-validating screening protocols, drug development professionals can effectively isolate lead candidates that offer potent dual-action therapeutics.

References

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities | IntechOpen. 1

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities - SciSpace. 7

  • Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC. 6

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins - Academic Journals. 3

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC. 5

  • Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - MDPI. 2

  • Coumarin Triazoles as Potential Antimicrobial Agents - PMC - NIH. 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document leverages data from structurally related compounds—namely carbamate esters and chroman derivatives—and established best practices for hazardous waste management to ensure a robust safety framework.

The procedures outlined herein are designed to be self-validating, grounded in the principles of chemical hazard mitigation and regulatory compliance. By understanding the "why" behind each step, you can confidently manage your chemical waste, protecting yourself, your colleagues, and the environment.

Hazard Assessment and Risk Mitigation

A thorough understanding of potential hazards is the foundation of safe chemical handling and disposal. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate incorporates two key functional groups that inform our risk assessment: the carbamate ester and the chroman moiety.

  • Carbamate Esters: This class of compounds includes substances with known toxicological profiles. For instance, ethyl carbamate is classified as harmful if swallowed and is a suspected carcinogen[1][2][3]. Carbamates can also act as cholinesterase inhibitors, a mechanism of toxicity shared with some pesticides[4][5]. Due to these potential hazards, all carbamate-containing compounds should be handled with caution.

  • Chroman Derivatives: Chromans are a class of heterocyclic compounds with a broad spectrum of biological activities[6][7][8]. While many are being investigated for therapeutic applications, their diverse biological effects necessitate careful handling to avoid unintended physiological responses.

Given these characteristics, Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate must be treated as a hazardous substance. The following table summarizes the potential hazards based on its constituent functional groups.

Hazard CategoryAssociated Functional GroupPotential Risks and Necessary Precautions
Acute Toxicity Carbamate EsterHarmful if swallowed, inhaled, or absorbed through the skin.[4][9]
Carcinogenicity Carbamate EsterSome carbamates are known or suspected carcinogens.[1][2][3][10][11]
Skin and Eye Irritation Carbamate Ester, Chroman MoietyMay cause skin and eye irritation upon contact.[12]
Incompatibility Carbamate EsterIncompatible with strong acids, bases, and oxidizing agents.[10][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that involves handling or disposing of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, it is imperative to don the appropriate Personal Protective Equipment (PPE). PPE serves as a critical barrier between you and the chemical, minimizing the risk of exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respiratory protection must be used in accordance with your institution's respiratory protection program.[14]

Step-by-Step Disposal Protocol

The disposal of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate must adhere to all local, state, and federal regulations. In the United States, the primary regulatory framework for hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[15][16] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4][15]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Specific Waste Container: Establish a dedicated, clearly labeled hazardous waste container for "Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate and related solid waste."

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[17] Incompatible wastes can react to produce heat, toxic gases, or explosions.

  • Incompatible Materials: Keep this waste stream separate from strong acids, bases, and oxidizing agents.[13][18]

Packaging and Labeling: Ensuring Safe Transport and Disposal

Proper packaging and labeling are essential for the safe handling, transport, and ultimate disposal of hazardous waste.

  • Solid Waste:

    • Place solid Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate directly into the designated hazardous waste container.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).

    • Keep the container securely closed at all times, except when adding waste.[17][19]

  • Liquid Waste:

    • Collect any solutions containing Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not overfill the container; leave adequate headspace to allow for expansion.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[4][20]

    • For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous liquid waste.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"[17]

      • The full chemical name: "Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate"

      • Any known hazard characteristics (e.g., "Toxic," "Irritant")

      • The date of waste generation[15]

      • The laboratory of origin (building and room number)[15]

Storage and Collection: Maintaining a Safe Laboratory Environment

The temporary storage of hazardous waste in your laboratory must be managed to minimize risks.

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[17]

  • Secondary Containment: Place the primary waste container in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection and documentation.[15][17]

The following diagram illustrates the logical workflow for the proper disposal of Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Collection Hazard_Assessment 1. Hazard Assessment (Carbamate & Chroman Moieties) Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Hazard_Assessment->Don_PPE Proceed with caution Segregate_Waste 3. Segregate Waste (Dedicated Container) Don_PPE->Segregate_Waste Begin disposal process Package_Waste 4. Package Waste (Solid, Liquid, Contaminated Materials) Segregate_Waste->Package_Waste Label_Container 5. Label Container ('Hazardous Waste', Chemical Name, Hazards) Package_Waste->Label_Container Store_Safely 6. Store in Designated Area (Secondary Containment) Label_Container->Store_Safely Schedule_Pickup 7. Schedule EHS Pickup Store_Safely->Schedule_Pickup For final disposal

Sources

Handling

Personal protective equipment for handling Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate

As a Senior Application Scientist, I approach the handling of novel or specialized pharmaceutical intermediates not merely as a compliance exercise, but as an exercise in applied physical chemistry and toxicology. Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or specialized pharmaceutical intermediates not merely as a compliance exercise, but as an exercise in applied physical chemistry and toxicology. Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate (CAS: 1396803-39-6) is a complex synthetic molecule that merges two distinct chemical moieties: a highly lipophilic chroman ring and a biologically reactive carbamate group.

To ensure absolute safety and operational continuity, we must design a handling protocol that addresses the specific mechanistic hazards of this compound. This guide provides a self-validating, step-by-step logistical and safety framework for researchers and drug development professionals.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

When handling Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate, standard laboratory safety assumptions are insufficient. We must break down the molecule to understand its threat vectors:

  • The Chroman Moiety (Lipophilicity): Chroman derivatives are characterized by their hydrophobic nature[1]. In a laboratory setting, this means the compound can readily bypass aqueous barriers (like sweat) and rapidly permeate the lipid bilayers of the stratum corneum (skin)[2].

  • The Carbamate Moiety (Enzyme Inhibition): Carbamates are structurally prone to binding with acetylcholinesterase (AChE). While this specific compound is a pharmaceutical intermediate rather than an agricultural pesticide, the carbamate functional group inherently carries the risk of reversible AChE inhibition[3]. If absorbed, it can lead to the accumulation of acetylcholine at neural synapses, triggering muscarinic and nicotinic toxicity.

Because the lipophilic chroman ring acts as a highly efficient delivery vehicle for the reactive carbamate group, dermal protection and aerosol inhalation prevention are the absolute highest priorities.

G A Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Exposure Event B Chroman Moiety (High Lipophilicity) A->B C Carbamate Moiety (AChE Affinity) A->C D Rapid Dermal/Mucosal Absorption B->D Facilitates lipid bilayer transport E Reversible Inhibition of Acetylcholinesterase (AChE) C->E Binds to active site D->E Systemic circulation F Systemic Toxicity (Muscarinic/Nicotinic Symptoms) E->F Accumulation of Acetylcholine

Mechanistic pathway of potential toxicity for chroman-carbamate derivatives.

Quantitative Risk Assessment & Hazard Matrix

To standardize our approach, the following table synthesizes the operational risks and the engineered controls required to mitigate them.

Exposure RouteMechanistic RiskSeverity PotentialMandatory PPE & Engineering Control
Dermal High lipophilicity allows rapid skin penetration; bypasses standard latex.High Double-gloving (Nitrile, >0.11mm), Tyvek sleeves, closed-front lab coat.
Inhalation Aerosolization of crystalline powder during weighing/transfer.Critical NIOSH N95/P100 respirator[4]; Class II Type B2 Biological Safety Cabinet or Fume Hood.
Ocular Mucosal absorption leading to rapid systemic entry and localized irritation.Moderate Indirect-vented chemical splash goggles (ANSI Z87.1+).
Ingestion Cross-contamination from gloves to surfaces to mouth.Moderate Strict doffing protocols; no food/drink in the operational zone[5].

Mandatory Personal Protective Equipment (PPE) Framework

Do not rely on a "one size fits all" PPE approach. The following ensemble is specifically engineered to counteract the lipophilic and enzymatic threats of this compound[4].

A. Hand and Arm Protection (The Double-Glove System)
  • Inner Glove: Standard laboratory nitrile (0.08 mm). Acts as a clean layer for doffing.

  • Outer Glove: Extended-cuff, chemical-resistant nitrile or neoprene (minimum 0.11 mm thickness). Causality: Carbamates can degrade or permeate thin latex rapidly. Nitrile provides a superior chemical barrier against lipophilic organic compounds.

  • Sleeves: Disposable Tyvek arm sleeves worn over the lab coat cuffs, with the outer glove pulled over the Tyvek sleeve. This creates an impenetrable seal at the wrist.

B. Respiratory Protection
  • Standard Operation (In Hood): If working inside a validated fume hood (face velocity 80-100 fpm), a properly fitted NIOSH-approved N95 respirator is sufficient to protect against fugitive micro-dust[5].

  • Bulk Transfer/Spill Response: A half-mask elastomeric respirator with P100/Organic Vapor (OV) cartridges is mandatory. The OV cartridge traps any volatilized solvent if the compound is in solution, while the P100 filter captures 99.97% of aerosolized particulates.

C. Ocular and Body Protection
  • Eyes: Indirect-vented chemical splash goggles. Causality: Safety glasses with side shields do not protect against airborne dust settling into the tear ducts, which is a rapid mucosal absorption pathway.

  • Body: A closed-front (wrap-around) fluid-resistant laboratory coat or a disposable Tyvek coverall.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure containment.

Phase 1: Pre-Operation Setup & Validation

  • Validate Engineering Controls: Turn on the fume hood or ventilated balance enclosure. Self-Validation: Tape a small piece of Kimwipe to the bottom sash. If it pulls inward steadily, your face velocity is actively containing the workspace.

  • Prepare the Decontamination Station: Prepare a 5-10% alkaline solution (e.g., sodium carbonate or dilute bleach) in a spray bottle. Carbamates are susceptible to alkaline hydrolysis, which rapidly degrades their toxic potential[6].

  • Establish the "Hot Zone": Place a disposable anti-static weighing mat inside the hood. All handling of the Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate must occur exclusively on this mat.

Phase 2: Handling and Weighing

  • Don all PPE as outlined in Section 3.

  • Open the chemical container only when it is fully inside the hood, at least 6 inches behind the sash.

  • Use an anti-static spatula to minimize powder aerosolization caused by static repulsion.

  • Once weighed, seal both the source container and the destination vial before removing them from the hood.

Phase 3: The Doffing Protocol (Critical Step) The highest risk of exposure occurs when removing contaminated PPE[7]. Follow this strict sequence to prevent secondary exposure:

Doffing S1 1. Inspect Outer Gloves for Powder/Spills S2 2. Wipe Outer Gloves with Alkaline Hydrolysis Sol. S1->S2 S3 3. Remove Outer Gloves (Dispose in HazMat Bin) S2->S3 S4 4. Remove Tyvek Sleeves & Lab Coat S3->S4 S5 5. Remove Goggles (Handle by strap only) S4->S5 S6 6. Remove Respirator (Do not touch front filter) S5->S6 S7 7. Remove Inner Gloves & Wash Hands thoroughly S6->S7

Step-by-step PPE doffing sequence to prevent secondary carbamate exposure.

Emergency Response and Disposal Plans

Spill Mitigation

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: Immediately step back and prevent others from entering the area[6].

  • Upgrade PPE: Don a P100/OV respirator before approaching the spill.

  • Containment: Do not sweep (which aerosolizes the powder). Cover the powder with damp paper towels soaked in the alkaline decontamination solution (sodium carbonate/water).

  • Neutralization: Allow the alkaline solution to sit for 15 minutes to hydrolyze the carbamate bonds.

  • Collection: Scoop the neutralized slurry into a sealable, hazardous waste compatible container.

Medical Emergency (AChE Toxicity)

If an operator experiences pinpoint pupils (miosis), excessive sweating, salivation, or shortness of breath, assume carbamate toxicity[3].

  • Immediately remove the operator from the area and doff their contaminated clothing[7].

  • Wash the affected skin with copious amounts of soap and water (do not use alcohol, which can enhance dermal absorption).

  • Seek immediate emergency medical attention. Ensure medical responders are informed that the exposure involves a carbamate derivative (AChE inhibitor) so they can prepare Atropine if clinically indicated[3].

Waste Disposal

Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate cannot be disposed of in standard biological or general waste.

  • All contaminated consumables (weigh boats, spatulas, outer gloves, Kimwipes) must be placed in a dedicated, clearly labeled "Hazardous Solid Waste - Carbamate Organics" container.

  • Liquid waste containing the dissolved compound must be stored in compatible high-density polyethylene (HDPE) carboys, segregated from strong acids or oxidizers, and disposed of via a certified EPA/RCRA hazardous waste contractor.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Protective Clothing and Ensembles. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). PPE-Info - Standard Details. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. Assessment of Oral Toxicity and Safety of Pentamethylchromanol (PMCol), A Potential Chemopreventative Agent, in Rats and Dogs. Available at:[Link]

  • MDPI. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Available at:[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Carbamate. Available at:[Link]

  • StatPearls / NCBI. Organophosphate and Carbamate Poisoning. Available at:[Link]

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